molecular formula C13H16ClNO8 B579890 (S)-(+)-2-Chlorophenylglycine methyl ester tartrate CAS No. 141109-15-1

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate

Cat. No.: B579890
CAS No.: 141109-15-1
M. Wt: 349.72
InChI Key: FVKGOSHITUHKGR-YIDNRZKSSA-N
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Description

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate, also known as this compound, is a useful research compound. Its molecular formula is C13H16ClNO8 and its molecular weight is 349.72. The purity is usually 95%.
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Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKGOSHITUHKGR-YIDNRZKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-15-1
Record name Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a chiral compound of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the production of this widely used medication.

Chemical and Physical Properties

This compound is the tartrate salt of the methyl ester of (S)-(+)-2-Chlorophenylglycine. The tartrate salt form enhances the compound's stability and facilitates its purification.[3] The physical and chemical properties of the tartrate salt and its corresponding free base are summarized in the tables below.

Identifier Value
Chemical Name This compound
CAS Number 141109-15-1
Molecular Formula C₁₃H₁₆ClNO₈[1]
Molecular Weight 349.72 g/mol [4]
Appearance White to off-white solid[5]
Storage Temperature 2-8°C[5]

Table 1: Physical and Chemical Properties of this compound

Identifier Value
Chemical Name (S)-(+)-2-Chlorophenylglycine methyl ester
CAS Number 141109-14-0
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Boiling Point 270.1 °C (Predicted)[4][6]
Melting Point 155-158 °C[6]
Solubility Slightly soluble in DMSO and Methanol[6]

Table 2: Physical and Chemical Properties of (S)-(+)-2-Chlorophenylglycine Methyl Ester (Free Base)

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the racemic 2-chlorophenylglycine. The key steps involve esterification followed by chiral resolution.

Experimental Protocol: Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

This procedure describes the esterification of 2-chlorophenylglycine.

  • Reaction Setup: In a suitable reaction vessel, suspend 2-chlorophenylglycine in methanol.

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride to the mixture while maintaining the temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to reflux for several hours to ensure complete conversion.

  • Work-up: Remove the excess methanol and thionyl chloride under reduced pressure. The resulting residue is the racemic 2-chlorophenylglycine methyl ester.

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid

This protocol outlines the separation of the desired (S)-enantiomer from the racemic mixture.

  • Salt Formation: Dissolve the racemic 2-chlorophenylglycine methyl ester in a suitable solvent such as methanol or a mixture of acetone and methanol.

  • Precipitation: Add a solution of L-(+)-tartaric acid in methanol to the mixture. The (S)-(+)-2-Chlorophenylglycine methyl ester will preferentially form a salt with the L-(+)-tartaric acid and precipitate out of the solution.

  • Purification: The precipitated tartrate salt can be further purified by recrystallization to achieve high enantiomeric purity. The purity can be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC).

  • Isolation: The purified this compound is then isolated by filtration and dried.

G cluster_synthesis Synthesis of this compound racemic_glycine Racemic 2-Chlorophenylglycine esterification Esterification (Methanol, Thionyl Chloride) racemic_glycine->esterification racemic_ester Racemic 2-Chlorophenylglycine Methyl Ester esterification->racemic_ester resolution Chiral Resolution (L-(+)-Tartaric Acid) racemic_ester->resolution s_tartrate (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate resolution->s_tartrate Precipitates r_ester (R)-Enantiomer in Solution resolution->r_ester Remains in solution G cluster_moa Mechanism of Action of Clopidogrel clopidogrel Clopidogrel (Prodrug) liver Liver Metabolism (CYP450) clopidogrel->liver active_metabolite Active Thiol Metabolite liver->active_metabolite p2y12 P2Y12 Receptor (on Platelet) active_metabolite->p2y12 Irreversibly Binds to platelet_activation Platelet Activation & Aggregation p2y12->platelet_activation Activates inhibition Inhibition adp ADP adp->p2y12 Binds to inhibition->platelet_activation

References

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and biological relevance.

Chemical Structure and Properties

This compound is a salt composed of the (S)-enantiomer of 2-chlorophenylglycine methyl ester and L-(+)-tartaric acid.[1] The tartaric acid serves as a chiral resolving agent, enabling the separation of the desired (S)-enantiomer from a racemic mixture with high stereochemical purity.[1]

The molecular architecture involves the formation of a salt between the amino group of the (S)-configured α-amino ester and one of the carboxylic acid groups of (2R,3R)-tartaric acid.[1] This salt formation is crucial for the selective crystallization and isolation of the (S)-enantiomer.[1]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
Chemical Name This compound
Synonyms Methyl (2S)-amino(2-chlorophenyl)acetate 2,3-dihydroxysuccinate
CAS Number 141109-15-1[2]
Molecular Formula C₁₃H₁₆ClNO₈[2]
Molecular Weight 349.72 g/mol [2][3]
Canonical SMILES COC(=O)--INVALID-LINK--N.C(C(C(=O)O)O)(C(=O)O)O
InChI Key FVKGOSHITUHKGR-QRPNPIFTSA-N[4]

Table 2: Physicochemical Properties

PropertyValue
Physical Form White to off-white solid[4]
Melting Point 167-170 °C[5]
Boiling Point (Predicted) 270.1 °C[3]
Solubility Slightly soluble in DMSO and Methanol
Storage Temperature +4°C[4]
Optical Rotation [α]D²⁰ = +95.5° (c=1 in methanol)[5]

Spectroscopic Data

While detailed spectral assignments are not extensively published in readily available literature, general characteristics can be inferred from the structure.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group, a singlet for the methyl ester protons, a methine proton signal, and signals for the protons of the tartrate counterion.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ester, aromatic carbons, the methine carbon, and the methyl carbon, as well as the carbons of the tartrate. A characteristic signal for the carbonyl carbon of the methyl ester is expected around 170 ppm.[1]

  • IR Spectroscopy: Key absorption bands would include those for the N-H stretching of the amine, C=O stretching of the ester (typically around 1735-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.[6][7] The presence of the tartrate will contribute O-H and further C=O stretching bands.

  • Mass Spectrometry: The mass spectrum would show the molecular ion of the free base, (S)-(+)-2-Chlorophenylglycine methyl ester, and characteristic fragmentation patterns.[8][9][10][11]

Experimental Protocols

The synthesis of this compound involves two main stages: the esterification of 2-chlorophenylglycine and the chiral resolution of the resulting racemic methyl ester. The following protocols are based on procedures described in the patent literature.[5][12][13][14][15]

Stage 1: Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

This procedure describes the esterification of racemic 2-chlorophenylglycine.

Materials:

  • Racemic 2-chlorophenylglycine

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Water

  • Toluene

  • Ammonia solution

  • Dichloromethane

Procedure:

  • Cool a mixture of racemic 2-chlorophenylglycine (100 kgs) and methanol (100 L) to 0-5 °C.[12]

  • Slowly add thionyl chloride (98 kgs) to the mixture over 2 hours, maintaining the temperature at 0-5 °C.[12]

  • Gradually heat the reaction mass to 50-55 °C and maintain for 6 hours.[12]

  • Distill off the excess thionyl chloride and methanol under reduced pressure.[12]

  • To the residue, add water (450 L) and stir for 1 hour.[12]

  • Wash the aqueous solution with toluene to remove impurities.[12]

  • Adjust the pH of the aqueous layer to 7.0-7.5 with an ammonia solution.[12]

  • Extract the product with dichloromethane.[12]

  • Distill the organic layer under reduced pressure to obtain racemic 2-chlorophenylglycine methyl ester as an oily residue.[12]

Stage 2: Chiral Resolution to Obtain this compound

This procedure outlines the separation of the (S)-enantiomer using L-(+)-tartaric acid.

Materials:

  • Racemic 2-chlorophenylglycine methyl ester

  • Acetone

  • Methanol

  • L-(+)-Tartaric acid

Procedure:

  • Dissolve the racemic methyl alpha-amino(2-chlorophenyl)acetate (100 kgs) in acetone (72 L).[12]

  • Add this solution to a suspension of L-(+)-tartaric acid in methanol (400 L) at 30-35 °C.[12]

  • Stir the reaction mass for 12 hours.[12]

  • Cool the mixture to 20-22 °C to induce crystallization of the tartrate salt.[12]

  • To improve enantiomeric purity, the mixture can be subjected to repeated cycles of heating to 50-55 °C and cooling to 20-22 °C.[12]

  • Collect the precipitated solid by filtration.

  • Dry the solid to obtain this compound with an enantiomeric purity exceeding 99%.[12]

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a crucial intermediate in the synthesis of Clopidogrel, a prodrug that requires metabolic activation to exert its antiplatelet effects.[16][17][18] The biological activity is therefore understood in the context of Clopidogrel's mechanism of action.

Metabolic Activation of Clopidogrel

Following oral administration, Clopidogrel is absorbed in the intestine and undergoes a two-step oxidative metabolism in the liver, primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP2B6), to form its active thiol metabolite.[16][17][18] A significant portion of the absorbed Clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[16][17]

Inhibition of the P2Y12 Receptor

The active metabolite of Clopidogrel is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[19][20][21] By binding to the P2Y12 receptor, the active metabolite prevents adenosine diphosphate (ADP) from binding and activating the receptor.[19]

The activation of the P2Y12 receptor by ADP leads to a signaling cascade that ultimately results in platelet aggregation and thrombus formation.[19][20][21] The key steps in this pathway include:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[19][20]

  • Activation of phosphoinositide 3-kinase (PI3K).[19][20]

  • Subsequent activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[18]

By irreversibly blocking the P2Y12 receptor, the active metabolite of Clopidogrel effectively inhibits ADP-mediated platelet activation and aggregation for the lifespan of the platelet (approximately 7-10 days).[18]

Caption: Simplified signaling pathway of the P2Y12 receptor and its inhibition by the active metabolite of Clopidogrel.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound itself are not extensively studied, as it is an intermediate. The focus of research is on the active drug, Clopidogrel.

Pharmacokinetics of Clopidogrel
  • Absorption: Clopidogrel is rapidly absorbed after oral administration.[16] However, the parent drug is extensively metabolized, and plasma concentrations are very low.[22]

  • Metabolism: As previously mentioned, about 85% of an oral dose is hydrolyzed to an inactive carboxylic acid derivative, which is the major circulating compound.[16][17] The remaining 15% is converted to the active thiol metabolite in a two-step process by hepatic CYP450 enzymes.[16][17]

  • Elimination: The metabolites of Clopidogrel are excreted in both urine and feces.[23] The plasma half-life of the major inactive metabolite is approximately 7-8 hours.[22]

Table 3: Pharmacokinetic Parameters of Clopidogrel's Major Inactive Metabolite (SR26334) after a Single 75 mg Dose

ParameterValue
Tmax (Median) 0.8 - 1.0 hours[22]
Cmax (Mean ± SD) 2.9 ± 0.68 mg/L[22]
t₁/₂ (Mean) 7.2 - 7.6 hours[22]
Pharmacodynamics of Clopidogrel

The pharmacodynamic effect of Clopidogrel is the inhibition of platelet aggregation. This effect is dose-dependent and is directly related to the plasma concentration of the active metabolite.[24] Due to the irreversible nature of the P2Y12 receptor blockade, the antiplatelet effect persists for the entire lifespan of the platelet.[18]

Applications in Research and Drug Development

This compound is primarily used as a chiral building block in the synthesis of Clopidogrel and its analogues.[1] Its high enantiomeric purity is essential for the stereospecific synthesis of the final drug product, as the pharmacological activity resides in the (S)-enantiomer. The use of this tartrate salt is a classic example of diastereomeric resolution, a fundamental technique in the production of enantiomerically pure pharmaceuticals.[1]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined structure and the robust methods for its stereoselective synthesis make it an indispensable intermediate for the production of Clopidogrel. A thorough understanding of its properties and the biological context of its application is crucial for scientists and researchers working on the development of antiplatelet therapies.

References

Stereochemical configuration of 2-chlorophenylglycine methyl ester tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemical Configuration of 2-Chlorophenylglycine Methyl Ester Tartrate

Introduction

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a crucial chiral intermediate in the pharmaceutical industry, most notably in the synthesis of the antiplatelet agent clopidogrel. The stereochemical purity of this compound is paramount, as the therapeutic activity of the final drug resides in a single enantiomer. This technical guide provides a comprehensive overview of the stereochemical configuration, synthesis, resolution, and characterization of 2-chlorophenylglycine methyl ester tartrate, tailored for researchers, scientists, and professionals in drug development.

Molecular Architecture and Stereochemical Configuration

The compound is a diastereomeric salt formed between the (S)-enantiomer of 2-chlorophenylglycine methyl ester and naturally occurring L-(+)-(2R,3R)-tartaric acid.[1] The absolute configuration at the alpha-carbon of the amino ester is (S), which is responsible for its characteristic dextrorotatory optical activity.[1]

The formation of this specific salt is the cornerstone of its chiral resolution. The L-(+)-tartaric acid, serving as the resolving agent, selectively crystallizes with the (S)-ester, creating a stable crystalline solid. This selectivity is driven by the complementary stereochemical fit and the formation of an extensive hydrogen-bonding network between the tartrate's hydroxyl and carboxylic acid groups and the amino ester.[1] This interaction results in a diastereomeric salt with lower solubility compared to the salt formed with the (R)-enantiomer, allowing for efficient separation.[1]

Quantitative Data and Physical Properties

The key physical and chemical properties of (S)-(+)-2-chlorophenylglycine methyl ester and its tartrate salt are summarized below.

Property(S)-(+)-2-Chlorophenylglycine Methyl EsterThis compound
Molecular Formula C₉H₁₀ClNO₂[1][2]C₁₃H₁₆ClNO₈[1][3]
Molecular Weight 199.63 g/mol [1][2]349.72 g/mol [2][3]
Stereochemistry (S) at α-carbon[1](S) at ester α-carbon, (2R, 3R) for tartaric acid[1]
Optical Activity Dextrorotatory (+)[1][2]Dextrorotatory (+)
Specific Optical Rotation +88° (c=1 in methanol)[1]-85° to -93° (c=1% in methanol) for the corresponding (R)-enantiomer salt[4]
Enantiomeric Excess (ee) Achievable >99% after resolution and recrystallization[1][5]High, serves as the basis for achieving high ee of the free ester
CAS Number 141109-14-0[6]141109-15-1[3]

Synthesis and Chiral Resolution

The industrial preparation of enantiomerically pure (S)-2-chlorophenylglycine methyl ester involves a multi-step process starting from racemic materials, followed by a highly specific chiral resolution.

Logical Flow of Chiral Resolution

The diagram below illustrates the fundamental principle of chiral resolution using a resolving agent. The racemic mixture is converted into a pair of diastereomers which, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation.

G cluster_0 Initial State cluster_1 Resolution Step cluster_2 Separation racemate Racemic Mixture (R)-Ester & (S)-Ester resolving_agent Add Chiral Resolving Agent L-(+)-Tartaric Acid racemate->resolving_agent Reaction diastereomers Formation of Diastereomeric Salts (R)-Ester / (S)-Ester Tartrates resolving_agent->diastereomers crystallization Selective Crystallization (Different Solubilities) diastereomers->crystallization solid Solid Phase (S)-Ester Tartrate Salt (Less Soluble) crystallization->solid Precipitates liquid Liquid Phase (Mother Liquor) (R)-Ester Tartrate Salt (More Soluble) crystallization->liquid Remains in solution G start Racemic (R,S) 2-Chlorophenylglycine esterification Esterification (Methanol, Thionyl Chloride) start->esterification racemic_ester Racemic (R,S) Methyl Ester esterification->racemic_ester resolution Chiral Resolution (L-(+)-Tartaric Acid) racemic_ester->resolution separation Diastereomeric Separation (Crystallization) resolution->separation s_salt (S)-Ester Tartrate Salt (Precipitate) separation->s_salt Solid r_liquor (R)-Ester Tartrate Salt (Mother Liquor) separation->r_liquor Liquid neutralization Neutralization (e.g., Ammonia solution) s_salt->neutralization s_ester Pure (S)-Ester (Free Base) neutralization->s_ester clopidogrel Synthesis of Clopidogrel s_ester->clopidogrel

References

The Core Mechanism of Chlorophenylglycine Derivatives in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenylglycine derivatives have emerged as indispensable building blocks and catalysts in the field of asymmetric synthesis. Their rigid stereochemical structures and versatile reactivity make them highly effective in controlling the stereochemical outcome of a variety of chemical transformations. This technical guide provides an in-depth exploration of the mechanisms of action through which these derivatives exert their influence, their applications as chiral auxiliaries and in multicomponent reactions, and detailed experimental protocols for their use. The strategic incorporation of chlorophenylglycine moieties is crucial in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiplatelet agent Clopidogrel and the antidiabetic drug Trelagliptin.[1]

Mechanism of Action: Chiral Auxiliaries

When employed as chiral auxiliaries, chlorophenylglycine derivatives are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[2] The steric bulk and defined stereochemistry of the chlorophenylglycine moiety effectively shield one face of the reactive intermediate, compelling the incoming reagent to attack from the less hindered face.

A key example is the diastereoselective alkylation of glycine enolates. The chiral auxiliary, derived from a chlorophenylglycine derivative, establishes a rigid conformational bias in the enolate intermediate. This bias is often rationalized through transition state models where chelation to a metal cation and steric interactions dictate the facial selectivity of the electrophilic attack.

For instance, in the alkylation of a glycine derivative bearing a chiral auxiliary, the formation of a six-membered chair-like transition state is proposed. The bulky chlorophenyl group orients itself in a pseudo-equatorial position to minimize steric strain. This arrangement effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation.[3]

Proposed Transition State for Diastereoselective Alkylation

G cluster_TS Transition State Model M Metal Cation (M+) O1 O M->O1 O2 O M->O2 C1 C C1->O1 C_alpha C1->C_alpha C1->O2 N N C_alpha->N R_substrate R_substrate C_alpha->R_substrate Aux Chiral Auxiliary (Chlorophenylglycine Derivative) N->Aux E_plus Electrophile (E+) E_plus->C_alpha Attack from less hindered face caption Transition state model for diastereoselective alkylation.

Caption: Transition state model for diastereoselective alkylation.

Mechanism of Action: Multicomponent Reactions

Chlorophenylglycine and its derivatives are frequently utilized as the amine component in multicomponent reactions (MCRs), such as the Ugi and Petasis reactions.[4][5] These one-pot reactions are highly efficient for generating molecular diversity and constructing complex molecules.

Ugi Four-Component Reaction (U-4CR)

In the Ugi reaction, an aldehyde, an amine (such as a chlorophenylglycine derivative), a carboxylic acid, and an isocyanide combine to form a bis-amide product. The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product. The stereochemistry of the chlorophenylglycine derivative can influence the stereochemical outcome of the newly formed stereocenter.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. When a chlorophenylglycine derivative is used as the amine component, it reacts with the carbonyl compound to form an iminium ion. The organoboronic acid then transfers its organic group to the iminium carbon, forming a new carbon-carbon bond. The stereocenter of the chlorophenylglycine can direct the facial selectivity of this addition.

Reaction Workflow for Multicomponent Reactions

G cluster_Ugi Ugi Reaction Workflow cluster_Petasis Petasis Reaction Workflow Aldehyde_Ugi Aldehyde Imine_Formation_Ugi Imine Formation Aldehyde_Ugi->Imine_Formation_Ugi Amine_Ugi Chlorophenylglycine Derivative (Amine) Amine_Ugi->Imine_Formation_Ugi Imine_Ugi Imine Intermediate Imine_Formation_Ugi->Imine_Ugi Addition1_Ugi Nucleophilic Addition Imine_Ugi->Addition1_Ugi Isocyanide Isocyanide Isocyanide->Addition1_Ugi Carboxylic_Acid Carboxylic Acid Addition2_Ugi Nucleophilic Addition Carboxylic_Acid->Addition2_Ugi Nitrilium_Ion Nitrilium Ion Intermediate Addition1_Ugi->Nitrilium_Ion Nitrilium_Ion->Addition2_Ugi Mumm_Intermediate Mumm Rearrangement Intermediate Addition2_Ugi->Mumm_Intermediate Mumm_Rearrangement Mumm Rearrangement Mumm_Intermediate->Mumm_Rearrangement Product_Ugi Bis-Amide Product Mumm_Rearrangement->Product_Ugi Carbonyl_Petasis Carbonyl Compound Imine_Formation_Petasis Imine Formation Carbonyl_Petasis->Imine_Formation_Petasis Amine_Petasis Chlorophenylglycine Derivative (Amine) Amine_Petasis->Imine_Formation_Petasis Imine_Petasis Imine Intermediate Imine_Formation_Petasis->Imine_Petasis Addition_Petasis Nucleophilic Addition Imine_Petasis->Addition_Petasis Boronic_Acid Boronic Acid Boronic_Acid->Addition_Petasis Product_Petasis Substituted Amine Product Addition_Petasis->Product_Petasis caption General workflows for Ugi and Petasis multicomponent reactions.

Caption: General workflows for Ugi and Petasis multicomponent reactions.

Quantitative Data Summary

The efficacy of chlorophenylglycine derivatives in asymmetric synthesis is demonstrated by the high yields and stereoselectivities achieved in various reactions. The following tables summarize key quantitative data from representative studies.

Reaction TypeSubstrate/ReagentsChiral Auxiliary/CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
Diastereoselective AlkylationVinylglycine-derived dianion, isobutyl iodide/benzyl bromide(-)-8-(β-naphthyl)menthylTHF-HMPA-7865-8191:9 to ≥98:2 d.r.[3]
Strecker SynthesisPivaldehyde, (R)-phenylglycine amide(R)-phenylglycine amide--76-93>99/1 d.r.Not specified
Enzymatic Resolution(R,S)-N-phenylacetyl-o-chlorophenylglycineImmobilized penicillin acylaseWater3090100% ee[6]
Racemization(R)-N-phenylacetyl o-chlorophenylglycineToluic acid-17095100% racemization[6]
Esterification(S)-o-chlorophenylglycineThionyl chlorideMethanolRT98-[6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine

This protocol is based on the enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid.[1]

1. N-Acetylation of DL-4-Chlorophenylglycine:

  • Suspend DL-4-Chlorophenylglycine in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).

  • Heat the mixture under reflux for a specified period to achieve complete N-acetylation.

  • Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

2. Enzymatic Resolution:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).

  • Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

  • Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize.

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the progress of the reaction by measuring the amount of released L-4-chlorophenylglycine or the change in pH.

  • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

3. Separation and Isolation:

  • Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.

  • Isolate the L-4-chlorophenylglycine by filtration.

  • The remaining solution contains N-acetyl-(R)-4-chlorophenylglycine.

  • Acidify the solution to precipitate the N-acetyl-(R)-4-chlorophenylglycine.

  • Hydrolyze the N-acetyl-(R)-4-chlorophenylglycine (e.g., by acid hydrolysis) to obtain the desired (R)-4-Chlorophenylglycine.

  • Purify the final product by recrystallization.

Protocol 2: General Procedure for a Ugi Four-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.[7]

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, 0.5 M) is added the amine (a chlorophenylglycine derivative, 1.0 equiv).

  • The mixture is stirred at room temperature for 10-30 minutes to allow for imine formation.

  • The carboxylic acid (1.0 equiv) is then added, followed by the isocyanide (1.0 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Diastereoselective Alkylation of a Glycine Derivative using a Chiral Auxiliary

This protocol is adapted from a procedure for the alkylation of a vinylglycine derivative and can be modified for other glycine derivatives.[3]

  • To a solution of the N-acylated chlorophenylglycine derivative (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon) is added a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

  • The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added dropwise.

  • The reaction is stirred at -78°C for several hours until completion, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • The product is purified by column chromatography.

  • The chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired α-amino acid derivative.

Conclusion

Chlorophenylglycine derivatives are powerful tools in asymmetric synthesis, acting as effective chiral auxiliaries and versatile components in multicomponent reactions. Their ability to induce high levels of stereocontrol stems from their well-defined and rigid stereochemical structures. The mechanistic understanding of their role in directing the formation of new stereocenters, as illustrated by transition state models and reaction workflows, is crucial for the rational design of synthetic routes to enantiomerically pure molecules. The provided quantitative data and experimental protocols serve as a practical guide for researchers in academia and industry, facilitating the application of these valuable building blocks in the synthesis of complex and biologically active compounds.

References

The Cornerstone of Antiplatelet Therapy: A Technical Guide to the Physical and Chemical Properties of Clopidogrel Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clopidogrel, a cornerstone in the prevention of atherothrombotic events, functions as a prodrug, requiring metabolic activation to exert its therapeutic effect. The synthesis of this vital medication involves a series of chemical transformations, with the properties of its intermediates playing a critical role in the efficiency, purity, and overall success of the manufacturing process. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of key clopidogrel intermediates, detailed experimental protocols for their synthesis and analysis, and a visual representation of the synthetic and biological pathways.

I. Synthetic Pathways of Clopidogrel

The industrial synthesis of clopidogrel primarily follows two main routes, each with its own set of key intermediates.

Route 1: The Condensation Pathway

This pathway involves the initial synthesis of the thienopyridine ring system, followed by its condensation with a chiral phenylglycine derivative.

Clopidogrel_Synthesis_Route_1 A 2-Thienylethylamine C 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine A->C Cyclization B Formaldehyde B->C E (S)-Clopidogrel C->E Condensation D (S)-α-(2-Chlorophenyl)glycine Methyl Ester D->E

Figure 1: Clopidogrel Synthesis - Condensation Pathway

Route 2: The Strecker Synthesis Pathway

This alternative route utilizes a Strecker amino acid synthesis approach to construct the core of the clopidogrel molecule, which is then followed by optical resolution.

Clopidogrel_Synthesis_Route_2 A o-Chlorobenzaldehyde D Cyano Intermediate A->D B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine B->D Strecker Synthesis C Sodium Cyanide C->D E Racemic Clopidogrel D->E Hydrolysis & Esterification F (S)-Clopidogrel E->F Optical Resolution

Figure 2: Clopidogrel Synthesis - Strecker Pathway

II. Physical and Chemical Properties of Key Intermediates

The following tables summarize the key physical and chemical properties of the principal intermediates in the synthesis of clopidogrel.

Table 1: Properties of Starting Materials and Core Intermediates

Property2-Thienylethylamine4,5,6,7-Tetrahydrothieno[3,2-c]pyridine(S)-α-(2-Chlorophenyl)glycine Methyl Ester
CAS Number 30433-91-1[1]54903-50-3[2]141109-14-0[3]
Molecular Formula C₆H₉NS[1]C₇H₉NS[2]C₉H₁₀ClNO₂[4]
Molecular Weight 127.21 g/mol [1]139.22 g/mol [2]199.63 g/mol [5]
Appearance Colorless to yellow liquid[6]Colorless to light yellow clear liquid[2]White to off-white solid[4]
Boiling Point 200-201 °C @ 750 mmHg[1][6]75 °C @ 0.5 mmHg[2]270.1 °C (Predicted)[5]
Melting Point Not applicableNot applicable155-158 °C (as hydrochloride salt)[5]
Density 1.087 g/mL at 25 °C[1][6]1.18 g/cm³[2]1.258 g/cm³ (Predicted)[5]
Solubility Soluble in DMSO, Methanol[1]Information not readily availableSoluble in DMSO (Slightly), Methanol (Slightly)[5]
Refractive Index n20/D 1.551[1][6]n20/D 1.59[2]Not applicable

Table 2: Properties of Advanced Intermediates

PropertyRacemic Clopidogrel(S)-Clopidogrel
CAS Number 113665-83-1 (for racemate)113665-84-2[7]
Molecular Formula C₁₆H₁₆ClNO₂S[7]C₁₆H₁₆ClNO₂S[7]
Molecular Weight 321.82 g/mol [7]321.82 g/mol [7]
Appearance Oily residue or solid[8]Pale yellow oil[6]
Melting Point Not well defined (often an oil)158 °C (as bisulfate salt)[9]
Solubility Soluble in organic solvents like acetone, dichloromethane[10]Water: 5.1 mg/100 mL[9]
Specific Rotation +55.1° (in methanol)[9]
LogP Not applicable2.5[9]

III. Experimental Protocols

A. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

This protocol describes the synthesis of a key intermediate for both synthetic routes.

  • Reaction Setup: To a reaction vessel, add 2-thiophene ethylamine, water, and formaldehyde.[11]

  • Heating: Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.[11]

  • Extraction: After the reaction is complete, cool the mixture and extract the product with dichloroethane. Combine the organic layers and wash with a saturated saline solution.[11]

  • Isolation of Imine: Evaporate the organic solvent under reduced pressure to obtain the intermediate imine.[11]

  • Cyclization and Salt Formation: To the imine, add ethanolic hydrogen chloride and water. Heat the mixture to 65-75 °C.[11]

  • Purification: Add activated carbon, maintain the heat, and then filter. Cool the filtrate to 0-5 °C to induce crystallization.[11]

  • Final Product: Filter the crystalline solid and dry to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[11]

B. Synthesis of (S)-α-(2-Chlorophenyl)glycine Methyl Ester

This protocol details the preparation of the chiral ester intermediate.

  • Esterification: Add (S)-2-chlorophenylglycine to anhydrous methanol in a reaction flask. Cool the mixture in an ice bath (0-5 °C).[12]

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled mixture.[12][13]

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 5 hours.[12][13]

  • Work-up: Evaporate the solvent under reduced pressure at a temperature below 60 °C.[12][13]

  • Isolation: The resulting solid is (S)-α-(2-chlorophenyl)glycine methyl ester hydrochloride, which can be further purified or used directly.[12][13]

C. Optical Resolution of Racemic Clopidogrel

This protocol outlines a common method for separating the desired (S)-enantiomer from the racemic mixture.

  • Preparation: Dissolve racemic clopidogrel carboxylic acid and a resolving agent, such as (+)-cinchonine, in a suitable solvent mixture (e.g., ethanol:acetone).[6]

  • Diastereomeric Salt Formation: Stir or shake the solution at room temperature for an extended period (e.g., 18 hours) to allow for the formation of the diastereomeric salt precipitate.[6]

  • Isolation of Salt: Filter the precipitate under reduced pressure and dry it under vacuum.[6]

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the S-(+)-clopidogrel carboxylic acid, which can then be extracted with an organic solvent.

  • Esterification: The resulting S-(+)-clopidogrel carboxylic acid is then esterified with methanol to yield (S)-clopidogrel.[6]

D. HPLC Analysis of Clopidogrel

This protocol provides a general framework for the analysis of clopidogrel and its intermediates.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) C Injection of Sample A->C B HPLC System Setup (C18 Column, Mobile Phase, Flow Rate) D Chromatographic Separation B->D C->D E UV Detection (e.g., 220-240 nm) D->E F Data Acquisition and Analysis E->F Clopidogrel_Signaling_Pathway cluster_0 Hepatocyte cluster_1 Platelet Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP450 Enzymes P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition ADP ADP ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Aggregation Platelet Aggregation cAMP->Aggregation Inhibits

References

The Enantioselective Edge: A Technical Guide to the Biological Activity of Chiral Amino Ester Tartrate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. Chiral amino acids and their derivatives represent a vast and promising source of biologically active compounds. The separation of racemic mixtures of amino acid esters into their constituent enantiomers is a critical step in harnessing their therapeutic potential. Tartaric acid, a readily available and inexpensive chiral resolving agent, is widely employed for this purpose through the formation of diastereomeric salts. This technical guide provides an in-depth exploration of the biological activities associated with chiral amino ester tartrate salts, with a focus on their synthesis, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key biological assays are provided, alongside a summary of available quantitative data and a discussion of the underlying mechanisms of action and relevant signaling pathways.

Introduction: The Significance of Chirality and Salt Formation

In the pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[3] Consequently, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry.[3]

Amino acids, the building blocks of proteins, are a rich source of chiral molecules for drug discovery. Their ester derivatives are often explored for their potential as prodrugs to enhance properties like bioavailability.[4][5][6] However, the synthesis of these chiral molecules often results in a racemic mixture (an equal mixture of both enantiomers).

The separation of these enantiomers, or chiral resolution, is a crucial step. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[2][7] L-(+)- and D-(-)-tartaric acid are widely used for this purpose due to their natural abundance, low cost, and ability to form crystalline salts with amino compounds.[7][8][9][10] The resulting diastereomeric salts (e.g., the L-amino ester-L-tartrate and the D-amino ester-L-tartrate) possess different physicochemical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][11]

While the primary role of tartrate in this context is often as a resolving agent, the resulting chiral amino ester tartrate salt can itself be the active pharmaceutical ingredient (API). The tartrate counterion can influence properties such as solubility, stability, and dissolution rate, which in turn can affect the biological activity of the compound.[12][13] This guide will delve into the known biological activities of these specific salt forms, where available, and more broadly explore the activities of the parent chiral amino esters.

Synthesis of Chiral Amino Ester Tartrate Salts

The synthesis of a chiral amino ester tartrate salt is typically a multi-step process that involves the synthesis of the racemic amino ester followed by chiral resolution with tartaric acid.

General Synthesis of Amino Acid Esters

A common method for the esterification of amino acids is the Fischer-Speier esterification, where the amino acid is treated with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.[9][14]

Workflow for Amino Acid Ester Synthesis

G cluster_start Starting Materials Amino_Acid Amino Acid Reaction Reaction at Room Temperature or Reflux Amino_Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., SOCl₂) Acid_Catalyst->Reaction Workup Solvent Evaporation Reaction->Workup Product Racemic Amino Ester Hydrochloride Salt Workup->Product

Caption: General workflow for the synthesis of racemic amino acid ester hydrochlorides.

Chiral Resolution via Diastereomeric Salt Formation

The resolution of the racemic amino ester is achieved by reacting it with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid). This forms two diastereomeric salts with different solubilities.

Experimental Protocol: Synthesis of L-Leucine Methyl Ester L-Tartrate

This protocol is a representative example of how a chiral amino ester tartrate salt can be synthesized.

Materials:

  • L-Leucine methyl ester hydrochloride[15]

  • L-(+)-Tartaric acid

  • Sodium bicarbonate (NaHCO₃)[14]

  • Tetrahydrofuran (THF)[16]

  • Water

  • Ethyl acetate[16]

  • Ethanol[11]

Procedure:

  • Neutralization of the Amino Ester Hydrochloride:

    • Dissolve L-leucine methyl ester hydrochloride in a 1:1 mixture of THF and water.

    • Cool the solution to 0°C and add sodium bicarbonate to neutralize the hydrochloride and generate the free amino ester.[16]

    • Stir the reaction mixture at room temperature for several hours.

    • Extract the aqueous phase with ethyl acetate. The combined organic layers contain the free L-leucine methyl ester.

  • Formation of the Tartrate Salt:

    • Prepare a solution of L-(+)-tartaric acid in a suitable solvent, such as ethanol.[11]

    • Add the solution of L-leucine methyl ester (from the previous step, after solvent evaporation) to the tartaric acid solution.

    • Stir the mixture. The diastereomeric salt may precipitate upon formation or after partial evaporation of the solvent and cooling.

  • Isolation and Purification:

    • Collect the crystalline salt by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The purity of the diastereomeric salt can be assessed by measuring its specific rotation and comparing it to literature values.

Logical Flow of Chiral Resolution

G Racemic_Ester Racemic Amino Ester (L- and D-forms) Reaction Salt Formation in Solvent Racemic_Ester->Reaction Resolving_Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Resolving_Agent->Reaction Diastereomers Mixture of Diastereomeric Salts (L-Ester:L-Tartrate and D-Ester:L-Tartrate) Reaction->Diastereomers Separation Fractional Crystallization (based on solubility difference) Diastereomers->Separation Salt1 Less Soluble Diastereomer Crystallizes Separation->Salt1 Salt2 More Soluble Diastereomer Remains in Solution Separation->Salt2 Isolation1 Isolation of Pure Diastereomer 1 Salt1->Isolation1 Isolation2 Isolation of Pure Diastereomer 2 Salt2->Isolation2

Caption: Process of separating enantiomers via diastereomeric salt formation.

Biological Activities

Chiral amino acid derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data for the tartrate salt forms are limited in the literature, the activity of the parent amino ester is indicative of the potential of the salt form.

Antimicrobial and Antifungal Activity

Amino acid derivatives are being explored as alternatives to conventional antibiotics due to rising antimicrobial resistance.[10] Their mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[17][18]

For instance, certain rhein-amino acid ester conjugates have demonstrated potent antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum.[19] The activity is dependent on the specific amino acid ester used, highlighting the importance of the side chain and chirality.

Mechanism of Antifungal Action: A common target for antifungal drugs is the fungal cell membrane. Unlike mammalian cells which contain cholesterol, fungal membranes contain ergosterol. Many antifungal agents work by inhibiting the synthesis of ergosterol or by binding to it, creating pores in the membrane. This leads to leakage of essential intracellular components and ultimately, cell death.[1] Another mechanism involves the inhibition of enzymes crucial for amino acid biosynthesis or protein synthesis within the fungal cell.[16]

General Mechanism of Membrane-Targeting Antifungals

G cluster_pathway Antifungal Action on Fungal Cell Drug Chiral Amino Ester Derivative Target Ergosterol Synthesis or Cell Membrane Integrity Drug->Target Inhibits/Binds Disruption Membrane Disruption (Pore Formation) Target->Disruption Leakage Leakage of Ions & Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Simplified pathway of membrane-disrupting antifungal agents.

Table 1: Antifungal Activity of Selected Chiral Amino Acid Ester Derivatives

Compound IDAmino Acid Ester MoietyTarget FungusEC₅₀ (mM)Reference
3c L-Alanine methyl esterR. solani0.125[19]
3m L-Phenylalanine methyl esterS. sclerotiorum0.114[19]

Note: The compounds listed are rhein-amino acid ester conjugates, not tartrate salts. This data is presented to illustrate the antifungal potential of chiral amino acid esters.

Anticancer Activity

Synthetic chiral amino acid derivatives have also shown promise as anticancer agents.[20] Their cytotoxic effects are often evaluated against a panel of cancer cell lines.

Mechanism of Action in Cancer: The metabolic reprogramming of amino acids is a hallmark of many cancers. Cancer cells often exhibit an increased demand for certain amino acids to fuel their rapid proliferation and growth. This dependency creates vulnerabilities that can be exploited by amino acid derivatives. These compounds can interfere with amino acid metabolism or transport, leading to nutrient deprivation and cell death. Furthermore, they can influence key signaling pathways that regulate cell growth, proliferation, and survival, such as the mTOR and PI3K/Akt pathways.[3] Some derivatives may induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[21]

Table 2: Cytotoxic Activity of Selected Synthetic Chiral Amino Acid Derivatives

Compound IDDescriptionCell LineIC₅₀ (µM)Reference
Derivative A N-alkyl diamine moiety, protected amino acidHCT-116 (Colon)1.7[20]
Derivative B N-alkyl diamine moiety, protected amino acidSF-295 (CNS)2.0[20]
Derivative C N-alkyl diamine moiety, protected amino acidOVCAR-8 (Ovarian)6.1[20]

Note: The specific structures of these derivatives are detailed in the cited reference. These are not specified as tartrate salts.

Detailed Experimental Protocols

This section provides detailed, standardized protocols for the in vitro evaluation of the biological activities discussed.

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Workflow for MTT Cytotoxicity Assay

G Step1 Seed cells in a 96-well plate and allow to adhere Step2 Treat cells with various concentrations of the test compound Step1->Step2 Step3 Incubate for a specified period (e.g., 24-72 hours) Step2->Step3 Step4 Add MTT solution to each well and incubate for 2-4 hours Step3->Step4 Step5 MTT is converted to purple formazan by viable cells Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Step5->Step6 Step7 Measure absorbance at ~570 nm using a microplate reader Step6->Step7 Step8 Calculate cell viability and determine IC₅₀ value Step7->Step8

References

An In-depth Technical Guide to the Molecular Architecture of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular architecture, synthesis, and physicochemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate. This chiral compound is a critical intermediate in the synthesis of the antiplatelet agent Clopidogrel.

Molecular Structure and Physicochemical Properties

This compound is a salt composed of the (S)-enantiomer of 2-chlorophenylglycine methyl ester and L-(+)-tartaric acid. The formation of this diastereomeric salt is the cornerstone of its chiral resolution.[1] The salt formation involves the protonation of the amino group of the glycine derivative by a carboxylic acid group of the tartaric acid.

The molecular architecture of this compound is defined by its specific stereochemistry. The chiral center at the alpha-carbon of the 2-chlorophenylglycine methyl ester has the (S)-configuration. This specific arrangement is crucial for its role as a precursor to the pharmacologically active (S)-enantiomer of Clopidogrel.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C13H16ClNO8[1][2]
Molecular Weight 349.72 g/mol [2][3]
Appearance White to off-white solid
Melting Point 155-158 °C[4][5]
Storage Temperature +4°C
Solubility DMSO (Slightly), Methanol (Slightly)[5]

Synthesis and Chiral Resolution

The industrial synthesis of this compound is a multi-step process that begins with the synthesis of racemic 2-chlorophenylglycine. This is followed by esterification and, most critically, the resolution of the enantiomers.

Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

The synthesis of the racemic starting material can be achieved through various methods. One common approach involves the Strecker synthesis, starting from 2-chlorobenzaldehyde. An alternative route is the Bucherer-Bergs reaction. Following the synthesis of racemic 2-chlorophenylglycine, the carboxylic acid is esterified to the methyl ester, typically using methanol and a catalyst such as thionyl chloride or sulfuric acid.

Optical Resolution

The key step in obtaining the desired (S)-enantiomer is the optical resolution of the racemic methyl ester. This is achieved by diastereomeric salt formation using a chiral resolving agent, L-(+)-tartaric acid.

Experimental Protocol: Optical Resolution of (±)-2-Chlorophenylglycine Methyl Ester

  • Step 1: Dissolution. The racemic (±)-2-chlorophenylglycine methyl ester is dissolved in a suitable solvent, commonly methanol or a mixture of methanol and acetone.

  • Step 2: Addition of Resolving Agent. A solution of L-(+)-tartaric acid in a suitable solvent is added to the solution of the racemic ester.

  • Step 3: Diastereomeric Salt Crystallization. The mixture is stirred, and upon cooling, the less soluble diastereomeric salt, (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate, preferentially crystallizes out of the solution. The (R)-enantiomer remains in the mother liquor.

  • Step 4: Isolation. The crystalline salt is isolated by filtration.

  • Step 5: Purification. The isolated salt can be further purified by recrystallization to achieve high enantiomeric purity.

The workflow for the synthesis and resolution is depicted in the following diagram:

G Synthesis and Resolution Workflow cluster_synthesis Synthesis of Racemic Ester cluster_resolution Optical Resolution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Racemic_2-Chlorophenylglycine Racemic_2-Chlorophenylglycine 2-Chlorobenzaldehyde->Racemic_2-Chlorophenylglycine Strecker or Bucherer-Bergs Racemic_Ester Racemic_Ester Racemic_2-Chlorophenylglycine->Racemic_Ester Esterification (Methanol, SOCl2) Diastereomeric_Salts Diastereomeric_Salts Racemic_Ester->Diastereomeric_Salts + L-(+)-Tartaric Acid S_Tartrate_Salt S_Tartrate_Salt Diastereomeric_Salts->S_Tartrate_Salt Crystallization R_Ester_in_Liquor R_Ester_in_Liquor Diastereomeric_Salts->R_Ester_in_Liquor Mother Liquor Purified_S_Tartrate_Salt Purified_S_Tartrate_Salt S_Tartrate_Salt->Purified_S_Tartrate_Salt Recrystallization S_Ester_Free_Base (S)-(+)-2-Chlorophenylglycine Methyl Ester Purified_S_Tartrate_Salt->S_Ester_Free_Base Basification

Synthesis and Resolution Workflow Diagram

Role in Clopidogrel Synthesis

(S)-(+)-2-Chlorophenylglycine methyl ester is a pivotal chiral building block in the synthesis of Clopidogrel. The free (S)-ester, obtained after the basification of the tartrate salt, undergoes a multi-step reaction sequence to yield the final active pharmaceutical ingredient. The high enantiomeric purity of this intermediate, achieved through the efficient tartrate salt resolution, is critical for the efficacy and safety of the final drug product.

The logical relationship for its use is outlined below:

G Role in Clopidogrel Synthesis S_Tartrate (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate S_Ester (S)-(+)-2-Chlorophenylglycine Methyl Ester (Free Base) S_Tartrate->S_Ester Basification Clopidogrel Clopidogrel S_Ester->Clopidogrel Multi-step Synthesis

Role of the Tartrate Salt in Clopidogrel Synthesis

Conclusion

The molecular architecture of this compound is intrinsically linked to its function as a key chiral intermediate. The formation of the diastereomeric salt with L-(+)-tartaric acid allows for an efficient and scalable resolution process, ensuring the high enantiomeric purity required for the synthesis of Clopidogrel. While detailed crystallographic and spectroscopic data remain to be fully disclosed in publicly accessible literature, the established physicochemical properties and synthetic routes underscore its importance in pharmaceutical manufacturing. Further research into the solid-state characterization of this compound could provide deeper insights into its crystalline structure and inform further optimization of the resolution process.

References

Safety and Handling of Chlorophenylglycine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for chlorophenylglycine methyl ester, focusing on its tartrate salt ((S)-(+)-2-Chlorophenylglycine methyl ester tartrate), a common form used in research and development. The information is compiled from Safety Data Sheets (SDS) and general laboratory safety protocols to ensure the well-being of personnel handling this compound.

Chemical Identification and Physical Properties

Chlorophenylglycine methyl ester is a chiral compound utilized as a building block in the synthesis of various molecules, notably as a reagent in the synthesis of biologically active metabolites of the antithrombotic agent Clopidogrel.[1] The following tables summarize its key identification and physical data.

Table 1: Chemical Identification

IdentifierValue
Product Name This compound
CAS Number 141109-15-1[2]
Molecular Formula C₁₃H₁₆ClNO₈[3]
Molecular Weight 349.72 g/mol [3]
Synonyms (2R,3R)-2,3-Dihydroxysuccinic acid - methyl (2S)-amino(2-chlorophenyl)acetate (1:1)[2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form White to off-white solid
Melting Point 177-181°C[2]
Solubility No data available
Stability Stable under recommended storage conditions[2]
Decomposition Hazardous decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides[2]

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[2]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2][4]
Eye Irritation2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation[2][4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[4]

Signal Word: Warning[2][4]

Hazard Pictogram:

alt text

Toxicological Data

A thorough investigation of the toxicological properties of this specific compound has not been completed.[3] Therefore, no quantitative data such as LD50 or LC50 values are available. All handling procedures should assume the compound is potentially harmful upon exposure.

Known Symptoms of Exposure:

  • Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[2]

  • Eye Contact: Can cause redness, pain, and serious eye damage.[2]

  • Inhalation: May lead to irritation of the lungs and respiratory system.[2]

  • Ingestion: Considered harmful if swallowed.[4]

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Facilities must be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to ensure appropriate PPE is selected.

Table 4: Recommended Personal Protective Equipment

Body PartProtectionSpecification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A full protective suit may be required for large quantities or high-risk operations.Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[3]
Respiratory For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).Use respirators and components tested and approved under appropriate government standards such as NIOSH or CEN.[3]
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible substances and sources of ignition.[2]

  • Store in a locked-up location.[2]

Experimental Protocols

Protocol for Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a solution.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_solution Solution Preparation cluster_cleanup Cleanup prep1 Don appropriate PPE: Lab coat, gloves, safety goggles prep2 Designate a work area within a chemical fume hood prep1->prep2 prep3 Gather all necessary equipment: Spatula, weigh paper/boat, sealable container, solvent prep2->prep3 weigh1 Place analytical balance near the fume hood prep3->weigh1 weigh2 Tare a sealable container on the balance weigh1->weigh2 weigh3 Transfer the tared container to the fume hood weigh2->weigh3 weigh4 Carefully add the solid ester to the container using a clean spatula weigh3->weigh4 weigh5 Seal the container and remove it from the fume hood weigh4->weigh5 weigh6 Re-weigh the sealed container to obtain the exact mass weigh5->weigh6 sol1 Return the sealed container to the fume hood weigh6->sol1 sol2 Slowly add the desired solvent to the container sol1->sol2 sol3 Seal and mix until the solid is fully dissolved sol2->sol3 clean1 Decontaminate spatula and work surfaces with an appropriate solvent sol3->clean1 clean2 Dispose of weigh paper, gloves, and other contaminated disposables as hazardous waste clean1->clean2

Caption: Workflow for weighing chlorophenylglycine methyl ester.

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures (Spills)

For any spill, the first step is to assess the situation to determine if it is a minor or major spill.

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill: - Quantity - Location - Is anyone exposed? spill->assess minor1 Alert personnel in the immediate area assess->minor1 Minor Spill (Small, contained, no immediate danger) major1 Evacuate the immediate area assess->major1 Major Spill (Large, uncontained, potential for exposure) minor2 Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) minor1->minor2 minor3 Contain the spill using an inert absorbent (e.g., vermiculite, sand) minor2->minor3 minor4 Carefully sweep or vacuum (HEPA filter) the absorbed material into a sealable container minor3->minor4 minor5 Label container as hazardous waste minor4->minor5 minor6 Decontaminate the area minor5->minor6 major2 Alert supervisor and EH&S major1->major2 major3 If flammable, remove ignition sources major2->major3 major4 Close doors to the area and post a warning sign major3->major4 major5 Wait for trained emergency responders major4->major5

Caption: Decision tree for chemical spill response.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

While generally stable, this compound can react with certain classes of chemicals.

Conditions to Avoid
  • Dust generation.[2]

  • Excess heat and sources of ignition.[2]

Incompatible Materials

Based on the functional groups present (amine, ester, aromatic chloride), the following materials should be considered incompatible:

Incompatibility product Chlorophenylglycine Methyl Ester oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) product->oxidizers Exothermic reaction, potential for fire acids Strong Acids (e.g., HCl, H₂SO₄) product->acids Exothermic reaction, forms salt bases Strong Bases (e.g., NaOH, KOH) product->bases Hydrolysis of ester

Caption: Chemical incompatibility chart.

Disposal Considerations

  • Dispose of this chemical and its container as hazardous waste.[2]

  • Waste generators must comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Do not allow the product to enter drains, waterways, or soil.[2]

  • Contaminated packaging should be treated as unused product.[3]

This technical guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Solubility Profile of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a key chiral intermediate in the synthesis of the antiplatelet agent clopidogrel.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its purification, reaction optimization, and formulation development. This document summarizes the available solubility data, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction

This compound is the tartrate salt of the methyl ester of (S)-(+)-2-Chlorophenylglycine. The tartrate salt form is favored in the synthesis of clopidogrel due to its crystallinity and stability, which are crucial for achieving high enantiomeric purity. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that influences process efficiency, yield, and purity of the final active pharmaceutical ingredient (API).

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility profile of the compound.

SolventQualitative SolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]

It is important to note that "slightly soluble" is a general term and the actual solubility can vary with temperature and the specific form of the solute. For precise process design and optimization, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocols for Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4][5][6] This method involves equilibrating a suspension of the solid compound in the solvent for a sufficient period to reach saturation, followed by the separation of the solid and liquid phases and quantification of the dissolved solute in the supernatant.

  • This compound (solid form, purity >99%)

  • Organic Solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, etc.)

  • Analytical Balance (±0.1 mg or better)

  • Vials with screw caps (e.g., 20 mL glass vials)

  • Constant Temperature Shaker or Orbital Incubator

  • Syringe Filters (e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • Volumetric Flasks and Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

  • Preparation of Solvent: The selected organic solvent is placed in the constant temperature shaker and allowed to equilibrate to the desired temperature (e.g., 25 °C, 37 °C).

  • Addition of Solute: An excess amount of this compound is added to a vial containing a known volume or weight of the temperature-equilibrated solvent. The aim is to have undissolved solid present at equilibrium.

  • Equilibration: The vials are tightly sealed and placed in the constant temperature shaker. The mixture is agitated at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[4] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute in the supernatant does not change over time.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same temperature to allow the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

  • Sample Preparation for Analysis: The clear filtrate is accurately diluted with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve is prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility: The solubility of the compound is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent C Agitate mixture in constant temperature shaker A->C Seal vial B Equilibrate solvent to desired temperature B->A D Allow solid to settle C->D 24-72 hours E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (e.g., by HPLC) F->G H Calculate solubility G->H

References

Methodological & Application

Application Notes: Synthesis of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a critical chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent Clopidogrel.[1][2] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The synthesis protocol detailed below describes a robust and widely utilized method involving the esterification of racemic 2-chlorophenylglycine followed by diastereomeric resolution using L-(+)-tartaric acid to isolate the desired (S)-enantiomer.[3][4] This method is valued for its efficiency and ability to produce high enantiomeric purity.[3][5]

Chemical Structures and Properties

The synthesis involves several key chemical entities. Their properties are summarized below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(DL)-2-ChlorophenylglycineC₈H₈ClNO₂185.61141109-19-5
Thionyl ChlorideSOCl₂118.977719-09-7
MethanolCH₄O32.0467-56-1
(DL)-2-Chlorophenylglycine Methyl EsterC₉H₁₀ClNO₂199.63141109-14-0
L-(+)-Tartaric AcidC₄H₆O₆150.0987-69-4
This compoundC₁₃H₁₆ClNO₈349.72141109-15-1

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-stage process. The first stage is the esterification of the racemic amino acid, followed by the crucial resolution stage where the desired enantiomer is selectively isolated.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Diastereomeric Resolution A (DL)-2-Chlorophenylglycine B Racemic (DL)-2-Chlorophenylglycine Methyl Ester A->B  Methanol (MeOH)  Thionyl Chloride (SOCl₂) C Racemic Methyl Ester D (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate (Precipitate) C->D  L-(+)-Tartaric Acid  Methanol/Acetone E (R)-(-)-Enantiomer (in solution) C->E  L-(+)-Tartaric Acid  Methanol/Acetone

Figure 1: Overall synthesis workflow.

Experimental Protocols

The following protocols are based on established industrial methods for preparing this compound with high yield and purity.[3]

Stage 1: Synthesis of Racemic (DL)-2-Chlorophenylglycine Methyl Ester

This stage involves the Fischer esterification of the starting amino acid using thionyl chloride in methanol.[3]

Materials:

  • (DL)-2-Chlorophenylglycine (100 kg)

  • Methanol (100 L)

  • Thionyl chloride (98 kg)

  • Water (450 L)

  • Toluene

  • Liquor ammonia

Procedure:

  • Charge a suitable reactor with (DL)-2-Chlorophenylglycine (100 kg) and methanol (100 L).

  • Cool the mixture to 0-5°C.[3]

  • Slowly add thionyl chloride (98 kg) over a period of 2 hours, maintaining the temperature between 0-5°C.[3]

  • After the addition is complete, gradually heat the reaction mass to 50-55°C and maintain for 6 hours.[3]

  • Distill off the excess thionyl chloride and methanol under reduced pressure.

  • Add water (450 L) to the resulting residue and stir for 1 hour.

  • Wash the aqueous solution with toluene to remove non-polar impurities.[3]

  • Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to neutralize the hydrochloride salt and precipitate the free ester.[3]

  • The resulting oily residue of (DL)-2-chlorophenyl glycine methyl ester (approx. 95 kg) is used directly in the next stage.[3]

Stage 2: Resolution of this compound

This critical step utilizes L-(+)-tartaric acid to selectively crystallize the desired (S)-enantiomer from the racemic mixture.[1][3] The use of a mixed solvent system like methanol and acetone is common.[6]

Materials:

  • (DL)-2-Chlorophenylglycine Methyl Ester (100 kg, from Stage 1)

  • Acetone (72 L)

  • L-(+)-Tartaric acid

  • Methanol (400 L)

Procedure:

  • Prepare a suspension of L-(+)-tartaric acid in methanol (400 L) in a reactor and maintain the temperature at 30-35°C.[3]

  • Dissolve the racemic methyl alpha amino (2-chlorophenyl) acetate (100 kg) in acetone (72 L).[3]

  • Add the acetone solution to the tartaric acid suspension at 30-35°C.[3]

  • Stir the reaction mass for 12 hours.

  • Cool the mixture to 20-22°C to induce crystallization of the diastereomeric salt.[3] A solid should be observed.

  • To improve enantiomeric purity, a series of heating and cooling cycles is performed. Heat the mass to 50-55°C, hold for 2 hours, and then cool again to 20-22°C.[3]

  • Repeat this heating and cooling cycle 8-10 times, monitoring the enantiomeric purity of an aliquot sample at intervals.[3]

  • Continue the cycles until the desired enantiomeric purity (>99%) is achieved.[3]

  • Filter the resulting solid and dry it to obtain this compound.

G A Racemic Methyl Ester in Acetone C Combine and Stir (12 hours, 30-35°C) A->C B L-(+)-Tartaric Acid in Methanol B->C D Cool to 20-22°C (Initial Crystallization) C->D E Heat to 50-55°C (Hold 2h) D->E F Cool to 20-22°C E->F G Repeat Cycle 8-10x (Monitor Purity) F->G Check Purity G->E Purity < 99% H Filter and Dry Solid G->H Purity > 99% I Final Product: (S)-(+)-Tartrate Salt (ee > 99%) H->I

Figure 2: Resolution stage workflow.

Summary of Results

This protocol provides a reliable method for obtaining the target compound with high purity and yield.

ParameterStage 1: EsterificationStage 2: Resolution
Reaction Temperature 0-5°C (addition), 50-55°C (reaction)[3]30-35°C (mixing), 20-55°C (cycles)[3]
Reaction Time ~8 hours[3]45-50 hours (including cycles)[3]
Yield >95% (crude ester)[3]Up to 87% (based on 100 kg starting ester)[3]
Enantiomeric Excess (ee) N/A (Racemic)>99.0%[3]
Optical Rotation N/A (Racemic)+88° (c=1, in methanol)[1]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR studies are used to confirm the structural integrity of the molecule. Aromatic protons are expected in the downfield region, and the methyl ester carbonyl carbon signal appears around 170 ppm.[1]

  • Optical Rotation: The specific rotation is a critical measure of enantiomeric purity. The accepted value is +88° when measured in methanol.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee), which should exceed 99%.[3]

Conclusion

The described synthesis protocol offers an industrially viable and efficient route to this compound. The key to success lies in the carefully controlled diastereomeric resolution step, where repeated heating and cooling cycles drive the crystallization towards high enantiomeric purity. This ensures the final intermediate is suitable for the synthesis of pharmaceuticals like Clopidogrel, where stereoisomeric purity is essential.

References

Application Notes & Protocols: Chiral Resolution of Racemic 2-Chlorophenylglycine Methyl Ester using L-(+)-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Application

(S)-2-chlorophenylglycine methyl ester is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1] Standard chemical synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. As the pharmacological activity is often specific to one enantiomer, an efficient method for their separation is essential.

This document details the application of chiral resolution via diastereomeric salt formation, a robust and industrially scalable method for isolating the desired enantiomer.[2][3] The principle relies on the reaction of the racemic base (2-chlorophenylglycine methyl ester) with an enantiomerically pure chiral acid, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((S)-ester • L-tartrate) and ((R)-ester • L-tartrate). These diastereomers possess different physicochemical properties, particularly solubility, which allows the less soluble salt to be selectively crystallized and separated from the more soluble one.[3][4] Subsequent neutralization of the isolated salt liberates the enantiomerically pure ester.

2. Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying chemical principle of the chiral resolution process.

G cluster_input Inputs cluster_process Process cluster_output Outputs racemic_ester Racemic (R/S)-2-Chlorophenylglycine Methyl Ester salt_formation 1. Diastereomeric Salt Formation (Mixing in Solvent) racemic_ester->salt_formation tartaric_acid L-(+)-Tartaric Acid (Resolving Agent) tartaric_acid->salt_formation solvent Solvent System (e.g., Methanol/Acetone) solvent->salt_formation crystallization 2. Selective Crystallization (Cooling / Thermal Cycling) salt_formation->crystallization filtration 3. Separation (Filtration / Centrifugation) crystallization->filtration liberation 4. Liberation of Free Ester (Base Treatment, e.g., NaHCO₃) filtration->liberation mother_liquor Mother Liquor (Contains soluble (R)-ester salt) filtration->mother_liquor pure_ester Enantiomerically Pure (S)-Ester liberation->pure_ester

Caption: Overall workflow for the chiral resolution process.

G cluster_racemate Racemic Mixture cluster_salts Diastereomeric Salts (in solution) cluster_products Separated Fractions r_ester (R)-Ester r_salt (R)-Ester • L-Tartrate r_ester->r_salt s_ester (S)-Ester s_salt (S)-Ester • L-Tartrate s_ester->s_salt resolving_agent L-(+)-Tartaric Acid resolving_agent->r_salt resolving_agent->s_salt separation Separation by Crystallization r_salt->separation s_salt->separation crystals Less Soluble Salt ((S)-Ester • L-Tartrate) [Crystallizes] separation->crystals solution More Soluble Salt ((R)-Ester • L-Tartrate) [Remains in Solution] separation->solution

Caption: Chemical principle of diastereomeric salt formation and separation.

3. Quantitative Data Summary

The following tables summarize quantitative data compiled from various sources, providing a comparative overview of different process parameters.

Table 1: Reagents and Molar Ratios

Parameter Source[1] Source[5] Source[6]
Starting Material Racemic Ester 100 kg Racemic Ester 80 kg Racemic Ester
Resolving Agent L-(+)-Tartaric Acid L-(+)-Tartaric Acid 60 kg L-(+)-Tartaric Acid

| Molar Ratio (Ester:Acid) | 1 : 1.1 (preferred) | Not explicitly stated | ~1 : 1 (calculated) |

Table 2: Reaction Conditions and Solvents

Parameter Source[1] Source[5] Source[6]
Solvent System Acetone & Methanol 72 L Acetone & 400 L Methanol 400 L Methanol
Temperature 28-32 °C (preferably 30 °C) 30-35 °C, then thermal cycling (50-55 °C and 20-22 °C) Cooling, seeding with crystals
Reaction Time 16-24 hours 12 hours stirring, then 8-10 thermal cycles Not explicitly stated

| Drying Conditions | Not specified | Not specified | 40 °C for 8 hours |

Table 3: Yield and Purity Data

Parameter Source[1] Source[5] Source[6]
Product Form Diastereomeric Salt (+) Tartrate Salt (+) Tartrate Salt
Yield ~46% (cited from prior art) 87 kg Not specified
Enantiomeric Purity Not specified > 99% Not specified

| Analytical Data | Not specified | Melting Range, Enantiomeric Purity | Specific Optical Rotation [α]²⁰D = –85° to –93° (c=1% in Methanol) |

4. Experimental Protocols

The following protocols are adapted from documented industrial processes for laboratory-scale application.

Protocol 1: Resolution using a Methanol/Acetone Solvent System with Thermal Cycling

This protocol, adapted from patent literature[5], employs a mixed solvent system and repeated heating/cooling cycles to achieve high enantiomeric purity.

Materials:

  • Racemic 2-chlorophenylglycine methyl ester

  • L-(+)-Tartaric acid

  • Methanol (reagent grade)

  • Acetone (reagent grade)

  • Reaction vessel with temperature control, stirring, and reflux condenser

Procedure:

  • In the reaction vessel, prepare a suspension of L-(+)-tartaric acid (approx. 1.0-1.1 molar equivalents relative to the ester) in methanol (approx. 4 volumes relative to the ester mass, e.g., 400 mL for 100 g).

  • In a separate flask, dissolve the racemic 2-chlorophenylglycine methyl ester (1 molar equivalent) in acetone (approx. 0.7 volumes, e.g., 70 mL for 100 g).

  • Warm the tartaric acid suspension to 30-35 °C with stirring.

  • Slowly add the acetone solution of the ester to the tartaric acid suspension while maintaining the temperature at 30-35 °C.

  • Stir the resulting reaction mass for a minimum of 12 hours at this temperature.

  • Initiate thermal cycling: a. Heat the mixture to 50-55 °C and hold for 2 hours. b. Cool the mixture down to 20-22 °C to induce crystallization.

  • Repeat the heating and cooling cycle (Step 6) multiple times. It is recommended to monitor the enantiomeric purity of the solid after each cycle using a suitable analytical method (e.g., chiral HPLC). The process is complete when the desired purity (>99%) is achieved.[5]

  • After the final cooling step, isolate the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.

  • Dry the product, the (+) tartrate salt of 2-chlorophenylglycine methyl ester, under vacuum.

Protocol 2: Resolution using a Methanol Solvent System

This protocol is a simplified procedure using methanol as the sole solvent, as described in patent literature.[6]

Materials:

  • Racemic 2-chlorophenylglycine methyl ester

  • L-(+)-Tartaric acid

  • Methanol (reagent grade)

  • Seed crystals of the desired diastereomeric salt (optional, but recommended)

  • Reaction vessel with temperature control and stirring

Procedure:

  • In the reaction vessel, dissolve L-(+)-tartaric acid (approx. 1 molar equivalent) in methanol (approx. 4-5 volumes).

  • In a separate flask, dissolve the racemic 2-chlorophenylglycine methyl ester (1 molar equivalent) in a minimal amount of methanol (approx. 0.5-1 volume).

  • Add the ester solution to the tartaric acid solution with gentle stirring.

  • If available, add a small quantity of pure seed crystals of the desired tartrate salt to induce crystallization.[6]

  • Stir the mixture for several hours.

  • Cool the reaction mixture (e.g., to 0-5 °C) to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolate the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol.

  • Dry the product at or below 40 °C for 8 hours or until a constant weight is achieved.[6]

Protocol 3: Liberation of the Enantiomerically Enriched Free Ester

This protocol describes the process of converting the isolated diastereomeric salt back into the free ester.

Materials:

  • Isolated diastereomeric tartrate salt

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or other suitable water-immiscible organic solvent

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Suspend the diastereomeric tartrate salt in a mixture of deionized water (approx. 7-8 volumes) and dichloromethane (approx. 1 volume).[6]

  • Prepare a 10% aqueous solution of sodium bicarbonate.

  • While stirring the suspension vigorously, slowly add the sodium bicarbonate solution until the pH of the aqueous layer reaches 7.0-7.5.[6] Continue stirring until all solids dissolve.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic (DCM) layer.

  • Extract the aqueous layer one or two more times with fresh portions of dichloromethane.

  • Combine all organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Remove the solvent by rotary evaporation under reduced pressure to yield the enantiomerically enriched 2-chlorophenylglycine methyl ester as an oil or solid.

References

Application Notes: The Role of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate in the Synthesis of Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clopidogrel, marketed under the trade name Plavix®, is a potent oral antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases. The therapeutic efficacy of clopidogrel is attributed almost exclusively to its (S)-enantiomer.[1] Consequently, the stereoselective synthesis of (S)-clopidogrel is of paramount importance in the pharmaceutical industry. A key chiral intermediate in this synthesis is (S)-(+)-2-Chlorophenylglycine methyl ester. The tartrate salt of this intermediate, (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, is particularly favored due to its high crystallinity and stability, which facilitates the isolation of the desired enantiomer with high enantiomeric excess (ee).[1] This document outlines the application and detailed protocols for the use of this crucial intermediate in the synthesis of clopidogrel.

Chemical Synthesis Pathway

The synthesis of clopidogrel from racemic 2-chlorophenylglycine involves several key steps, including esterification, chiral resolution, condensation, and cyclization. The use of L-(+)-tartaric acid for the resolution of the racemic methyl ester is a critical step that ensures the high enantiomeric purity of the final product.[2]

Clopidogrel_Synthesis reactant reactant intermediate intermediate final_product final_product A Racemic 2-Chlorophenylglycine B Racemic 2-Chlorophenylglycine Methyl Ester A->B Methanol, SOCl2 or HCl C (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate B->C L-(+)-Tartaric Acid D (S)-(+)-2-Chlorophenylglycine Methyl Ester C->D Base (e.g., Ammonia) F (S)-2-(2-Thienylethylamino)- (2-chlorophenyl)acetate hydrochloride D->F 2-(2-Thienyl)ethanol p-toluenesulfonateor similar alkylating agent E 2-(2-Thienyl)ethanol p-toluenesulfonate E->F G (S)-Clopidogrel F->G Formaldehyde H (S)-Clopidogrel Bisulfate G->H Sulfuric Acid

Caption: Synthesis pathway of (S)-Clopidogrel Bisulfate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of clopidogrel, starting from racemic 2-chlorophenylglycine.

Table 1: Esterification of Racemic 2-Chlorophenylglycine

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-ChlorophenylglycineThionyl ChlorideMethanol0-5 then 50-556~90>98.5[2][3]
2-ChlorophenylglycineSOCl2MethanolRoom TempOvernight95-[4]

Table 2: Chiral Resolution of Racemic 2-Chlorophenylglycine Methyl Ester

ReactantResolving AgentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Purity (%)Reference
Racemic EsterL-(+)-Tartaric AcidMethanol/Acetone30-35 then 20-221287>99[3]

Table 3: Condensation and Cyclization to form Clopidogrel

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-ester Tartrate & 2-(2-Thienyl) ethyl-p-toluenesulfonateSodium CarbonateWater901871.3[2]
(S)-ester & 2-(2-bromoethyl)thiophene-----[5]
Intermediate from condensationFormaldehyde-57.5 ± 2.5388[6]

Experimental Protocols

Protocol 1: Preparation of Racemic 2-Chlorophenylglycine Methyl Ester

This protocol describes the esterification of racemic 2-chlorophenylglycine.

Protocol1 start_end start_end step step condition condition start Start step1 Suspend 2-chlorophenylglycine in methanol. start->step1 step2 Cool the mixture to 0-5°C. step1->step2 step3 Add thionyl chloride dropwise. step2->step3 step4 Heat the reaction to 50-55°C. step3->step4 step5 Maintain temperature for 6 hours. step4->step5 step6 Distill off excess solvent and reagent. step5->step6 step7 Add water to the residue. step6->step7 step8 Adjust pH to 7.0-7.5 with ammonia. step7->step8 step9 Extract with dichloromethane. step8->step9 step10 Distill the organic layer to obtain the product. step9->step10 end_node End step10->end_node

Caption: Workflow for racemic ester synthesis.

Methodology:

  • Suspend 100 kg of alpha-amino(2-chlorophenyl)acetic acid in 100 L of methanol in a suitable reactor.[3]

  • Cool the mixture to 0-5°C with stirring.[3]

  • Slowly add 98 kg of thionyl chloride over a period of 2 hours, maintaining the temperature between 0-5°C.[3]

  • After the addition is complete, slowly heat the reaction mixture to 50-55°C and maintain for 6 hours.[3]

  • Distill off the excess thionyl chloride and methanol under reduced pressure.[3]

  • To the residue, add 450 L of water and stir for 1 hour.[3]

  • Wash the aqueous solution with toluene to remove impurities.[3]

  • Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia.[3]

  • Extract the product with two portions of 250 L of dichloromethane.[3]

  • Combine the organic layers and distill off the solvent under reduced pressure to obtain approximately 95 kg of 2-chlorophenylglycine methyl ester as an oily residue.[3]

Protocol 2: Chiral Resolution to Obtain this compound

This protocol details the resolution of the racemic methyl ester using L-(+)-tartaric acid.

Protocol2 start_end start_end step step condition condition start Start step1 Dissolve racemic ester in acetone. start->step1 step2 Add to a suspension of L-(+)-tartaric acid in methanol. step1->step2 step3 Stir the mixture for 12 hours at 30-35°C. step2->step3 step4 Cool to 20-22°C to induce crystallization. step3->step4 step5 Heat to 50-55°C and cool again, repeat as needed. step4->step5 step6 Filter the solid product. step5->step6 end_node End step6->end_node

Caption: Workflow for chiral resolution.

Methodology:

  • Dissolve 100 kg of methyl alpha-amino(2-chlorophenyl)acetate in 72 L of acetone.[3]

  • Add this solution to a suspension of L-(+)-tartaric acid in 400 L of methanol at 30-35°C.[3]

  • Stir the reaction mass for 12 hours.[3]

  • Cool the mixture to 20-22°C, at which point a solid should be observed.[3]

  • To improve enantiomeric purity, the mixture can be heated to 50-55°C for 2 hours and then cooled again to 20-22°C. This heating and cooling cycle can be repeated until the desired enantiomeric purity (>99%) is achieved.[3]

  • Filter the solid to obtain approximately 87 kg of (+) tartrate salt of 2-chlorophenylglycine methyl ester with an enantiomeric purity of 99.0% or higher.[3]

Protocol 3: Liberation of (S)-(+)-2-Chlorophenylglycine Methyl Ester

This protocol describes the conversion of the tartrate salt back to the free ester.

Methodology:

  • Mix 90 kg of the (+) tartrate salt of 2-chlorophenylglycine methyl ester with 450 L of water.[3]

  • Treat the mixture with a 20% ammonia solution (approximately 45 L) until the pH of the reaction mass is in the range of 7.0-7.2.[3]

  • Add 270 L of dichloromethane and stir for 30 minutes.[3]

  • Separate the organic layer.[3]

  • Extract the aqueous layer twice with 50 L portions of dichloromethane.[3]

  • Combine the organic layers and distill the solvent under reduced pressure to obtain approximately 47 kg of (+)-2-chlorophenylglycine methyl ester as an oily residue.[3]

Protocol 4: Synthesis of (S)-Clopidogrel

This protocol outlines the condensation of the chiral ester with a thienyl derivative and subsequent cyclization.

Methodology:

  • In a reaction flask, combine 10.2 g of S-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate, 10.2 g of 2-(2-thienyl)ethyl-4-methylbenzenesulfonate, and 5.3 g of sodium carbonate.[2]

  • Add 2 mL of water as a solvent and stir the mixture.[2]

  • Slowly heat the reaction to 90°C and maintain for 18 hours.[2]

  • After the reaction is complete, cool the solution to room temperature.[2]

  • Add 20 mL of water and 20 mL of dichloromethane, stir for 30 minutes, and then separate the layers.[2]

  • Wash the aqueous layer twice with 10 mL of dichloromethane.[2]

  • Combine the dichloromethane layers and cool to below 5°C.[2]

  • Slowly adjust the pH to 1-2 with concentrated hydrochloric acid while stirring.[2]

  • Maintain the temperature below 5°C and stir for 30 minutes.[2]

  • Filter the resulting solid, wash with 10 mL of dichloromethane, and dry to obtain 7.2 g of 2-chlorophenyl-2-thienylethylaminoacetate hydrochloride (yield: 71.3%).[2]

  • Dissolve 15 g of the hydrochloride salt in 23.6 g of 37% industrial formaldehyde.[6]

  • Heat the mixture to 57.5 ± 2.5°C and react for 3 hours.[6]

  • After the reaction is complete, add 30 mL of dichloromethane and extract with 30 mL of purified water.[6]

  • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain clopidogrel.[6]

Protocol 5: Formation of Clopidogrel Bisulfate Salt

This final step describes the formation of the stable bisulfate salt of clopidogrel.

Methodology:

  • Dissolve the crude clopidogrel base in a suitable solvent such as acetone.

  • Slowly add a stoichiometric amount of sulfuric acid while stirring.

  • The clopidogrel bisulfate salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

References

Application Notes and Protocols: Esterification of o-Chlorophenyl Glycine Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of o-chlorophenyl glycine utilizing thionyl chloride. This chemical transformation is a critical step in the synthesis of various pharmaceutically active compounds, most notably the antiplatelet agent clopidogrel. The following sections detail the reaction's significance, quantitative data, experimental procedures, and the underlying reaction mechanism.

Introduction and Significance

The esterification of o-chlorophenyl glycine is a fundamental reaction in medicinal chemistry and process development. The resulting ester, typically the methyl ester, is a key intermediate in the synthesis of clopidogrel, a thienopyridine derivative that functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] By blocking this receptor, clopidogrel inhibits platelet aggregation and is widely used in the prevention of cardiovascular events such as myocardial infarction and stroke.[1]

The use of thionyl chloride (SOCl₂) in an alcohol, such as methanol, is a highly effective and industrially scalable method for this esterification.[3] This method offers several advantages, including high yields and the in situ generation of anhydrous hydrochloric acid (HCl), which catalyzes the esterification while simultaneously protecting the amino group as its hydrochloride salt, thus preventing unwanted side reactions.[4][5][6]

Quantitative Data Summary

The efficiency of the thionyl chloride-mediated esterification of o-chlorophenyl glycine is influenced by several factors, including reaction temperature, time, and the molar ratio of reactants. The table below summarizes typical quantitative data gathered from various sources.

ParameterValue/RangeNotesSource(s)
Substrate o-Chlorophenyl glycineRacemic or enantiomerically pure forms can be used.[1][3]
Reagents Thionyl chloride (SOCl₂), Methanol (MeOH)Methanol typically serves as both the reagent and the solvent.[1][3][4]
**Molar Ratio (o-chlorophenyl glycine : SOCl₂) **1 : 1 to 1 : 1.2A slight excess of thionyl chloride is often used to ensure complete reaction.[3][7][8]
Reaction Temperature 0 °C to 65 °CThe reaction is often initiated at a lower temperature during the addition of thionyl chloride and then heated to reflux.[3][4][7]
Reaction Time 3 to 12 hoursReaction completion is typically monitored by Thin Layer Chromatography (TLC).[3][4][7][8]
Yield Good to Excellent (>85%)High yields are consistently reported for this transformation.[5][9]
Product o-Chlorophenyl glycine methyl ester hydrochlorideThe product is isolated as the hydrochloride salt.[7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the esterification of o-chlorophenyl glycine using thionyl chloride and methanol.

Protocol 1: General Laboratory Scale Synthesis of o-Chlorophenyl Glycine Methyl Ester Hydrochloride

This protocol is adapted from general procedures for the esterification of amino acids.[4][7]

Materials:

  • o-Chlorophenyl glycine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Diethyl ether or tert-butyl methyl ether (TBME) for precipitation/washing

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend o-chlorophenyl glycine (1.0 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 50-65 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[3][7]

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude product, o-chlorophenyl glycine methyl ester hydrochloride, can be further purified by precipitation or crystallization. This can be achieved by adding an anti-solvent like diethyl ether or tert-butyl methyl ether to the concentrated reaction mixture.[8]

  • Filter the precipitated solid, wash with the anti-solvent, and dry under vacuum to obtain the pure product.

Protocol 2: Industrial Scale Synthesis Example

The following is an example of an industrial-scale procedure for this reaction.[3]

Materials:

  • Alpha amino (2-chlorophenyl) acetic acid (100 Kgs)

  • Methanol (100 lit)

  • Thionyl chloride (98 Kgs)

  • Water

  • Toluene

  • Liquor ammonia

  • Dichloromethane

Procedure:

  • Charge a suitable reactor with methanol (100 lit) and o-chlorophenyl glycine (100 Kgs).

  • Cool the mixture to 0 - 5 °C.

  • Add thionyl chloride (98 Kgs) over a period of 2 hours while maintaining the temperature between 0 - 5 °C.

  • Slowly raise the temperature of the reaction mass to 50-55 °C and maintain for 6 hours.

  • Distill off the excess thionyl chloride and methanol under reduced pressure.

  • Add water (450 lit) to the residue and stir for 1 hour.

  • Wash the aqueous solution with toluene to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to neutralize the hydrochloride salt and liberate the free ester.

  • Extract the product into dichloromethane.

  • Combine the organic layers and distill the solvent under reduced pressure to obtain the o-chlorophenyl glycine methyl ester as an oily residue.

Reaction Mechanism and Workflow

The esterification of an amino acid with an alcohol in the presence of thionyl chloride proceeds through an acid-catalyzed mechanism. Thionyl chloride reacts with the alcohol (methanol) to generate anhydrous HCl and an intermediate, which ultimately leads to the formation of the ester.

Reaction Mechanism:

  • Generation of HCl: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride.

  • Protonation of the Carbonyl: The in situ generated HCl protonates the carbonyl oxygen of the carboxylic acid group of o-chlorophenyl glycine, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated to form the protonated ester.

  • Deprotonation: A base (such as another molecule of methanol or chloride ion) deprotonates the ester to yield the final product.

Simultaneously, the amino group of the glycine derivative is protonated by the generated HCl to form the ammonium salt, which protects it from reacting with thionyl chloride.

Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification o_chlorophenyl_glycine o-Chlorophenyl Glycine mixing Mixing and Cooling (0-5 °C) o_chlorophenyl_glycine->mixing thionyl_chloride Thionyl Chloride addition Slow Addition of Thionyl Chloride thionyl_chloride->addition methanol Methanol methanol->mixing mixing->addition reflux Reflux (50-65 °C, 4-6h) addition->reflux evaporation Solvent Evaporation reflux->evaporation precipitation Precipitation with Anti-solvent evaporation->precipitation filtration Filtration and Drying precipitation->filtration product o-Chlorophenyl Glycine Methyl Ester HCl filtration->product Clopidogrel_Significance cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action o_chlorophenyl_glycine o-Chlorophenyl Glycine esterification Esterification (SOCl₂, MeOH) o_chlorophenyl_glycine->esterification methyl_ester o-Chlorophenyl Glycine Methyl Ester esterification->methyl_ester further_steps Further Synthetic Steps methyl_ester->further_steps clopidogrel Clopidogrel further_steps->clopidogrel inhibition Irreversible Inhibition clopidogrel->inhibition blocks p2y12 P2Y12 ADP Receptor on Platelets platelet_aggregation Platelet Aggregation p2y12->platelet_aggregation mediates inhibition->p2y12 prevention Prevention of Thrombotic Events platelet_aggregation->prevention inhibition leads to

References

Application Notes and Protocols for the Isolation of Enantiomerically Pure Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enantiomerically pure chlorophenylglycine methyl ester is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] The stereochemistry of this compound is paramount to its biological activity, necessitating robust and efficient methods for the isolation of the desired enantiomer. These application notes provide detailed protocols for three primary methods for achieving high enantiomeric purity: classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution using a Chiral Resolving Agent

This method relies on the reaction of the racemic chlorophenylglycine methyl ester with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility. L-(+)-tartaric acid is a commonly used resolving agent for this purpose.[3][4]

Experimental Protocol:

  • Dissolution: Dissolve racemic chlorophenylglycine methyl ester (1 equivalent) in a suitable solvent such as methanol or a mixture of acetone and methanol.[1][3]

  • Addition of Resolving Agent: To this solution, add a solution of L-(+)-tartaric acid (1 equivalent) in methanol.[3]

  • Crystallization: Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) for an extended period (e.g., 12 hours) to allow for the selective precipitation of the desired diastereomeric salt ((S)-(+)-2-chlorophenylglycine methyl ester L-(+)-tartrate).[3]

  • Isolation of Diastereomeric Salt: Cool the mixture (e.g., to 20-22°C) to further encourage crystallization.[3] The precipitated solid is then collected by filtration. To enhance enantiomeric purity, the collected salt can be subjected to repeated heating and cooling cycles.[3]

  • Liberation of the Free Ester: The isolated diastereomeric salt is then treated with a base, such as an ammonia solution, to neutralize the tartaric acid and liberate the free (S)-(+)-2-chlorophenylglycine methyl ester.[3]

  • Extraction: The free ester is extracted from the aqueous solution using an organic solvent like dichloromethane.[3]

  • Solvent Removal: The organic layer is collected, and the solvent is removed under reduced pressure to yield the enantiomerically pure chlorophenylglycine methyl ester.[3]

Data Presentation:

ParameterValueReference
Resolving AgentL-(+)-Tartaric Acid[3]
SolventsMethanol, Acetone[3]
Enantiomeric Purity>99.0%[3]

Logical Workflow for Classical Resolution:

G racemic_ester Racemic Chlorophenylglycine Methyl Ester dissolution Dissolution in Methanol/Acetone racemic_ester->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution crystallization Selective Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt (S)-Ester-L-Tartrate Salt (Precipitate) free_base_liberation Liberation of Free Base (e.g., with Ammonia) diastereomeric_salt->free_base_liberation filtration->diastereomeric_salt extraction Extraction with Dichloromethane free_base_liberation->extraction pure_ester Enantiomerically Pure (S)-Ester extraction->pure_ester

Classical Resolution Workflow

Chemo-Enzymatic Resolution

This highly selective method utilizes an enzyme to differentiate between the enantiomers of a derivatized form of chlorophenylglycine. Immobilized penicillin acylase is effective in selectively hydrolyzing the N-phenylacetyl derivative of (R,S)-2-chlorophenylglycine, leaving the desired (S)-enantiomer untouched.[2][5]

Experimental Protocol:

  • Acylation: React (R,S)-2-chlorophenylglycine with an acylating agent such as phenylacetyl chloride in the presence of a base (e.g., NaOH) to produce (R,S)-N-phenylacetyl-2-chlorophenylglycine.[5]

  • Enzymatic Hydrolysis: The resulting racemic N-acetylated compound is then subjected to hydrolysis using immobilized penicillin acylase in an aqueous medium at a controlled pH (e.g., 8.0) and temperature (e.g., 30°C).[5] The enzyme selectively hydrolyzes the (R)-N-phenylacetyl-2-chlorophenylglycine to (R)-2-chlorophenylglycine and phenylacetic acid, leaving the (S)-N-phenylacetyl-2-chlorophenylglycine unreacted.

  • Separation: After the enzymatic reaction, the mixture is acidified. The unreacted (S)-N-phenylacetyl-2-chlorophenylglycine can be separated from the newly formed (R)-2-chlorophenylglycine.

  • Deacylation: The isolated (S)-N-phenylacetyl-2-chlorophenylglycine is then chemically hydrolyzed to yield enantiomerically pure (S)-2-chlorophenylglycine.

  • Esterification: The resulting (S)-2-chlorophenylglycine is esterified to the methyl ester. This can be achieved by reacting it with thionyl chloride in anhydrous methanol at a low temperature (0-5°C), followed by reaction at room temperature.[2][5]

  • Isolation: The (S)-2-chlorophenylglycine methyl ester hydrochloride is obtained after evaporating the solvent. The free ester can be obtained by neutralization with a mild base like sodium bicarbonate solution.[2]

Data Presentation:

ParameterValueReference
EnzymeImmobilized Penicillin Acylase[2][5]
Yield of (S)-2-chlorophenylglycine90%[5]
Enantiomeric Excess (ee) of (S)-2-chlorophenylglycine100%[5]
Yield of (S)-ester hydrochloride98%[5]

Workflow for Chemo-Enzymatic Resolution:

G cluster_0 Derivatization & Resolution cluster_1 Esterification racemic_glycine (R,S)-Chlorophenylglycine acylation Acylation (Phenylacetyl Chloride) racemic_glycine->acylation racemic_acetyl (R,S)-N-Phenylacetyl Chlorophenylglycine acylation->racemic_acetyl enzymatic_hydrolysis Enzymatic Hydrolysis (Immobilized Penicillin Acylase) racemic_acetyl->enzymatic_hydrolysis s_acetyl (S)-N-Phenylacetyl Chlorophenylglycine enzymatic_hydrolysis->s_acetyl r_glycine (R)-Chlorophenylglycine enzymatic_hydrolysis->r_glycine deacylation Deacylation s_acetyl->deacylation s_glycine (S)-Chlorophenylglycine deacylation->s_glycine esterification Esterification (Thionyl Chloride, Methanol) s_glycine->esterification s_ester_hcl (S)-Ester Hydrochloride esterification->s_ester_hcl neutralization Neutralization s_ester_hcl->neutralization pure_s_ester Enantiomerically Pure (S)-Ester neutralization->pure_s_ester

Chemo-Enzymatic Resolution Workflow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of amino acid derivatives.[6][7]

Experimental Protocol:

  • Column Selection: Select a suitable chiral column. Polysaccharide-based columns such as Chiralpak IA, IB, IC, ID, IE, or IF are good starting points for screening.[8]

  • Mobile Phase Selection: Prepare a mobile phase. For normal phase chromatography, a mixture of hexane and an alcohol like isopropanol or ethanol is common. For reversed-phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is used.

  • Sample Preparation: Dissolve the racemic chlorophenylglycine methyl ester in the mobile phase. Derivatization with a chromophore-containing group (e.g., NBD-Cl or FMOC-Cl) can improve detection and may enhance separation.[6][9][10]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm) or a fluorescence detector if a fluorescent derivative is used.[6]

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute as separate peaks.

  • Fraction Collection: For preparative scale, collect the fractions corresponding to each enantiomeric peak.

  • Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (% ee) using the same or an alternative chiral HPLC method. The % ee is calculated from the peak areas of the two enantiomers.[11]

Data Presentation (Illustrative Conditions):

ParameterCondition
Chiral Stationary PhaseAmylose or Cellulose Phenylcarbamate derivatives
Mobile PhaseHexane/Isopropanol or Acetonitrile/Water with additives
DetectionUV (e.g., 254 nm) or Fluorescence
Expected OutcomeBaseline separation of enantiomers

Logical Relationship for Chiral HPLC Method Development:

G racemic_sample Racemic Chlorophenylglycine Methyl Ester column_selection Select Chiral Column (e.g., Polysaccharide-based) racemic_sample->column_selection mobile_phase_selection Select Mobile Phase (Normal or Reversed Phase) racemic_sample->mobile_phase_selection method_development Method Development (Flow rate, Temperature, etc.) column_selection->method_development mobile_phase_selection->method_development analysis Chromatographic Analysis method_development->analysis peak_separation Separated Enantiomer Peaks analysis->peak_separation fraction_collection Fraction Collection peak_separation->fraction_collection enantiopure_fractions Enantiomerically Pure Fractions fraction_collection->enantiopure_fractions

Chiral HPLC Method Development

References

Application Notes and Protocol for Generating a Free Base from its Tartrate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical and organic chemistry, amine-containing compounds are frequently isolated and stored as salts to improve their stability and aqueous solubility.[1] Tartrate salts are common due to the readily available and chiral nature of tartaric acid. However, for subsequent synthetic steps, analytical characterization (e.g., NMR of the neutral species), or formulation of the active pharmaceutical ingredient (API) in its neutral form, it is necessary to convert the salt back to the "free base."[2] This protocol details a standard laboratory procedure for liberating a free base from its corresponding tartrate salt using aqueous ammonia, followed by a liquid-liquid extraction to isolate the product.

The underlying principle is a straightforward acid-base reaction. The amine tartrate salt, when dissolved in an aqueous medium, exists in equilibrium. The addition of a stronger base, in this case, ammonia (NH₃), deprotonates the ammonium cation of the target molecule. This neutralization reaction converts the water-soluble ionic salt into the neutral free base, which is typically less soluble in water and more soluble in organic solvents.[3] This difference in solubility allows for its selective extraction into an immiscible organic solvent.[4][5]

Chemical Principle: Acid-Base Reaction

The conversion process involves the reaction of the amine tartrate salt with ammonia. Tartaric acid is a diprotic acid, meaning it can donate two protons. Therefore, an amine tartrate salt may have a 2:1 or 1:1 stoichiometry of the amine (B) to tartrate. Assuming a common 2:1 salt form (B₂H₂C₄H₄O₆), the reaction proceeds as follows:

(BH⁺)₂[C₄H₄O₆]²⁻ (aq) + 2 NH₃ (aq) ⇌ 2 B (free base) + (NH₄⁺)₂[C₄H₄O₆]²⁻ (aq)

The addition of ammonia shifts the equilibrium to the right, generating the free base, which can then be extracted.

G AmineTartrate Amine Tartrate Salt (Water-Soluble) FreeBase Free Base (Organic-Soluble) AmineTartrate->FreeBase Proton Transfer Ammonia Aqueous Ammonia (Base) AmmoniumTartrate Ammonium Tartrate (Water-Soluble) Ammonia->AmmoniumTartrate Proton Acceptor

Caption: Chemical conversion of an amine salt to its free base.

Data Presentation: Comparison of Basification & Extraction Conditions

The efficiency of free base generation and extraction can be influenced by the choice of base, solvent, and pH. The following table provides representative data to illustrate how different conditions can affect the outcome.

(Note: The following data is illustrative and should be optimized for the specific compound of interest.)

EntryStarting MaterialBase (equivalents)Extraction SolventFinal Aqueous pHYield (%)Purity (%) (by HPLC)
1Amine Tartrate (1g)10% aq. NH₃ (2.5)Dichloromethane~9.59298.5
2Amine Tartrate (1g)10% aq. NH₃ (2.5)Ethyl Acetate~9.58898.2
3Amine Tartrate (1g)5% aq. NaHCO₃ (3.0)Dichloromethane~8.57597.1
4Amine Tartrate (1g)1M NaOH (2.2)Dichloromethane>129598.8

Experimental Protocol

This protocol describes the generation of a free base from a tartrate salt on a 5.0-gram scale.

Materials and Equipment
  • Amine Tartrate Salt: 5.0 g

  • Deionized Water: 100 mL

  • Aqueous Ammonia (NH₄OH), ~10-15% solution

  • Dichloromethane (DCM) or Ethyl Acetate: 150 mL

  • Saturated Sodium Chloride Solution (Brine): 50 mL

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel (250 mL or 500 mL)

  • Erlenmeyer Flasks

  • pH paper or pH meter

  • Rotary Evaporator

  • Glass Funnel and Filter Paper

Procedure
  • Dissolution: Dissolve 5.0 g of the amine tartrate salt in 100 mL of deionized water in an Erlenmeyer flask. Stir until the solid is completely dissolved. Some salts may require gentle warming to fully dissolve; if so, cool the solution back to room temperature before proceeding.

  • Basification:

    • Transfer the aqueous solution to a 250 mL separatory funnel.

    • Slowly add the aqueous ammonia solution dropwise while gently swirling the funnel.

    • Monitor the pH of the aqueous layer periodically. Continue adding ammonia until the pH is stable in the range of 9-10.[6] A stable pH indicates that the deprotonation is complete.

    • The formation of a precipitate or a milky emulsion upon addition of the base is common, indicating the formation of the water-insoluble free base.[4]

  • Extraction:

    • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and invert it gently to vent any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

    • Drain the lower organic layer into a clean Erlenmeyer flask.

    • Perform two more extractions on the aqueous layer, each time using 50 mL of fresh DCM. Combine all organic extracts. This repeated extraction ensures maximum recovery of the free base.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add 50 mL of saturated brine solution. Shake for 30 seconds.

    • Allow the layers to separate and discard the upper aqueous layer. This wash helps to remove residual water and inorganic salts from the organic phase.[7]

  • Drying:

    • Drain the washed organic layer into a dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate (e.g., 1-2 spatula tips) to the organic solution.

    • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude free base, which may be an oil or a solid.

  • Purification (Optional):

    • The crude free base can be further purified if necessary.

    • If the product is a solid, recrystallization from an appropriate solvent system is a common method for purification.[8][9] The choice of solvent depends on the solubility profile of the free base.[10]

    • If the product is a high-boiling oil, distillation under reduced pressure may be appropriate.

Experimental Workflow Visualization

The following diagram outlines the key steps in the isolation and purification process.

G Start Start: Amine Tartrate Salt Dissolve 1. Dissolution (in Water) Start->Dissolve Basify 2. Basification (Add aq. NH₃ to pH 9-10) Dissolve->Basify Extract 3. Extraction (with Dichloromethane, 3x) Basify->Extract Separate Separate Layers Extract->Separate Wash 4. Wash Organic Layer (with Brine) Separate->Wash Organic Layer AqueousWaste Aqueous Waste (Ammonium Tartrate) Separate->AqueousWaste Aqueous Layer Dry 5. Dry Organic Layer (with MgSO₄) Wash->Dry Filter Filter to Remove Drying Agent Dry->Filter Evaporate 6. Solvent Removal (Rotary Evaporator) Filter->Evaporate Product Crude Free Base Evaporate->Product Purify 7. Purification (Optional) (e.g., Recrystallization) Product->Purify Final Pure Free Base Purify->Final

Caption: Workflow for free base generation and isolation.

References

Application Notes and Protocols: (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a critical chiral intermediate in organic synthesis, most notably in the production of enantiomerically pure pharmaceuticals. Its stable stereochemistry, facilitated by the tartrate salt formation, makes it an invaluable building block for complex molecules where specific stereoisomers are required for therapeutic efficacy. This document provides detailed application notes and experimental protocols for its use, with a primary focus on the synthesis of the antiplatelet drug, Clopidogrel.

Application Notes

This compound serves as a cornerstone in asymmetric synthesis, providing the necessary chiral framework for the preparation of specific stereoisomers. Its principal application lies in the synthesis of Clopidogrel, where the (S)-enantiomer is the biologically active form. The tartrate salt plays a crucial role in the resolution of the racemic mixture of 2-chlorophenylglycine methyl ester, enabling the isolation of the desired (S)-enantiomer with high enantiomeric excess (e.e.), often exceeding 99%.[1][2] The stability imparted by the tartrate counterion is essential for preventing racemization during subsequent synthetic steps.[1][2]

Beyond its role in Clopidogrel synthesis, this chiral building block is utilized in the broader field of medicinal chemistry for the development of other therapeutic agents.[1] Its applications extend to the synthesis of various complex organic molecules and in the production of agrochemicals.[1] The 2-chlorophenyl moiety and the amino acid scaffold provide a versatile platform for structural modifications, enabling the exploration of new chemical entities with potential biological activities.

Key Advantages:

  • High Enantiomeric Purity: The resolution process with L-(+)-tartaric acid consistently yields the (S)-enantiomer with e.e. >99%.[2]

  • Stereochemical Stability: The tartrate salt formation stabilizes the chiral center, preventing racemization under various reaction conditions.[1]

  • Versatility: It serves as a versatile precursor for a range of complex molecules in the pharmaceutical and agrochemical industries.[1]

Synthesis of Clopidogrel: An Overview

The synthesis of Clopidogrel from o-chlorophenylglycine involves several key steps, with the resolution of the methyl ester being a critical stage. The overall synthetic pathway can be summarized as follows:

  • Esterification: o-Chlorophenylglycine is reacted with methanol to produce the racemic 2-chlorophenylglycine methyl ester.

  • Resolution: The racemic methyl ester is treated with L-(+)-tartaric acid to selectively crystallize the (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate salt.

  • Coupling Reaction: The resolved (S)-enantiomer is then reacted with a suitable thienylethyl derivative.

  • Cyclization: The resulting intermediate undergoes cyclization with formaldehyde to form the Clopidogrel base.

  • Salt Formation: The Clopidogrel base is subsequently converted to its bisulfate salt for pharmaceutical use.

Below is a DOT script that generates a diagram illustrating this synthetic workflow.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Clopidogrel A o-Chlorophenylglycine B Racemic 2-Chlorophenylglycine Methyl Ester A->B Esterification (Methanol, SOCl2) C (S)-(+)-2-Chlorophenylglycine Methyl Ester L-(+)-Tartrate B->C Resolution (L-(+)-Tartaric Acid) D (R)-2-Chlorophenylglycine Methyl Ester (in mother liquor) B->D Resolution E (S)-(+)-2-Chlorophenylglycine Methyl Ester C->E Liberation of free amine (Base) G Intermediate Amine E->G Coupling F 2-(2-Thienyl)ethanol p-toluenesulfonate F->G H Clopidogrel Base G->H Cyclization (Formaldehyde) I Clopidogrel Bisulfate H->I Salt Formation (Sulfuric Acid)

Caption: Synthetic pathway for Clopidogrel from o-chlorophenylglycine.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Clopidogrel using this compound.

Protocol 1: Esterification of o-Chlorophenylglycine [2][3][4]

  • Objective: To synthesize racemic 2-chlorophenylglycine methyl ester hydrochloride.

  • Materials:

    • o-Chlorophenylglycine (100 g, 539 mmol)

    • Methanol (270 mL)

    • Thionyl chloride (SOCl₂) (47 mL, 647 mmol, 1.2 equiv)

    • tert-Butyl methyl ether (TBME) (700 mL)

  • Procedure:

    • Suspend o-chlorophenylglycine in methanol in a reaction flask.

    • Cool the mixture in an ice bath.

    • Add thionyl chloride dropwise to the suspension while maintaining the temperature.

    • After the addition is complete, stir the mixture overnight at room temperature.

    • Heat the reaction mixture using a hot water bath for 3 hours to ensure complete conversion.

    • Monitor the reaction completion by NMR analysis.

    • Evaporate approximately 50 mL of methanol from the reaction mixture.

    • Pour the remaining reaction mixture into tert-butyl methyl ether to precipitate the product.

    • Collect the resulting white solid by filtration.

    • Wash the solid with TBME and dry to obtain 2-chlorophenylglycine methyl ester hydrochloride.

  • Expected Yield: ~95%

Protocol 2: Resolution of Racemic 2-Chlorophenylglycine Methyl Ester [3][5]

  • Objective: To isolate (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate.

  • Materials:

    • Racemic 2-chlorophenylglycine methyl ester (100 Kgs)

    • Acetone (72 L)

    • L-(+)-Tartaric acid

    • Methanol (400 L)

  • Procedure:

    • Dissolve the racemic methyl alpha-amino(2-chlorophenyl)acetate in acetone.

    • Add this solution to a suspension of L(+)-tartaric acid in methanol at 30-35 °C.

    • Stir the reaction mass for 12 hours.

    • Cool the mixture to 20-22 °C to induce crystallization of the tartrate salt.

    • To improve enantiomeric purity, a repeated heating and cooling cycle can be employed until the desired enantiomeric excess is achieved (>99%).

    • Collect the solid product by filtration.

  • Expected Enantiomeric Excess: >99%

Protocol 3: Liberation of (S)-(+)-2-Chlorophenylglycine Methyl Ester (Free Base) [3][6][7]

  • Objective: To obtain the free amine of (S)-(+)-2-Chlorophenylglycine methyl ester.

  • Materials:

    • This compound (90 Kgs)

    • Water (450 L)

    • Ammonia solution (20%; 45 L) or Sodium Bicarbonate

    • Dichloromethane (DCM) (270 L + 2 x 50 L for extraction)

  • Procedure:

    • Mix the tartrate salt with water.

    • Add ammonia solution until the pH of the reaction mass is in the range of 7.0-7.2.

    • Add dichloromethane and stir for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and distill the solvent under reduced pressure to obtain the product as an oily residue.

  • Expected Yield: ~47 Kg (from 90 Kg of tartrate salt)

Protocol 4: Synthesis of Clopidogrel Intermediate [5][6]

  • Objective: To synthesize the N-substituted intermediate for Clopidogrel.

  • Materials:

    • (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate (10.2 g)

    • 2-(2-Thienyl)ethanol p-toluenesulfonate (10.2 g)

    • Sodium carbonate (5.3 g)

    • Water (2 mL)

    • Dichloromethane

    • Concentrated hydrochloric acid

  • Procedure:

    • In a reaction flask, mix the tartrate salt, 2-(2-thienyl)ethanol p-toluenesulfonate, and sodium carbonate.

    • Add water as a solvent and stir the mixture.

    • Slowly heat the reaction to 90 °C and maintain for 18 hours.

    • After the reaction is complete, cool the solution to room temperature.

    • Add water and dichloromethane, stir for 30 minutes, and then separate the layers.

    • Wash the aqueous layer with dichloromethane.

    • Combine the organic layers and cool to below 5 °C.

    • Slowly adjust the pH to 1-2 with concentrated hydrochloric acid while stirring.

    • Maintain the temperature below 5 °C and stir for 30 minutes.

    • Collect the precipitate by suction filtration, wash with dichloromethane, and dry.

  • Expected Yield: ~71.3%

Quantitative Data

The following tables summarize the quantitative data reported in the synthesis of Clopidogrel intermediates.

Table 1: Yields of Key Synthetic Steps

Reaction StepStarting MaterialProductReported YieldReference
Esterificationo-Chlorophenylglycine2-Chlorophenylglycine Methyl Ester Hydrochloride95%[2]
Liberation of Free BaseThis compound(S)-(+)-2-Chlorophenylglycine Methyl Ester~52% (w/w)[3][7]
Synthesis of Clopidogrel IntermediateThis compound2-Chlorophenyl-2-thienylethylaminoacetate hydrochloride71.3%[5]
Conversion to (S)-Clopidogrel(S)-Amide Intermediate(S)-Clopidogrel88%[2]

Table 2: Enantiomeric Excess (e.e.) Data

CompoundResolution/Synthesis MethodReported e.e.Reference
(S)-(+)-2-Chlorophenylglycine Methyl EsterResolution with L-(+)-Tartaric Acid>99%[1][2]
(S)-ClopidogrelSynthesis from enantiomerically pure intermediate>99%[2]

Mechanism of Action of Clopidogrel

While this compound is a synthetic intermediate, the final product, Clopidogrel, has a well-defined mechanism of action as an antiplatelet agent. Clopidogrel is a prodrug that is metabolized in the liver to its active form. This active metabolite irreversibly binds to the P2Y₁₂ subtype of ADP receptors on the platelet surface, which prevents ADP from binding and subsequently inhibits the activation of the glycoprotein IIb/IIIa complex. This, in turn, inhibits platelet aggregation.

Below is a DOT script that generates a diagram illustrating the mechanism of action of Clopidogrel.

G cluster_0 Mechanism of Action of Clopidogrel Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Metabolite Clopidogrel->ActiveMetabolite Hepatic Metabolism P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding ActiveMetabolite->P2Y12 Blocks ADP Binding GPIIbIIIa Glycoprotein IIb/IIIa Activation P2Y12->GPIIbIIIa Activates ADP ADP ADP->P2Y12 Binds to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

Caption: Mechanism of action of Clopidogrel.

References

Application Note: Analytical Characterization of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a crucial chiral intermediate used in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] The compound is a salt formed between the (S)-enantiomer of 2-chlorophenylglycine methyl ester and (2R,3R)-tartaric acid.[1] This salt formation is a key step in the chiral resolution process, which separates the desired (S)-enantiomer from its (R)-counterpart, achieving a high degree of stereochemical purity.[1][3]

Given its role as a critical starting material, the rigorous analytical characterization of this compound is essential to ensure the identity, purity, and enantiomeric excess of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the primary analytical methods used to control the quality of this intermediate.

Analytical Workflow Overview

The comprehensive characterization of this compound involves a multi-faceted approach to confirm its chemical structure, assess its purity, and verify its stereochemical integrity. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Quality Assessment Sample (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Purity Chemical Purity (HPLC) Sample->Purity Identity Structural Identity (NMR, FTIR, MS) Sample->Identity Chirality Stereochemical Integrity (Chiral HPLC, Polarimetry) Sample->Chirality Thermal Thermal Properties (DSC) Sample->Thermal Report Certificate of Analysis (CoA) Purity->Report Identity->Report Chirality->Report Thermal->Report

Caption: Overall analytical workflow for quality control.

Chromatographic Methods

Chromatography is the primary technique for determining the chemical and enantiomeric purity of the tartrate salt.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to quantify the main component and detect any process-related impurities or degradation products.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Analysis: Inject the prepared sample solution and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method.

Data Presentation: HPLC Conditions

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Chiral HPLC for Enantiomeric Purity

This method specifically separates and quantifies the (S)- and (R)-enantiomers to determine the enantiomeric excess (e.e.) of the desired (S)-isomer. An enantiomeric excess of over 99% is often achievable through the tartrate resolution process.[1][4]

Experimental Protocol:

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

  • Chromatographic System: An HPLC system with a UV or PDA detector, suitable for use with flammable solvents.

  • Analysis: Equilibrate the chiral column until a stable baseline is achieved. Inject the sample and monitor the separation of the enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area S] - [Area R]) / ([Area S] + [Area R])] x 100.

Data Presentation: Chiral HPLC Conditions

Parameter Value
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | 30 minutes |

Chiral Purity Verification Workflow

The formation of the tartrate salt is a classical resolution method that exploits the differential solubility of the diastereomeric salts to isolate the desired enantiomer. Analytical chiral HPLC is then used to confirm the success of this resolution.

Chiral_Purity_Workflow Racemic Racemic (R/S)-2-Chlorophenyl- glycine Methyl Ester Resolution Resolution with L-(+)-Tartaric Acid in Methanol Racemic->Resolution Crystallization Selective Crystallization Resolution->Crystallization Product (S)-Ester L-Tartrate Salt (Solid) Crystallization->Product Precipitate MotherLye (R)-Ester Enriched (Mother Liquor) Crystallization->MotherLye Remains in solution Analysis Chiral HPLC Analysis Product->Analysis Result Enantiomeric Excess (e.e.) > 99% Analysis->Result

Caption: Workflow for chiral resolution and purity analysis.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical identity and structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Nuclear magnetic resonance studies confirm the structural integrity, with characteristic chemical shifts for aromatic protons and the methyl ester functionality.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Process the spectra and assign the observed chemical shifts to the corresponding nuclei in the structure.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆) | ¹H NMR | Predicted δ (ppm) | Assignment | | :--- | :--- | :--- | | Singlet | ~3.70 | -OCH₃ (Methyl Ester) | | Singlet | ~4.20 | -CH (Tartrate) | | Singlet | ~5.50 | α-CH (Amino Acid) | | Multiplet | ~7.30 - 7.60 | Aromatic Protons | | Broad Singlet | Variable | -NH₃⁺, -OH, -COOH | | ¹³C NMR | Predicted δ (ppm) | Assignment | | ~53.0 | -OCH₃ | | ~58.0 | α-C | | ~72.0 | -CH(OH) (Tartrate) | | ~128.0 - 134.0 | Aromatic Carbons | | ~170.0 | C=O (Ester) | | ~174.0 | C=O (Tartrate) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorptions for the amine salt, ester carbonyl, hydroxyl, and carboxylic acid groups.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Data Presentation: Expected FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad) O-H stretch Hydroxyl (Tartrate)
3200 - 2800 (broad) N-H stretch Ammonium (-NH₃⁺)
~1745 C=O stretch Ester Carbonyl
~1720 C=O stretch Carboxylic Acid (Tartrate)
~1600 & ~1480 C=C stretch Aromatic Ring
~1200 C-O stretch Ester

| ~760 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the active component, which is the (S)-2-chlorophenylglycine methyl ester free base (MW: 199.63 g/mol ).[1]

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or TOF).

  • Sample Preparation: Infuse a dilute solution (1-10 µg/mL) of the sample in methanol or acetonitrile directly into the source.

  • Analysis: Acquire the mass spectrum in positive ion mode. The expected primary ion would be the protonated molecule [M+H]⁺.

  • Expected Result: A prominent peak at m/z ≈ 200.0, corresponding to the protonated free base [C₉H₁₀ClNO₂ + H]⁺.

Physicochemical and Thermal Analysis

Optical Rotation

This analysis confirms the presence of the correct enantiomer. The (S)-enantiomer is dextrorotatory.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample in methanol at a precisely known concentration (c), typically 1 g/100 mL.[5]

  • Measurement: Measure the optical rotation (α) at a fixed wavelength (usually the sodium D-line, 589 nm) and temperature (20 °C) using a standard polarimeter with a path length (l) of 1 dm.

  • Calculation: Calculate the specific rotation [α] = α / (l x c). The expected value for the free base is positive.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the crystalline nature of the salt. The tartrate salt exhibits a distinct melting behavior, indicating strong intermolecular forces within the crystal lattice.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid. The reported melting point is in the range of 177-181 °C.[1]

Data Presentation: DSC Parameters

Parameter Value
Heating Rate 10 °C/min
Temperature Range 30 °C to 250 °C
Atmosphere Nitrogen (50 mL/min)
Expected Onset of Melting ~177 °C

| Expected Peak Maximum | ~179 - 181 °C |

References

Application Notes and Protocols: Enzymatic Resolution of 2-Chlorophenylglycine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 2-chlorophenylglycine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign alternative to traditional chemical resolution methods for obtaining the desired enantiomers of 2-chlorophenylglycine esters. This document provides detailed application notes and protocols for the enzymatic resolution of 2-chlorophenylglycine esters, focusing on the use of lipases and penicillin G acylase.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, an enzyme.[1] The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated. For the resolution of 2-chlorophenylglycine esters, this typically involves the enantioselective hydrolysis of the ester to the corresponding carboxylic acid.

Key Enzymes and Their Applications

Two main classes of enzymes have demonstrated high efficacy in the resolution of 2-chlorophenylglycine derivatives: lipases and penicillin G acylase.

Lipases: These enzymes catalyze the hydrolysis of esters.[2][3] In the context of 2-chlorophenylglycine esters, lipases can selectively hydrolyze one enantiomer of the racemic ester, yielding the corresponding enantiopure carboxylic acid and the unreacted, enantiopure ester. Various lipases, such as those from Candida rugosa, Pseudomonas cepacia, and Thermomyces lanuginosus, have been successfully employed for the kinetic resolution of a wide range of amino acid esters.[4][5] The choice of lipase can significantly impact the enantioselectivity and reaction rate.[6]

Penicillin G Acylase (PGA): While traditionally used for the hydrolysis of penicillin G, PGA has also been shown to be a versatile enzyme for the resolution of N-acylated amino acids.[7][8] For the resolution of 2-chlorophenylglycine, the racemic amino acid is first N-acylated (e.g., with a phenylacetyl group). The immobilized PGA then selectively hydrolyzes the N-acyl group of one enantiomer, yielding the free amino acid and the unreacted N-acyl amino acid.[7]

Data Presentation: Comparison of Enzymatic Resolution Methods

The following tables summarize quantitative data from various studies on the enzymatic resolution of 2-chlorophenylglycine and related derivatives.

Table 1: Resolution of N-Phenylacetyl-2-chlorophenylglycine using Immobilized Penicillin G Acylase

ParameterValueReference
EnzymeImmobilized Penicillin G Acylase (PGA)[7]
SubstrateRacemic N-phenylacetyl-2-chlorophenylglycine[7]
Product(S)-(+)-2-Chlorophenylglycine[7]
Optimal pH8.0[7]
Optimal Temperature50 °C[7]
Enantiomeric Excess (e.e.) of Product>97%[7]
Productivity in a Recirculating Packed Bed Reactor1.2 g/L/h[7]

Table 2: General Performance of Lipases in the Kinetic Resolution of Amino Acid Esters

Lipase SourceSubstrate TypeTypical Enantioselectivity (E-value)Reference
Pseudomonas cepacia (Amano PS)Various amino acid estersHigh[4][5]
Candida antarctica Lipase B (CALB)Various esters, including amino acid derivativesVery High (>200 in some cases)[6][9]
Candida rugosaRacemic Naproxen methyl ester, FOP acetatesHigh[5]
Rhizopus sp.D,L-Homophenylalanine methyl esterModerate to High[4]

Experimental Protocols

Protocol 1: Kinetic Resolution of N-Phenylacetyl-2-chlorophenylglycine using Immobilized Penicillin G Acylase

This protocol is adapted from studies on the efficient production of (S)-(+)-2-chlorophenylglycine.[7]

1. Materials:

  • Racemic N-phenylacetyl-2-chlorophenylglycine

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Recirculating Packed Bed Reactor (RPBR) or a stirred-tank reactor

2. Enzyme Immobilization:

  • Penicillin G acylase can be immobilized on various supports such as agarose gels or polymethacrylamide beads.[10][11] A common method involves covalent attachment to an epoxy-activated support. For detailed immobilization protocols, refer to specialized literature.[12]

3. Enzymatic Resolution Reaction:

  • Prepare a solution of racemic N-phenylacetyl-2-chlorophenylglycine in 0.1 M phosphate buffer (pH 8.0) at a desired concentration (e.g., 80 mM).[7]

  • Introduce the substrate solution and the immobilized PGA into the reactor. The enzyme loading will depend on the activity of the immobilized preparation.

  • Maintain the reaction temperature at 50 °C with constant stirring or circulation.[7]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion and enantiomeric excess.

4. Work-up and Product Isolation:

  • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.

  • Filter the mixture to isolate the (R)-N-phenylacetyl-2-chlorophenylglycine.

  • The filtrate contains the desired (S)-(+)-2-chlorophenylglycine. This can be further purified by crystallization or other chromatographic techniques.

  • Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate to separate the product from the remaining substrate.

5. Racemization of the Unwanted Enantiomer:

  • The recovered (R)-N-phenylacetyl-2-chlorophenylglycine can be racemized by heating in an appropriate solvent, allowing for its recycling in subsequent resolution batches.[7]

Protocol 2: General Screening Protocol for Lipase-Catalyzed Resolution of 2-Chlorophenylglycine Methyl Ester

This protocol provides a general framework for screening different lipases to find the optimal catalyst for the resolution of 2-chlorophenylglycine methyl ester.

1. Materials:

  • Racemic 2-chlorophenylglycine methyl ester

  • A selection of commercially available lipases (e.g., from Pseudomonas cepacia, Candida antarctica B, Candida rugosa)

  • Phosphate buffer (0.1 M, various pH values for screening, e.g., 6.0, 7.0, 8.0)

  • Organic co-solvents (e.g., tert-butanol, diisopropyl ether - DIPE)

  • Vinyl acetate (for transesterification reactions)

  • Molecular sieves (for non-aqueous reactions)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

2. Screening of Lipases and Conditions (Hydrolysis):

  • In separate vials, dissolve a small amount of racemic 2-chlorophenylglycine methyl ester in a buffer/organic co-solvent mixture (e.g., 9:1 buffer:co-solvent).

  • Add a different lipase to each vial (e.g., 10-50 mg of lipase per 100 mg of substrate).

  • Incubate the vials at a controlled temperature (e.g., 30-40 °C) with shaking.

  • Monitor the reaction progress by taking samples at different time points (e.g., 4, 8, 24, 48 hours).

  • Analyze the samples for conversion and enantiomeric excess of both the remaining ester and the formed acid.

3. Screening of Lipases and Conditions (Transesterification):

  • In separate vials, dissolve racemic 2-chlorophenylglycine methyl ester and an acyl donor (e.g., vinyl acetate) in an anhydrous organic solvent (e.g., toluene, hexane).

  • Add molecular sieves to remove any traces of water.

  • Add a different lipase to each vial.

  • Incubate and monitor the reaction as described for hydrolysis.

4. Work-up and Analysis:

  • For each sample, quench the reaction by filtering off the enzyme.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess of the substrate and product using chiral HPLC or GC.

Analytical Methods for Determining Enantiomeric Excess (e.e.)

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution. The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to achieve separation. The ratio of the peak areas of the two enantiomers directly gives the enantiomeric excess.[13]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The analytes are often derivatized to increase their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. The integration of these signals allows for the determination of the e.e.[14]

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Resolution cluster_separation Separation & Analysis cluster_products Products racemic_ester Racemic 2-Chlorophenylglycine Ester reaction_vessel Reaction Vessel (Controlled pH & Temp) racemic_ester->reaction_vessel enzyme Enzyme (e.g., Lipase or Immobilized PGA) enzyme->reaction_vessel buffer Buffer/Solvent buffer->reaction_vessel separation Separation of Product and Substrate reaction_vessel->separation Reaction Mixture analysis Analysis (Chiral HPLC/GC) Determine e.e. and Conversion separation->analysis enantioenriched_ester (R)-2-Chlorophenylglycine Ester (Enriched) separation->enantioenriched_ester enantioenriched_acid (S)-2-Chlorophenylglycine (Enriched) separation->enantioenriched_acid

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

PGA_Resolution_Workflow racemic_cpg Racemic 2-Chlorophenylglycine acylation N-Acylation (e.g., Phenylacetyl Chloride) racemic_cpg->acylation racemic_n_acyl Racemic N-Phenylacetyl- 2-Chlorophenylglycine acylation->racemic_n_acyl enzymatic_hydrolysis Enzymatic Hydrolysis (Immobilized PGA, pH 8.0, 50°C) racemic_n_acyl->enzymatic_hydrolysis mixture Mixture of: (S)-2-Chlorophenylglycine (R)-N-Phenylacetyl-2-Chlorophenylglycine enzymatic_hydrolysis->mixture separation Separation (e.g., pH adjustment, filtration) mixture->separation s_cpg (S)-2-Chlorophenylglycine (Desired Product) separation->s_cpg r_n_acyl (R)-N-Phenylacetyl- 2-Chlorophenylglycine separation->r_n_acyl racemization Racemization r_n_acyl->racemization recycle Recycle racemization->recycle recycle->enzymatic_hydrolysis

Caption: Workflow for PGA-Catalyzed Resolution.

References

Application Notes and Protocols: Condensation Reaction of (+)-2-Chlorophenylglycine Methyl Ester with 2-Thienyl Derivatives in the Synthesis of Clopidogrel Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The condensation of (+)-2-chlorophenylglycine methyl ester with various 2-thienyl derivatives is a pivotal step in the synthesis of the antiplatelet drug Clopidogrel. This reaction establishes the core structure of the drug by coupling the chiral phenylglycine moiety with the thienopyridine backbone. This document provides detailed protocols and application notes derived from established synthetic routes, offering insights into reaction conditions, yields, and the overall workflow for producing key intermediates of Clopidogrel.

I. Overview of the Synthetic Pathway

The primary application of this condensation reaction is in the synthesis of Methyl (2S)-(2-chlorophenyl)[(2-thien-2-ylethyl)amino]acetate, a direct precursor to Clopidogrel. The general reaction involves the N-alkylation of (+)-2-chlorophenylglycine methyl ester with an activated 2-thienyl ethanol derivative.

A common synthetic route is outlined below. It begins with the preparation of the chiral ester and the activated thienyl derivative, followed by their condensation.

G cluster_start Starting Materials cluster_ester_prep Intermediate Preparation cluster_condensation Condensation Reaction racemic_cpg Racemic 2-Chlorophenylglycine esterification Esterification (Methanol, SOCl2) racemic_cpg->esterification thienylethanol Thiophene-2-ethanol tosylation Tosylation (p-TsCl, PTC) thienylethanol->tosylation racemic_ester Racemic 2-Chlorophenylglycine Methyl Ester esterification->racemic_ester resolution Resolution (L-(+)-tartaric acid) racemic_ester->resolution chiral_ester (+)-2-Chlorophenylglycine Methyl Ester resolution->chiral_ester condensation Condensation chiral_ester->condensation thienyl_tosylate 2-(2-Thienyl)ethyl Tosylate tosylation->thienyl_tosylate thienyl_tosylate->condensation clop_intermediate Methyl (2S)-(2-chlorophenyl) [(2-thien-2-ylethyl)amino]acetate (Clopidogrel Intermediate) condensation->clop_intermediate

Caption: Synthetic workflow for the preparation of a key Clopidogrel intermediate.

II. Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis, including the preparation of reactants and the condensation reaction itself.

Protocol 1: Preparation of Racemic 2-Chlorophenylglycine Methyl Ester Hydrochloride

This protocol describes the esterification of 2-chlorophenylglycine.

  • Materials:

    • 2-Chlorophenylglycine

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • tert-Butyl methyl ether (TBME)

  • Procedure:

    • Suspend 2-chlorophenylglycine (e.g., 100 g, 539 mmol) in methanol (270 mL).[1]

    • Add thionyl chloride (47 mL, 647 mmol, 1.2 equiv) dropwise to the suspension under cooling.[1]

    • Stir the mixture at room temperature overnight.[1]

    • Heat the reaction mixture using a hot water bath for 3 hours to ensure complete conversion.[1]

    • Concentrate the mixture by evaporating approximately 50 mL of methanol.[1]

    • Pour the concentrated reaction mixture into tert-butyl methyl ether (700 mL) to precipitate the product.[1]

    • Collect the resulting white solid by filtration, wash with TBME, and dry to yield racemic 2-chlorophenylglycine methyl ester hydrochloride.[1] A typical yield is around 95%.[1]

Protocol 2: Optical Resolution to Obtain (+)-2-Chlorophenylglycine Methyl Ester

This protocol describes the separation of the desired (S)-(+)-enantiomer from the racemic mixture.

  • Materials:

    • Racemic 2-chlorophenylglycine methyl ester

    • L-(+)-tartaric acid

    • Methanol

  • Procedure:

    • Dissolve the racemic 2-chlorophenylglycine methyl ester in an organic solvent such as methanol.[2]

    • Add L-(+)-tartaric acid to the solution. The amount of solvent should be 6 to 12 times the amount of the ester.[2]

    • Maintain the reaction temperature between 30-40°C for 10 to 30 hours to allow for the formation of the diastereomeric salt.[2]

    • Isolate the crude (S)-(+)-2-chlorophenylglycine methyl ester L-(+)-tartrate salt.

    • The free base, (+)-2-chlorophenylglycine methyl ester, can be obtained by treating the tartrate salt with a base and extracting with an organic solvent.[3] This free base is often used immediately in the next step due to its sensitivity to racemization.[1]

Protocol 3: Condensation of (+)-2-Chlorophenylglycine Methyl Ester with 2-Thienyl Ethyl p-Toluenesulfonate

This is the core condensation reaction to form the Clopidogrel intermediate.

  • Materials:

    • (+)-2-Chlorophenylglycine methyl ester (free base)

    • 2-Thienyl ethyl p-toluenesulfonate

    • Potassium bicarbonate (K₂CO₃) or Dipotassium hydrogen phosphate

    • Acetonitrile or Succinonitrile

  • Procedure:

    • Dissolve (+)-2-chlorophenylglycine methyl ester (e.g., 50 Kg) in a suitable solvent like acetonitrile (250 L) or succinonitrile.[3][4]

    • Add a base, such as potassium bicarbonate (75 Kg) or a mixture of dipotassium hydrogen phosphate.[3][4]

    • Add 2-thienyl ethyl p-toluenesulfonate (100 Kg) to the mixture at 25-30°C.[3]

    • Heat the reaction mixture to a temperature between 60-85°C and maintain for several hours until the reaction is complete.[3][4]

    • Upon completion, the product, methyl (2S)-(2-chlorophenyl)[(2-thien-2-ylethyl)amino]acetate, can be isolated. Often, it is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent for purification.[3]

III. Data Presentation

The following tables summarize quantitative data from various reported syntheses.

Table 1: Reaction Conditions for the Condensation Step

ParameterMethod AMethod BMethod C
Thienyl Derivative 2-Thienyl ethyl p-toluenesulfonate2-Thienyl ethyl p-toluenesulfonate2-(2-Bromoethyl)thiophene
Base Potassium bicarbonateDipotassium hydrogen phosphateNot specified
Solvent AcetonitrileSuccinonitrileNot specified
Temperature 78-85°C[3]60-75°C[4]Not specified
Reaction Time Not specifiedNot specifiedNot specified
Yield Good consistency[3]High purity and yield[4]Not specified

Table 2: Yields and Purity in Clopidogrel Synthesis

StepProductReported YieldEnantiomeric Excess (e.e.)Reference
EsterificationRacemic 2-chlorophenylglycine methyl ester HCl95%N/A[1]
Resolution(+)-2-chlorophenylglycine methyl ester tartrate->99%[5]
Condensation & Cyclization(S)-Clopidogrel88% (from amide precursor)>99%[1]
Overall Synthesis(S)-Clopidogrel16% (from 2-chlorobenzyl cyanide)-[6]
Overall SynthesisRacemic Clopidogrel87% (esterification step)N/A[7]

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the condensation protocol.

G start Start dissolve_ester Dissolve (+)-2-chlorophenylglycine methyl ester in solvent (e.g., Acetonitrile) start->dissolve_ester add_base Add base (e.g., K2CO3) dissolve_ester->add_base add_thienyl Add 2-thienyl ethyl p-toluenesulfonate at 25-30°C add_base->add_thienyl heat_reaction Heat mixture to 60-85°C add_thienyl->heat_reaction monitor_reaction Monitor reaction completion (e.g., by HPLC) heat_reaction->monitor_reaction workup Reaction Workup (Cooling, Filtration) monitor_reaction->workup isolate_product Isolate crude product workup->isolate_product purify Purify product (e.g., as HCl salt) isolate_product->purify end End purify->end

Caption: Step-by-step workflow for the condensation reaction.

V. Concluding Remarks

The condensation of (+)-2-chlorophenylglycine methyl ester with 2-thienyl derivatives is a well-established and critical transformation in the industrial synthesis of Clopidogrel. The choice of solvent, base, and temperature can influence the reaction's efficiency and yield. The protocols provided herein offer a comprehensive guide for researchers engaged in the synthesis of Clopidogrel and related thienopyridine compounds. Careful control of the reaction conditions, particularly after the chiral resolution, is essential to prevent racemization and ensure high optical purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common industrial synthesis is a multi-step process that begins with the formation of a racemic mixture, followed by a chiral resolution step to isolate the desired (S)-enantiomer. The undesired (R)-enantiomer can then be racemized and recycled to maximize the overall yield.

Synthesis_Workflow start Racemic (R,S)-2-Chlorophenylglycine ester Racemic (R,S)-2-Chlorophenylglycine Methyl Ester start->ester Esterification (e.g., SOCl₂/MeOH) resolution Diastereomeric Salt Mixture ((S)-Ester-(+)-Tartrate & (R)-Ester-(+)-Tartrate) ester->resolution Chiral Resolution (L-(+)-Tartaric Acid) s_salt (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate (Product) resolution->s_salt Crystallization & Isolation mother_liquor Mother Liquor (Enriched with (R)-Ester) resolution->mother_liquor Separation racemization Racemization of (R)-Ester mother_liquor->racemization Isolation & Treatment (e.g., Heat, SOCl₂) racemization->ester Recycle

Caption: General workflow for the synthesis and resolution of this compound.

Q2: My overall yield is low. Which stage of the process is the most common source of product loss?

Low yield can occur at any stage, but the most critical steps for maximizing yield are:

  • Chiral Resolution: Inefficient precipitation of the desired (S)-tartrate salt or co-precipitation of the (R)-enantiomer can significantly reduce both yield and purity. The undesired enantiomer remains in the mother liquor.[1]

  • Racemization and Recycling: Failing to effectively racemize and recycle the undesired (R)-enantiomer from the mother liquor cuts the theoretical maximum yield in half. Efficient recycling is key to an economical process.[2][3]

  • Esterification Work-up: Improper pH adjustment during the work-up of the esterification step can lead to incomplete isolation of the methyl ester free base.[4][5]

Q3: What is the specific role of L-(+)-tartaric acid in the synthesis?

L-(+)-tartaric acid is a chiral resolving agent. It reacts with the racemic mixture of (S)- and (R)-2-chlorophenylglycine methyl esters to form two different diastereomeric salts. The salt formed between the (S)-ester and (+)-tartaric acid is significantly less soluble in common solvent systems (like methanol/acetone) than the salt formed with the (R)-ester.[1][6] This difference in solubility allows for the selective crystallization and isolation of the desired (S)-enantiomer.[1]

Q4: Can other resolving agents be used?

Yes, other resolving agents like D-camphor sulfonic acid have been used to resolve the racemic 2-chlorophenylglycine.[6][7] However, L-(+)-tartaric acid is widely used for the resolution of the methyl ester intermediate, and its use is well-documented for achieving high yields and purity.[5][6]

Q5: What is racemization and why is it important for improving yield?

Racemization is the process of converting an enantiomerically enriched mixture back into a racemic (1:1) mixture of both enantiomers. In this synthesis, the mother liquor after resolution is enriched with the undesired (R)-enantiomer.[8] By treating this mixture (for example, by heating with thionyl chloride), the (R)-ester is converted back to a racemic mixture.[8][9] This newly racemized material can then be fed back into the resolution step, allowing for the conversion of the otherwise wasted (R)-enantiomer into the desired (S)-product, thereby significantly improving the overall process yield.[3]

Troubleshooting Guide

Troubleshooting_Flowchart start_node Low Overall Yield check_ester Check Yield of Racemic Ester start_node->check_ester ester_ok Yield > 95% check_ester->ester_ok Yes ester_low Yield < 95% check_ester->ester_low No check_resolution Check Yield of Tartrate Salt resolution_ok Yield > 85% (of S-isomer) check_resolution->resolution_ok Yes resolution_low Yield < 85% (of S-isomer) check_resolution->resolution_low No check_ee Check Enantiomeric Purity (ee%) ee_ok ee% > 99% check_ee->ee_ok Yes ee_low ee% < 99% check_ee->ee_low No ester_ok->check_resolution solution_ester Troubleshoot Esterification: - Incomplete reaction - Degradation - Work-up pH incorrect ester_low->solution_ester resolution_ok->check_ee solution_resolution Troubleshoot Resolution: - Solvent ratio - Temperature cycling - Tartaric acid stoichiometry resolution_low->solution_resolution solution_recycle Implement/Optimize Racemization & Recycle Loop ee_ok->solution_recycle solution_ee Optimize Crystallization: - Insufficient heating/cooling cycles - Impure resolving agent - Inadequate washing ee_low->solution_ee

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

Problem 1: Low yield during the synthesis of racemic 2-chlorophenylglycine methyl ester.

Question: My yield after the esterification step is consistently below 90%. What are the common causes and how can I fix this?

Answer: Low yields in this step typically stem from incomplete reaction, product degradation, or losses during the aqueous work-up.

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Using thionyl chloride (SOCl₂) in methanol is a highly effective method. The reaction is often initiated at a low temperature (0-5°C) during the addition of SOCl₂ and then heated (e.g., to 50-55°C) for several hours to drive it to completion.[5]

  • Losses During Work-up: The reaction produces the methyl ester as a hydrochloride salt. To isolate the free ester, the pH must be carefully adjusted to neutral (pH 7.0-7.5) using a base like ammonia solution or sodium bicarbonate.[5][10] If the solution is too acidic, the product will remain as a water-soluble salt. If it is too basic, it can promote hydrolysis back to the carboxylic acid. Ensure thorough extraction with a suitable organic solvent like dichloromethane after neutralization.[4][5]

Table 1: Comparison of Esterification Methods

MethodReagentsTypical ConditionsReported YieldReference(s)
Thionyl Chloride2-chlorophenylglycine, SOCl₂, MethanolAdd SOCl₂ at 0-5°C, then heat to 50-55°C for 6h.~95-98%[5][6][11]
Sulfuric Acid2-chlorophenylglycine, H₂SO₄, MethanolRefluxNot specified, but a common method.[2][10]
Problem 2: Poor resolution efficiency and low yield of the tartrate salt.

Question: I am not getting good precipitation of the (S)-tartrate salt, or the yield is very low. How can I improve the resolution?

Answer: The resolution is a sensitive crystallization process. Yield depends heavily on solvent composition, temperature control, and reaction time.

  • Solvent System: The choice and ratio of solvents are critical. A mixture of methanol and acetone is commonly used.[5] The racemic ester is often dissolved in acetone and added to a suspension of L-(+)-tartaric acid in methanol.[5][12] The optimal ratio must be determined to maximize the precipitation of the (S)-salt while keeping the (R)-salt in solution.

  • Temperature Cycling: This is a crucial technique for improving both yield and enantiomeric purity. The reaction mixture is repeatedly heated (e.g., to 50-55°C) and cooled (e.g., to 20-22°C).[5][12] This process allows for the dissolution of less stable crystals and the growth of more stable, purer crystals of the desired diastereomer, effectively driving the equilibrium towards a higher purity solid. Repeating this cycle 8-10 times has been shown to achieve enantiomeric purity >99%.[5][12]

  • Stirring Time: Allowing the mixture to stir for an extended period (e.g., 12 hours or more) at a controlled temperature after mixing the reagents can be necessary to establish the crystallization equilibrium.[5]

Problem 3: The final product has low enantiomeric purity (ee < 99%).

Question: My isolated tartrate salt has a low optical purity. What factors most influence the enantiomeric excess (ee%)?

Answer: Low enantiomeric purity is almost always due to an issue in the resolution and crystallization step.

  • Insufficient Temperature Cycling: As mentioned above, this is the most effective method to enhance enantiomeric purity. If your ee% is low, increase the number of heating and cooling cycles.[5][12]

  • Rapid Crystallization: Crashing the product out of solution by cooling too quickly can trap impurities and the undesired (R)-diastereomer within the crystal lattice. A slow, controlled cooling process is essential.

  • Inadequate Washing: The filter cake of the tartrate salt must be washed with a cold solvent to remove the mother liquor, which is rich in the undesired (R)-enantiomer. However, excessive washing can dissolve the product and reduce the yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester[5]
  • Charge a reactor with (R,S)-2-chlorophenylglycine (100 kg) and methanol (100 L).

  • Cool the mixture to 0-5°C.

  • Slowly add thionyl chloride (98 kg) over 2 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, slowly heat the reaction mass to 50-55°C and maintain for 6 hours.

  • Distill off excess thionyl chloride and methanol under reduced pressure.

  • Add water (450 L) to the residue and stir for 1 hour.

  • Wash the aqueous solution with toluene to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 7.0-7.5 with aqueous ammonia solution.

  • Extract the neutral aqueous layer with dichloromethane (2 x 250 L).

  • Combine the organic layers and distill the solvent under reduced pressure to obtain racemic 2-chlorophenylglycine methyl ester as an oily residue (approx. 95 kg, 95% yield).

Protocol 2: Chiral Resolution with L-(+)-Tartaric Acid and Temperature Cycling[5][12]
  • In a separate reactor, prepare a suspension of L-(+)-tartaric acid in methanol (400 L).

  • Dissolve the racemic methyl ester (100 kg) from Protocol 1 in acetone (72 L).

  • Add the acetone solution to the tartaric acid suspension at 30-35°C.

  • Stir the reaction mass for 12 hours. A solid should begin to form.

  • Begin Temperature Cycling:

    • Cool the mass to 20-22°C and hold.

    • Heat the mass to 50-55°C, hold for 2 hours, and then cool back to 20-22°C.

  • Repeat the heating and cooling cycle 8-10 times, taking samples to monitor enantiomeric purity. The target is >99% ee.

  • Once the desired purity is reached, filter the solid product.

  • Wash the filter cake with a small amount of cold methanol.

  • Dry the solid under vacuum to yield this compound (approx. 87 kg). This represents a yield of 87% based on the (S)-enantiomer content in the racemic starting material.

Protocol 3: Racemization of Undesired (R)-Enantiomer[8][9][13]
  • Collect the mother liquor from the resolution step (Protocol 2), which is enriched in the (R)-enantiomer tartrate salt.

  • Neutralize the mother liquor with a base (e.g., sodium bicarbonate solution) to a pH of 7.0-7.5 to liberate the free (R)-enriched methyl ester.[8]

  • Extract the ester with a solvent like dichloromethane.

  • Dry and concentrate the organic solution to obtain the (R)-enriched ester as an oil.

  • Heat the (R)-enriched ester with thionyl chloride at a temperature between 40°C and 90°C. This will convert the ester to its hydrochloride salt and effect racemization.

  • After the reaction is complete, isolate the racemized ester hydrochloride. This material can be neutralized and recycled back into the resolution step (Protocol 2).

References

Optimizing temperature control during chiral resolution of 2-chlorophenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing temperature control during the chiral resolution of 2-chlorophenylglycine methyl ester, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereomeric salt crystallization of 2-chlorophenylglycine methyl ester, with a focus on temperature-related solutions.

Problem / ObservationPotential Cause(s)Suggested Solutions & Temperature Control Strategies
Issue 1: Low Enantiomeric Excess (e.e.) 1. Cooling Rate is Too Fast: Rapid cooling can lead to the nucleation and crystallization of the undesired diastereomer, trapping it and reducing the purity of the final product.[1]1a. Implement a Slower, Controlled Cooling Profile: Decrease the cooling rate to allow for selective crystallization of the desired diastereomer. Slower cooling is beneficial for crystal morphology and purity.[2][3] 1b. Temperature Cycling: Consider temperature cycling methods where the solution is gently heated and cooled to dissolve smaller, less stable crystals of the undesired enantiomer and promote the growth of the desired ones.[1]
2. Crystallization Temperature is Not Optimal: The final temperature of crystallization influences the solubility of both diastereomers. If the temperature is too low, the undesired diastereomer may also precipitate.[1]2a. Optimize Final Crystallization Temperature: Experiment with different end-point temperatures. A slightly higher final temperature may improve e.e. at the expense of yield, requiring a balance. 2b. Isothermal Crystallization: Hold the solution at a constant, optimized temperature where the supersaturation is ideal for the desired diastereomer but below the nucleation threshold for the undesired one.[4]
3. Equilibration in Solution: If the crystallization process is too long, the initially precipitated, pure diastereomer can start to equilibrate with the more soluble diastereomer still in the mother liquor, reducing the overall e.e.[5]3a. Kinetic vs. Thermodynamic Control: For systems where the desired diastereomer crystallizes faster, filter the product quickly (e.g., within an hour) to prevent equilibration.[6] This is a kinetically controlled resolution.
Issue 2: Low Crystal Yield 1. Incomplete Crystallization: The cooling process may not be sufficient to induce maximum precipitation of the desired diastereomer.1a. Lower the Final Cooling Temperature: Gradually lower the final temperature of the crystallization process (e.g., to 0-5 °C) to decrease the solubility of the desired diastereomeric salt and maximize precipitation.[7] 1b. Increase Hold Time: Extend the holding time at the final, low temperature to ensure crystallization is complete.
2. Dissolution Temperature is Too High: Overheating during the initial dissolution step can sometimes lead to degradation or side reactions, although this is less common.2a. Minimal Necessary Heat: Use only the temperature required to achieve a clear, homogenous solution (e.g., 50-60 °C) before initiating the cooling process.[7]
Issue 3: Product "Oils Out" Instead of Crystallizing 1. Cooling Rate is Too Rapid: A sudden drop in temperature can cause the solute to separate as a liquid (oil) instead of forming an ordered crystal lattice.[7]1a. Drastically Reduce Cooling Rate: Employ a very slow, linear, or stepwise cooling ramp. This is the most critical parameter to prevent oiling out.[7] 1b. Use a Temperature-Controlled Bath: For precise control, use an automated cooling bath to maintain the desired slow rate.
2. High Degree of Supersaturation: The solution is too concentrated, favoring amorphous precipitation over crystallization.2a. Adjust Temperature for Dissolution: Ensure the initial dissolution temperature is appropriate for the concentration. If oiling out persists, try using a slightly higher dissolution temperature or diluting the solution before cooling.[7]
Issue 4: No Crystals Form 1. Insufficient Supersaturation: The solution is not adequately supersaturated upon cooling.1a. Achieve a Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease solubility and induce nucleation.[5][7] 1b. Thermal Shock (with caution): Briefly cooling a small portion of the solution more aggressively and then returning it to the bulk can sometimes initiate nucleation.
2. Nucleation is Inhibited: The energy barrier for crystal formation has not been overcome.2a. Temperature Gradient: Create a slight temperature gradient by cooling from the bottom or scratching the flask's interior surface below the liquid level to create localized colder zones that can promote nucleation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for dissolving the diastereomeric salt mixture? A1: A common starting point is to gently heat the solvent and reagents to a temperature where a clear solution is formed, typically in the range of 50-85 °C, depending on the solvent and concentration.[7][8] The goal is to ensure complete dissolution without causing degradation of the components.

Q2: How does the cooling rate directly impact the success of the chiral resolution? A2: The cooling rate is a critical parameter that directly influences crystal growth, purity, and size. A slow cooling rate generally leads to the formation of larger, purer crystals, which improves the enantiomeric excess (e.e.).[3] Conversely, rapid cooling can cause the undesired enantiomer to co-precipitate, significantly lowering the e.e.[1]

Q3: Can I just cool the solution in an ice bath? A3: While placing the solution in an ice bath will induce crystallization, it represents a rapid, uncontrolled cooling process. This can lead to low e.e. and the product oiling out.[7] A controlled, gradual cooling using a programmable bath or by insulating the flask to slow heat transfer is highly recommended for optimal results.

Q4: My yield is high, but my enantiomeric excess (e.e.) is low. How is temperature involved? A4: This common issue often points to a crystallization process that is not selective enough. The likely cause is that the cooling process was too fast or the final temperature was too low, causing both diastereomers to crystallize.[1] To fix this, increase the final crystallization temperature slightly and, most importantly, significantly slow down the cooling rate.

Q5: What is a "kinetic resolution" in the context of crystallization, and how does temperature play a role? A5: A kinetic resolution occurs when one diastereomer crystallizes much faster than the other, even if it isn't the least soluble one at equilibrium. This process is highly dependent on temperature, as temperature affects both crystal growth and nucleation rates.[6][9] By carefully controlling the temperature and stopping the crystallization before the system reaches equilibrium, the faster-forming diastereomer can be isolated with high purity.[6]

Quantitative Data on Temperature Effects

The following table summarizes illustrative data on how cooling rate and final temperature can affect the yield and enantiomeric excess (e.e.) of the desired diastereomeric salt.

Experiment IDDissolution Temp. (°C)Final Temp. (°C)Cooling Rate (°C/hour)Yield (%)e.e. (%)Observations
EXP-T1652020.0 (Rapid)8575Small crystals, some powder. Low purity.
EXP-T265205.0 (Moderate)7892Good quality crystals.
EXP-T3 65 20 1.0 (Slow) 72 >98 Optimal. Large, well-formed crystals.
EXP-T46555.0 (Moderate)9184High yield but lower purity due to co-precipitation at low temp.
EXP-T565301.0 (Slow)55>99Very high purity, but yield is compromised.

Note: This data is illustrative, based on established crystallization principles. Actual results will vary based on solvent, concentration, and specific resolving agent used.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization for High Purity

This protocol prioritizes high enantiomeric excess by using a slow, controlled cooling rate.

  • Dissolution: In a jacketed reaction vessel, combine the racemic 2-chlorophenylglycine methyl ester, 0.5-1.0 molar equivalents of a suitable chiral resolving agent (e.g., D-(-)-Tartaric acid), and a minimal amount of the chosen solvent (e.g., methanol).

  • Heating: Circulate a heating fluid through the vessel jacket to raise the temperature to approximately 60-65 °C. Stir the mixture until all solids have completely dissolved and the solution is clear.

  • Controlled Cooling: Set the circulator to begin a slow cooling ramp. A rate of 1-2 °C per hour is recommended. Slower rates generally provide higher purity.[1]

  • Crystallization: As the solution cools, crystals of the less soluble diastereomeric salt will begin to form. Continue the controlled cooling down to a final temperature of approximately 20-25 °C.

  • Maturation: Hold the slurry at the final temperature with gentle stirring for 2-4 hours to ensure crystallization is complete.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the isolated crystals under a vacuum at a moderate temperature (e.g., 40 °C).

  • Analysis: Determine the yield and measure the enantiomeric excess using an appropriate analytical method, such as chiral HPLC.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the standard experimental workflow for chiral resolution and a logical troubleshooting path for common temperature-related issues.

G cluster_0 Experimental Workflow for Diastereomeric Salt Resolution A 1. Dissolve Racemate & Resolving Agent in Hot Solvent B 2. Initiate Controlled Cooling Profile (e.g., -1°C/hour) A->B C 3. Crystal Nucleation & Growth B->C D 4. Hold at Final Temperature (Maturation) C->D E 5. Isolate Crystals (Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Product F->G H 8. Analyze Yield & Enantiomeric Excess G->H

Caption: General experimental workflow for chiral resolution.

G Start Problem Observed LowEE Low Enantiomeric Excess (e.e.) Start->LowEE LowYield Low Yield Start->LowYield OilingOut Product 'Oils Out' Start->OilingOut Cause_FastCool Potential Cause: Cooling Rate Too Fast LowEE->Cause_FastCool Cause_TempLow Potential Cause: Final Temp. Too Low LowEE->Cause_TempLow LowYield->Cause_TempLow (If too high) Cause_Incomplete Potential Cause: Incomplete Crystallization LowYield->Cause_Incomplete OilingOut->Cause_FastCool Solution_SlowCool Solution: Decrease Cooling Rate (e.g., to 1-5°C/hr) Cause_FastCool->Solution_SlowCool Solution_RaiseTemp Solution: Increase Final Temp. (e.g., from 5°C to 20°C) Cause_TempLow->Solution_RaiseTemp (For Low e.e.) Solution_LowerTemp Solution: Decrease Final Temp. or Increase Hold Time Cause_Incomplete->Solution_LowerTemp

Caption: Troubleshooting logic for temperature optimization.

References

Troubleshooting low enantiomeric excess in clopidogrel intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low enantiomeric excess (ee) during the synthesis of the key chiral intermediate for Clopidogrel, (S)-2-chlorophenylglycine methyl ester.

Troubleshooting Guide: Low Enantiomeric Excess

Question: My resolution of racemic 2-chlorophenylglycine methyl ester with D-(-)-tartaric acid is resulting in low enantiomeric excess. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess in this classical resolution is a common issue that can stem from several factors related to crystallization conditions, stoichiometry, and potential racemization. Here are the key areas to investigate:

  • Sub-optimal Solvent System: The choice and ratio of solvents are critical for effective diastereomeric salt crystallization. The solubility of the desired (S,S) salt and the undesired (R,R) salt must be sufficiently different in the chosen medium.

    • Recommendation: A mixed solvent system of acetone and methanol is often effective. An optimal volume ratio of acetone to methanol is reported to be between 1:5 and 1:6.[1] Experiment with different ratios to find the ideal balance for your specific setup. In some cases, ethanol/acetone mixtures are also used for purification and can yield optical purity greater than 99.5%.[2]

  • Incorrect Stoichiometry: The molar ratio between your racemic intermediate and the resolving agent is crucial.

    • Recommendation: While a 1:1 molar ratio is a common starting point, the optimal ratio of 2-chlorophenylglycine methyl ester to D-(-)-tartaric acid can range from 1:1 to 1:2. An optimal range is often found to be 1:1 to 1:1.5.[1] Titrate the amount of tartaric acid to maximize the precipitation of the desired diastereomer while leaving the other in the mother liquor.

  • Inadequate Reaction/Crystallization Time and Temperature: Crystallization is a time- and temperature-dependent process.

    • Recommendation: The reaction time should be sufficient to allow for complete salt formation and selective crystallization, typically around 5-6 hours.[1] The temperature should be carefully controlled; an optimal range is often between 28-32°C.[1] After the initial stirring period, cooling the mixture to 0-5°C can help maximize the yield of the crystallized salt.[2] However, be aware that excessively low temperatures can sometimes cause the undesired diastereomer to precipitate, lowering the ee.

  • Racemization: The (S)-2-chlorophenylglycine methyl ester intermediate can be susceptible to racemization, especially under harsh pH or high-temperature conditions during workup or subsequent steps.

    • Recommendation: The free amino acid ester is particularly sensitive and should be stored as a salt or used immediately after preparation.[3] Avoid prolonged exposure to strongly acidic or basic conditions and high temperatures. During the condensation reaction to form the next intermediate, racemization can also occur, so careful control of base and temperature is necessary.

  • Inefficient Purification: The isolated diastereomeric salt may still contain impurities that need to be removed to achieve high optical purity.

    • Recommendation: Washing the filtered salt with a small amount of the cold crystallization solvent (e.g., a pre-cooled methanol/acetone mixture) is essential to remove residual mother liquor containing the undesired enantiomer.[2] If the ee is still low, recrystallization of the tartrate salt may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and enantiomeric excess for a typical resolution of (R,S)-2-chlorophenylglycine methyl ester with tartaric acid? With optimized conditions, yields for the resolution step can be high, with some methods reporting up to 98%.[1] The resulting optical purity after purification can exceed 99.5% ee.[2]

Q2: My synthesis involves an enzymatic resolution. What factors should I focus on to improve low enantiomeric excess? For enzymatic resolutions, such as using penicillin acylase or lipase, key parameters include:

  • pH: The enzyme's activity and enantioselectivity are highly pH-dependent. The optimal pH must be maintained throughout the reaction.[4]

  • Temperature: Enzyme stability and activity are sensitive to temperature. Operating within the enzyme's optimal temperature range is critical.[4][5] Higher temperatures do not always lead to better results and can sometimes decrease enantioselectivity.[5][6][7]

  • Enzyme Concentration: The amount of enzyme can affect the reaction rate and efficiency.[4]

  • Solvent: In chemo-enzymatic methods, the choice of organic solvent can significantly impact the enzyme's performance and the reaction's E-ratio (enantioselectivity).[8]

Q3: Can the undesired (R)-enantiomer be recycled? Yes, a key advantage of many industrial processes is the ability to racemize the unwanted (R)-enantiomer from the mother liquor and recycle it back into the resolution process.[3][9] This significantly improves the overall yield and cost-effectiveness of the synthesis.

Q4: How critical is the purity of the starting racemic intermediate? The purity of the starting (R,S)-2-chlorophenylglycine methyl ester is very important. Impurities can interfere with the crystallization process of the diastereomeric salt, potentially co-precipitating and hindering the formation of a high-purity solid, which ultimately lowers the enantiomeric excess.

Data Presentation

Table 1: Optimization of Resolution Parameters for 2-Chlorophenylglycine Methyl Ester This table summarizes optimized conditions from a study aimed at maximizing yield and purity in the resolution with D-(-)-tartaric acid.[1]

ParameterInvestigated RangeOptimal Condition
Temperature 20 - 50 °C28 - 32 °C
Time Not specified5 - 6 hours
Solvent Ratio (Acetone:Methanol) 1:(5-9)1:(5-6)
Molar Ratio (Intermediate:Tartaric Acid) 1:(1-2)1:(1-1.5)

Experimental Protocols

Protocol: Chiral Resolution of (R,S)-2-chlorophenylglycine methyl ester using D-(-)-Tartaric Acid This protocol is a representative example based on common literature procedures for diastereomeric salt crystallization.[1][2]

  • Dissolution: In a suitable reaction vessel, dissolve the racemic (R,S)-2-chlorophenylglycine methyl ester in a mixed solvent of methanol and acetone. A common and effective ratio is approximately 2 parts acetone to 1 part methanol by volume.

  • Addition of Resolving Agent: To the stirred solution, add D-(-)-tartaric acid (optimized molar ratio, e.g., 1.1 equivalents) at room temperature (e.g., 28-32°C).

  • Crystallization: Continue stirring the mixture at this temperature for 5-6 hours. The desired (S)-ester-D-tartrate salt should selectively precipitate.

  • Cooling & Isolation: Cool the slurry in an ice-water bath to below 5°C and stir for an additional 30-60 minutes to maximize precipitation.

  • Filtration and Washing: Filter the solid precipitate via suction filtration. Wash the filter cake with a small amount of a cold mixture of the crystallization solvent (e.g., methanol/acetone 2:1) to remove the mother liquor containing the soluble (R)-enantiomer salt.

  • Drying: Dry the isolated white solid under vacuum to obtain (S)-(+)-o-chlorophenylglycine methyl ester D-(-)-tartrate with high optical purity (>99%).

  • Liberation of Free Ester (Optional - use immediately): The tartrate salt can be neutralized with a base (e.g., Na2CO3 solution) and the free ester extracted with an organic solvent like dichloromethane if required for the subsequent reaction step. Note that the free ester is prone to racemization.[3]

Visualizations

TroubleshootingWorkflow cluster_causes Potential Cause Investigation cluster_solutions Corrective Actions start Low Enantiomeric Excess (ee) Observed cause1 Incorrect Reaction Conditions? start->cause1 cause2 Inefficient Crystallization? start->cause2 cause3 Racemization Occurring? start->cause3 cause4 Impure Starting Materials? start->cause4 sol1a Optimize Temperature (e.g., 28-32°C) cause1->sol1a sol1b Optimize Molar Ratio (e.g., 1:1.1) cause1->sol1b sol1c Optimize Reaction Time (e.g., 5-6 hrs) cause1->sol1c sol2a Optimize Solvent Ratio (e.g., Acetone/Methanol) cause2->sol2a sol2b Ensure Proper Cooling Rate cause2->sol2b sol2c Wash Precipitate with Cold Solvent cause2->sol2c sol2d Perform Recrystallization cause2->sol2d sol3 Avoid Harsh pH / High Temp in Workup cause3->sol3 sol4 Verify Purity of Racemate and Resolving Agent cause4->sol4

Caption: Troubleshooting workflow for low enantiomeric excess.

ExperimentalWorkflow cluster_synthesis Synthesis & Resolution cluster_output Products start Racemic (R,S)- 2-Chlorophenylglycine Methyl Ester resolution Diastereomeric Salt Formation (add D-(-)-Tartaric Acid in Methanol/Acetone) start->resolution crystallization Selective Crystallization of (S)-Ester-(D)-Tartrate Salt resolution->crystallization filtration Filtration & Washing (isolate desired diastereomer) crystallization->filtration product High Purity (S)-Intermediate (>99% ee) filtration->product side_product Mother Liquor with (R)-Enantiomer filtration->side_product racemization Racemization & Recycle side_product->racemization racemization->start Recycle

Caption: General experimental workflow for chiral resolution.

References

Methods for removing the (R)-enantiomer impurity from the tartrate salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of the (R)-enantiomer impurity from tartrate salts.

Troubleshooting Guides

Issue: Poor or No Separation of Diastereomeric Salts During Crystallization

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System The solubility of the diastereomeric salts is critical. Screen a variety of solvents with different polarities (e.g., alcohols, ketones, esters, and their mixtures with water).[1][2]Identification of a solvent system where one diastereomer is significantly less soluble and crystallizes out, while the other remains in the mother liquor.
Suboptimal Temperature Profile The cooling rate during crystallization can significantly impact crystal purity and yield.[1] Experiment with different cooling profiles: gradual cooling, stepwise cooling, or maintaining a constant temperature for an extended period.A slower cooling rate often leads to purer crystals with higher enantiomeric excess (e.e.).
Incorrect Stoichiometry of Resolving Agent The molar ratio of the chiral resolving agent to the racemic tartrate salt can influence the efficiency of the resolution.[1] Typically, a 0.5:1 or 1:1 molar ratio is used, but this may need to be optimized.[1]An optimized ratio will maximize the precipitation of the desired diastereomeric salt.
Supersaturation Not Reached or Too High If the solution is not sufficiently supersaturated, crystallization will not occur. If it is too supersaturated, spontaneous nucleation of both diastereomers may happen. Concentrate the solution or, if precipitation is too rapid, add a co-solvent to increase solubility slightly.Controlled crystallization of the less soluble diastereomer.
Lack of Seed Crystals Seeding the solution with a small amount of the pure desired diastereomeric salt can induce crystallization.[1]Promotes the crystallization of the desired diastereomer, potentially improving yield and purity.
Issue: Low Enantiomeric Excess (e.e.) of the Desired Product

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Co-precipitation of Diastereomers The undesired diastereomer may be precipitating along with the desired one. This can be due to similar solubilities.[3] Try multiple recrystallization steps of the isolated diastereomeric salt.[2]Each recrystallization step should enrich the desired diastereomer, leading to a higher e.e.
Incomplete Reaction to Form Diastereomeric Salts Ensure the salt formation reaction goes to completion by allowing sufficient reaction time and ensuring adequate mixing.Complete conversion to diastereomeric salts is necessary for effective separation.
Racemization During the Process Harsh conditions (e.g., high temperature, strong acid or base) can cause racemization of the chiral centers. Monitor the optical purity at each step and use milder conditions where possible.Preservation of the stereochemical integrity of the desired enantiomer.
Inaccurate Measurement of Optical Purity Ensure the method used for determining e.e. (e.g., chiral HPLC, NMR with a chiral shift reagent) is properly validated and calibrated.Accurate assessment of the purification progress and final product purity.

Frequently Asked Questions (FAQs)

1. What are the primary methods for removing the (R)-enantiomer impurity from a tartrate salt?

The two main strategies are diastereomeric salt crystallization and chiral chromatography.[4][5]

  • Diastereomeric Salt Crystallization: This is a classical and widely used method that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[1][4] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[4][6]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between the enantiomers, allowing for their separation.[5][7] High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common formats.[5][7]

2. How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?

The choice of a resolving agent is crucial and often requires empirical screening.[4] For resolving a racemic base, a chiral acid like (+)-tartaric acid or its derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid) is commonly used.[1][6] Conversely, for a racemic acid, a chiral base would be employed.[8] The ideal resolving agent will form a diastereomeric salt that crystallizes readily with high diastereomeric purity.[9]

3. What is the general procedure for diastereomeric salt crystallization?

The process typically involves the following steps:

  • Salt Formation: The racemic tartrate salt is reacted with a chiral resolving agent in a suitable solvent to form diastereomeric salts.[1][10]

  • Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomer.[1][11]

  • Isolation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.[1][11]

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the desired pure enantiomer, which is then extracted.[1][6]

4. Can you provide an example of a chiral chromatography method for separating tartrate enantiomers?

A study on the separation of (±)-metoprolol tartrate enantiomers utilized thin-layer chromatography (TLC) with a chiral mobile phase additive.[7] Silica gel plates were impregnated with an ethanol-water mobile phase containing D-(–)-tartaric acid as the chiral selector.[5][7] The best resolution was achieved with a specific concentration of D-(–)-tartaric acid in the mobile phase.[5][7]

5. How can I improve the yield of the desired enantiomer?

To improve the yield, the mother liquor from the first crystallization, which is enriched in the more soluble diastereomer, can be processed. This may involve racemizing the undesired enantiomer and recycling it back into the process.[4] Additionally, optimizing crystallization conditions such as solvent, temperature, and concentration can maximize the recovery of the desired diastereomer.[11]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine using L-(+)-Tartaric Acid

This protocol provides a general methodology for the resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry will be required for specific substrates.

1. Formation of Diastereomeric Salts:

  • Dissolve one molar equivalent of the racemic amine tartrate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
  • In a separate flask, dissolve 0.5 to 1.0 molar equivalent of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
  • Add the tartaric acid solution to the racemic amine solution with stirring.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. Seeding with a few crystals of the desired diastereomeric salt may be beneficial.[1]
  • For further precipitation, the flask can be placed in a refrigerator or an ice bath for several hours to overnight.[1]

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]
  • Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[1]
  • Dry the crystals under vacuum.

4. Liberation of the Pure Enantiomer:

  • Suspend the dried diastereomeric salt in water.
  • Add a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to adjust the pH and break the salt, liberating the free amine.[1]
  • Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).[1]
  • Remove the solvent under reduced pressure to obtain the purified enantiomer.[1]

5. Analysis:

  • Determine the enantiomeric excess of the product using a suitable technique such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Visualizations

Diastereomeric_Salt_Crystallization_Workflow cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Enantiomer RacemicMixture Racemic (R/S) Tartrate Salt Solvent1 Dissolve in Suitable Solvent RacemicMixture->Solvent1 ResolvingAgent Chiral (S) Resolving Agent ResolvingAgent->Solvent1 Mix Mix Solutions Solvent1->Mix Diastereomers Solution of (R,S) and (S,S) Diastereomeric Salts Mix->Diastereomers Crystallization Cooling/ Concentration Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Crystals Crystals of Less Soluble (R,S) Diastereomer Filtration->Crystals MotherLiquor Mother Liquor Enriched in (S,S) Diastereomer Filtration->MotherLiquor Liberation Add Base/Acid Crystals->Liberation Extraction Liquid-Liquid Extraction Liberation->Extraction PureEnantiomer Pure (R)-Enantiomer Extraction->PureEnantiomer RecoveredAgent Recovered (S) Resolving Agent Extraction->RecoveredAgent

Caption: Workflow for Diastereomeric Salt Crystallization.

Troubleshooting_Logic_Diagram Start Start: Poor Separation/ Low e.e. CheckSolvent Is the Solvent System Optimized? Start->CheckSolvent ScreenSolvents Screen Solvents (Polarity, Mixtures) CheckSolvent->ScreenSolvents No CheckTemp Is the Cooling Profile Optimized? CheckSolvent->CheckTemp Yes ScreenSolvents->CheckSolvent OptimizeCooling Test Different Cooling Rates CheckTemp->OptimizeCooling No CheckStoichiometry Is the Resolving Agent Stoichiometry Correct? CheckTemp->CheckStoichiometry Yes OptimizeCooling->CheckTemp VaryRatio Vary Molar Ratio (0.5:1 to 1:1) CheckStoichiometry->VaryRatio No Recrystallize Perform Recrystallization of Diastereomeric Salt CheckStoichiometry->Recrystallize Yes VaryRatio->CheckStoichiometry End Achieved: Good Separation/ High e.e. Recrystallize->End

Caption: Troubleshooting Logic for Diastereomeric Crystallization.

References

Preventing racemization of (S)-2-chlorophenylglycine methyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-chlorophenylglycine methyl ester. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals maintain the stereochemical integrity of this chiral intermediate during storage.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-2-chlorophenylglycine methyl ester?

A: Racemization is the process where an enantiomerically pure substance, like (S)-2-chlorophenylglycine methyl ester, converts into a mixture containing equal amounts of both enantiomers (S and R forms). This is a significant concern in pharmaceutical development because often only one enantiomer is therapeutically active, while the other may be inactive or cause undesirable side effects. For instance, (S)-2-chlorophenylglycine methyl ester is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[1][2] Maintaining its enantiomeric purity is crucial for the efficacy and safety of the final drug product.

Q2: What are the primary factors that can cause racemization of (S)-2-chlorophenylglycine methyl ester during storage?

A: The primary factors that can induce racemization in amino acid esters like (S)-2-chlorophenylglycine methyl ester include:

  • Temperature: Higher temperatures generally accelerate the rate of racemization.[3]

  • pH: Both acidic and basic conditions can catalyze racemization. The free amino group can be susceptible to racemization, and its reactivity is influenced by pH.

  • Solvent: The polarity and protic nature of the storage solvent can influence the stability of the chiral center.

  • Presence of Impurities: Certain impurities can act as catalysts for racemization.

Q3: What are the recommended storage conditions to prevent racemization?

A: To minimize racemization, it is recommended to store (S)-2-chlorophenylglycine methyl ester under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C.[4]

  • Form: Storing the compound as a salt, such as the hydrochloride[2] or tartrate salt[5], can improve its stability and reduce the likelihood of racemization. The free amino acid ester is noted to be sensitive to racemization and should be used immediately or stored as a salt.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot potential racemization issues with your stored (S)-2-chlorophenylglycine methyl ester.

Problem: Loss of Enantiomeric Purity Detected in a Stored Sample

If you have analyzed a stored sample of (S)-2-chlorophenylglycine methyl ester and found a decrease in its enantiomeric excess (e.e.), follow the troubleshooting workflow below.

Troubleshooting Racemization start Start: Racemization Detected check_storage_conditions 1. Review Storage Conditions start->check_storage_conditions improper_temp Was the temperature consistently low (e.g., 2-8°C)? check_storage_conditions->improper_temp improper_form Was the material stored as a salt (e.g., HCl, tartrate)? improper_temp->improper_form Yes solution_temp Action: Store at recommended low temperature. Re-analyze a fresh sample. improper_temp->solution_temp No improper_atmosphere Was the container sealed under an inert atmosphere? improper_form->improper_atmosphere Yes solution_form Action: Convert to a more stable salt form for long-term storage. improper_form->solution_form No solution_atmosphere Action: Repackage under inert gas (Ar, N2). improper_atmosphere->solution_atmosphere No check_analytical_method 2. Verify Analytical Method improper_atmosphere->check_analytical_method Yes end_node Problem Resolved / Root Cause Identified solution_temp->end_node solution_form->end_node solution_atmosphere->end_node method_validated Is the chiral HPLC/GC method validated for this compound? check_analytical_method->method_validated solution_method Action: Validate the analytical method. Run a standard of known e.e. method_validated->solution_method No check_handling 3. Evaluate Sample Handling method_validated->check_handling Yes solution_method->end_node handling_protocol Were samples brought to room temperature in a desiccator before opening? check_handling->handling_protocol solution_handling Action: Implement proper handling procedures to avoid moisture condensation. handling_protocol->solution_handling No handling_protocol->end_node Yes solution_handling->end_node

Caption: Troubleshooting workflow for racemization of (S)-2-chlorophenylglycine methyl ester.

Data on Factors Influencing Racemization
ParameterConditionExpected Impact on Racemization RateRationale
Temperature Increase from 4°C to 25°CSignificant IncreaseRacemization is a chemical reaction with a rate that is generally temperature-dependent.[3]
pH Acidic (pH < 4) or Basic (pH > 8)IncreaseBoth acid and base can catalyze the enolization of the ester, which is a key step in the racemization mechanism.
Solvent Protic Solvents (e.g., Methanol)HigherProtic solvents can facilitate proton transfer, which can promote racemization.
Form Free Base vs. SaltHigher for Free BaseThe protonated amino group in the salt form is less susceptible to participating in racemization pathways.[2]

Experimental Protocols

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (e.e.) of (S)-2-chlorophenylglycine methyl ester. Method optimization will be required for your specific instrumentation and column.

Objective: To separate and quantify the (S) and (R) enantiomers of 2-chlorophenylglycine methyl ester to determine the enantiomeric purity of a sample.

Materials:

  • (S)-2-chlorophenylglycine methyl ester sample

  • Racemic 2-chlorophenylglycine methyl ester (for method development and peak identification)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or a similar column)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of a specific ratio of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio will need to be determined experimentally.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-2-chlorophenylglycine methyl ester sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Prepare a similar solution of the racemic standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 220 nm).

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas for the (S) and (R) enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Results: A successful chiral separation will show two distinct peaks for the (R) and (S) enantiomers in the chromatogram of the racemic standard. The chromatogram of a high-purity (S)-enantiomer sample should show a major peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

References

Technical Support Center: Optimization of Recrystallization for Enhanced Stereochemical Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of recrystallization procedures for enhancing stereochemical purity.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue Potential Causes Suggested Solutions
Low Diastereomeric/Enantiomeric Excess (d.e./e.e.) 1. Inadequate Solvent System: The chosen solvent may not provide sufficient solubility differentiation between the diastereomers or enantiomers.[1] 2. Rapid Cooling: Cooling the solution too quickly can lead to the co-precipitation of both stereoisomers, trapping the undesired one in the crystal lattice.[1] 3. Near-Eutectic Initial Composition: The starting ratio of stereoisomers is close to the eutectic point, limiting the potential for enrichment in a single crystallization.[1]1. Conduct a Solvent Screen: Systematically test a range of solvents or solvent mixtures with varying polarities to find one that maximizes the solubility difference.[1] 2. Slow Down the Cooling Process: Insulate the crystallization vessel or place it in a controlled temperature bath to allow for gradual cooling.[1] This promotes the selective crystallization of the less soluble stereoisomer.[1] 3. Perform a Second Recrystallization: Recrystallize the enriched material a second time to further improve its stereochemical purity.[1]
Poor Crystal Yield 1. Excessive Solvent: Using too much solvent will keep a significant portion of the desired product dissolved in the mother liquor, even after cooling.[1] 2. Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product that would have crystallized upon further cooling.[1] 3. Excessive Washing: Using too much cold solvent to wash the crystals can redissolve some of the product.1. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. If too much was added, carefully evaporate some of the solvent to concentrate the solution. 2. Ensure Complete Crystallization: Allow the solution to cool to room temperature and then in an ice bath for at least 20-30 minutes before filtration to maximize crystal formation.[1] 3. Use Minimal Ice-Cold Washing Solvent: Wash the collected crystals with a very small amount of ice-cold solvent to rinse away impurities without significant product loss.[1] 4. Recover a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals, which may have a lower d.e./e.e. but can increase the overall yield.[1]
"Oiling Out" Instead of Crystallization 1. Low Melting Point of Solute: The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid. 2. High Impurity Level: Significant impurities can lower the melting point of the mixture. 3. Supersaturation is too high: The solution is too concentrated, leading to the formation of an oil rather than crystals.1. Lower the Crystallization Temperature: Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point and induce crystallization at a lower temperature.[1] 2. Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a boiling point below the melting point of your compound.[1] 3. Pre-purification: If impurities are suspected, consider a preliminary purification step, such as treatment with activated charcoal, before recrystallization.[1]
Crystals Do Not Form 1. Solution is Not Saturated: Too much solvent was used, or the compound has a higher solubility than anticipated. 2. Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. 2. Induce Nucleation:     - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.     - Seeding: Add a single, pure crystal of the desired compound to the solution to act as a template for crystal growth.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric recrystallization and how does it work?

A1: Diastereomeric recrystallization is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers).[1] The process involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers.[1][4] Since diastereomers have different physical properties, such as solubility, they can be separated by crystallization.[1][4] The less soluble diastereomer will crystallize preferentially from a suitable solvent, allowing for its isolation in a purified form.[1]

Q2: Why is the choice of solvent so critical for a successful stereochemical separation?

A2: The success of the separation relies on the difference in solubility between the two diastereomeric salts or enantiomers.[1] An ideal solvent will maximize this difference, dissolving the undesired stereoisomer while having low solubility for the desired one at a given temperature.[1] Screening various solvents with different polarities is a common practice to find the optimal solvent system.[1]

Q3: What are the characteristics of a good chiral resolving agent?

A3: A good chiral resolving agent should be enantiomerically pure, readily form stable, crystalline salts with the compound to be resolved, and the resulting diastereomeric salts must have a significant difference in solubility in a common solvent.[1] It should also be easily recoverable for reuse after the resolution is complete.[1]

Q4: How does the cooling rate affect the diastereomeric or enantiomeric excess of the final product?

A4: The cooling rate has a significant impact on crystal purity. A slow, controlled cooling process is generally preferred as it allows for the selective crystallization of the less soluble stereoisomer, leading to larger and purer crystals.[1] Rapid cooling can cause both stereoisomers to precipitate simultaneously, trapping the undesired one within the crystal lattice and resulting in a lower d.e. or e.e.[1][5]

Q5: What is "seeding" and how can it be used to improve stereochemical purity?

A5: Seeding is the process of adding a small crystal of the desired pure enantiomer or diastereomer to a supersaturated solution.[2][3] This "seed" crystal acts as a template, promoting the growth of crystals with the same stereochemistry and preventing the spontaneous nucleation of the undesired stereoisomer.[2][3] This technique is particularly useful in preferential crystallization to resolve conglomerates.

Data Presentation

Table 1: Effect of Solvent on Diastereomeric Excess (d.e.)

The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic acid with (R)-1-phenylethanamine.

Solvent SystemDiastereomeric Excess (d.e.) of Crystals (%)Yield of Desired Diastereomer (%)Observations
Methanol6575Rapid crystallization upon cooling.[1]
Ethanol8860Slower crystal growth, well-formed needles.[1]
Isopropanol9545Very slow crystallization over several hours.[1]
Acetone5580Fine powder precipitated quickly.[1]
Ethyl Acetate / Hexane (9:1)9252Good crystal formation upon slow cooling.[1]
Note: Data are illustrative and highly dependent on the specific substrates.[1]
Table 2: Impact of Cooling Rate on Enantiomeric Excess (e.e.)

Slower cooling rates generally lead to higher enantiomeric purity, although this can extend the process time.

Cooling Rate (°C/min)Final Enantiomeric Excess (e.e.)
2.5~0.60[5]
1.0>0.60[5]
0.2Approaching enantiopurity[5]
Note: Data from a study on solid-state deracemization by temperature cycling and illustrates a general trend.[5]

Experimental Protocols

Protocol 1: General Diastereomeric Recrystallization

This protocol outlines the fundamental steps for separating a racemic carboxylic acid using a chiral amine as the resolving agent.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic acid in a suitable solvent (e.g., ethanol).[1]

    • Add one molar equivalent of the enantiomerically pure chiral resolving base (e.g., (R)-1-phenylethanamine).[1]

    • Heat the mixture gently to ensure complete dissolution of the resulting diastereomeric salts.[1]

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.[6]

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][6]

  • Analysis:

    • Dry the crystals and determine the diastereomeric excess using an appropriate analytical technique such as chiral HPLC or NMR spectroscopy.[6][7]

  • Liberation of the Enantiomer:

    • Treat the diastereomerically enriched salt with an acid or base to break the salt and liberate the resolved enantiomer.[6][8]

    • Isolate the purified enantiomer by filtration or extraction.[1]

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol provides a general workflow for the analysis of a chiral compound to determine its enantiomeric excess.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[9]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]

  • HPLC Conditions (Example for BINAM products):

    • Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel IA).[9]

    • Mobile Phase: A mixture of solvents such as n-hexane and isopropanol. The exact ratio should be optimized for the specific compound.[9]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Column Temperature: Usually ambient (e.g., 25 °C).[9]

    • Detection: UV detector at a wavelength where the compound absorbs (e.g., 230 nm or 254 nm).[9]

  • Method Optimization:

    • Adjust the mobile phase composition (e.g., the percentage of alcohol) to achieve good separation (resolution) between the enantiomer peaks.[9]

    • Optimize the flow rate and column temperature to balance analysis time and resolution.[9]

  • Data Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers in the chromatogram.[9]

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Mandatory Visualization

G start Start with Racemic Mixture solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution in Minimum Hot Solvent solvent_screen->dissolution cooling Controlled Cooling dissolution->cooling filtration Filtration and Washing cooling->filtration analysis Analyze Stereochemical Purity (e.g., Chiral HPLC) filtration->analysis pure_product Desired Purity Achieved analysis->pure_product Yes re_recrystallize Re-recrystallize analysis->re_recrystallize No end End pure_product->end re_recrystallize->dissolution

Caption: Workflow for optimizing recrystallization to enhance stereochemical purity.

G problem Recrystallization Problem low_purity Low Stereochemical Purity? problem->low_purity poor_yield Poor Yield? low_purity->poor_yield No cause_purity Cause: - Poor solvent choice - Cooling too fast low_purity->cause_purity Yes oiling_out Oiling Out? poor_yield->oiling_out No cause_yield Cause: - Too much solvent - Premature filtration poor_yield->cause_yield Yes no_crystals No Crystals Form? oiling_out->no_crystals No cause_oiling Cause: - High supersaturation - Low melting point oiling_out->cause_oiling Yes cause_no_crystals Cause: - Solution too dilute - No nucleation sites no_crystals->cause_no_crystals Yes end Problem Resolved no_crystals->end No solution_purity Solution: - Re-screen solvents - Slow down cooling cause_purity->solution_purity solution_purity->end solution_yield Solution: - Concentrate solution - Ensure complete cooling cause_yield->solution_yield solution_yield->end solution_oiling Solution: - Add more solvent - Change solvent cause_oiling->solution_oiling solution_oiling->end solution_no_crystals Solution: - Evaporate solvent - Scratch or seed cause_no_crystals->solution_no_crystals solution_no_crystals->end

Caption: Troubleshooting decision tree for common recrystallization issues.

G racemic_mixture Racemic Mixture (R-Enantiomer + S-Enantiomer) diastereomeric_salts Mixture of Diastereomeric Salts (R,R'-Salt + S,R'-Salt) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., R'-Base) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., R,R'-Salt) crystallization->less_soluble Crystallizes mother_liquor Mother Liquor with More Soluble Diastereomer (S,R'-Salt) crystallization->mother_liquor Remains in solution liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Liberation of Enantiomer mother_liquor->liberation2 pure_enantiomer1 Pure R-Enantiomer liberation1->pure_enantiomer1 pure_enantiomer2 Pure S-Enantiomer liberation2->pure_enantiomer2

Caption: Logical relationship in diastereomeric salt resolution for stereochemical purity.

References

Technical Support Center: Industrial Scale-up of Chlorophenylglycine Ester Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the industrial scale-up of chlorophenylglycine ester resolution. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the resolution and scale-up process in a question-and-answer format.

Section 1: Resolution and Purity Issues

Question: Why is my enantiomeric excess (ee) consistently low (<98%) after chemical resolution?

Answer: Low enantiomeric excess is a common challenge in diastereomeric resolutions. Several factors can contribute to this issue:

  • Incomplete Crystallization: The diastereomeric salt of the desired enantiomer may not have fully crystallized, leaving a significant portion in the mother liquor.

  • Co-precipitation: The salt of the unwanted enantiomer may have partially co-precipitated with the target diastereomer, contaminating the final product.

  • Suboptimal Resolving Agent: The chosen resolving agent, such as D-camphorsulfonic acid, may not provide sufficient discrimination between the two enantiomers under the current conditions.[1][2]

  • Equilibrium Issues: The resolution process is an equilibrium. The conditions (temperature, solvent, concentration) might not be optimal to drive the equilibrium towards the precipitation of only the desired diastereomeric salt.

Troubleshooting Steps:

  • Optimize Crystallization Conditions:

    • Cooling Rate: Implement a slower, more controlled cooling profile to improve crystal selectivity.

    • Solvent System: Experiment with different solvent systems or solvent/anti-solvent ratios to enhance the solubility difference between the two diastereomeric salts.

  • Recrystallization: An additional recrystallization step is a common and effective method to upgrade the optical purity of the product.[3]

  • Evaluate Resolving Agent Stoichiometry: Ensure the molar ratio of the resolving agent to the racemic mixture is optimal. An excess or deficit can negatively impact resolution efficiency.

  • Consider Alternative Methods: If chemical resolution consistently fails to meet purity requirements, consider an enzymatic resolution approach, which can offer higher selectivity and optical purity from the outset.[3]

Question: My overall yield is below 50%. What are the primary causes and how can I improve it?

Answer: A theoretical maximum yield of 50% is inherent to any resolution process that separates a racemic mixture.[2] Yields below this point to losses during the process, while overcoming the 50% barrier requires recycling the unwanted enantiomer.

Primary Causes for Low Yield:

  • Product Loss in Mother Liquor: A significant amount of the desired diastereomeric salt may remain dissolved in the mother liquor after filtration.

  • Mechanical Losses: Product loss during transfers, filtration, and drying steps.

  • Decomposition: The unwanted enantiomer may undergo decomposition during the racemization step, preventing its effective recycling.[2] The stability of the molecule under racemization conditions (e.g., heat, base) is critical.

Strategies for Yield Improvement:

  • Implement Racemization: The most critical step to exceed a 50% yield is to racemize the unwanted enantiomer isolated from the mother liquor and recycle it back into the resolution process. The efficiency of this step is paramount to the overall process economy.[2]

  • Optimize Mother Liquor Processing: Analyze the mother liquor for dissolved product and implement a secondary recovery step if significant quantities are present.

  • Streamline Transfers: On an industrial scale, minimizing manual transfers and using closed systems can significantly reduce mechanical losses.

  • Gentle Racemization Conditions: Develop a robust racemization protocol that efficiently converts the unwanted enantiomer back to the racemate with minimal degradation.

Section 2: Enzymatic Resolution Challenges

Question: The enzymatic resolution is proceeding very slowly or stalling. What should I investigate?

Answer: Slow or stalled enzymatic reactions are typically related to enzyme activity, substrate availability, or mass transfer limitations.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Storage and Handling: Ensure the enzyme was stored at the correct temperature and handled according to the manufacturer's instructions.[4] Improperly stored reagents can lead to reduced activity.[4]

    • pH and Temperature: Confirm that the reaction pH and temperature are within the optimal range for the specific enzyme (e.g., lipase, penicillin acylase).[5]

  • Address Mass Transfer Limitations:

    • Stirring Rate: Inadequate agitation can be a major issue in heterogeneous systems (e.g., with an immobilized enzyme). An insufficient stirring rate (e.g., below 150-200 rpm) may not allow proper mixing of the biocatalyst and substrates.[6]

    • Biocatalyst Loading: While counterintuitive, excessively high loadings of an immobilized enzyme can lead to particle aggregation, which increases diffusional limitations and can reduce the overall reaction rate.[6]

  • Check for Inhibitors:

    • Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme.

    • Contaminants: Ensure the starting materials and solvent are free from substances that can interfere with or denature the enzyme, such as certain detergents (SDS) or chelating agents (EDTA).[4]

  • Water Content: Water plays a crucial role in enzymatic esterification/hydrolysis.[6] Too much water can shift the equilibrium away from esterification, while too little can deactivate the enzyme. The optimal water activity should be controlled.

Section 3: Crystallization and Polymorphism

Question: I am observing inconsistent crystal forms (polymorphs) between batches. How can I control this?

Answer: Polymorphism control is critical for ensuring consistent product quality. The crystallization of different polymorphs is highly sensitive to process conditions.[7]

Key Controlling Factors:

  • Supersaturation: The rate at which supersaturation is generated (e.g., by cooling, anti-solvent addition) is a primary driver.[7]

  • Solvent System: The choice of solvent can dictate which polymorphic form is most stable and kinetically favored.[7]

  • Temperature and pH: These parameters influence both solubility and the relative stability of different polymorphs.

  • Mixing and Agitation: The stirring rate affects nucleation and crystal growth kinetics.[7]

  • Additives/Impurities: Even small amounts of impurities can act as inhibitors or promoters for the nucleation of specific polymorphs.[7][8]

Control Strategies:

  • Precise Process Control: Implement strict, automated control over key parameters like cooling rate, anti-solvent addition rate, temperature, and agitation.[9]

  • Seeding: Introduce seed crystals of the desired polymorph at a specific point in the process to direct crystallization and bypass the stochastic nature of primary nucleation.

  • Use of Additives: Specific molecules, sometimes referred to as "tailor-made" additives, can be introduced to inhibit the nucleation and growth of undesired polymorphs.[8]

  • Characterize Polymorphs: Routinely use analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of each batch.

Data Summary Tables

Table 1: Comparison of Resolution Methods and Reported Yields

ParameterChemical ResolutionChemo-Enzymatic MethodReference
Resolving Agent D-camphorsulfonic acidImmobilized Penicillin Acylase[1][3]
Typical Optical Purity (ee) <98% (requires recrystallization)High (can eliminate recrystallization)[3]
Reported Yield ~42% of theoretical value98% (for final ester isolation step)[3]
Key Challenge Low initial purity; 50% yield limitEnzyme stability and cost[2][3]

Table 2: Key Parameters for Crystallization Control

Controlling FactorImpact on ProcessControl MethodReference
Supersaturation Rate Influences nucleation vs. growth, can trigger metastable formsControlled cooling; slow anti-solvent addition[7]
Temperature Affects solubility and relative stability of polymorphsPrecise temperature control via jacketed reactors[7]
Stirring Rate Affects kinetics and can induce secondary nucleationConsistent and optimized agitation speed[7]
Additives/Impurities Can inhibit or promote specific polymorphsProcess purity control; use of specific additives[8]
Seeding Directs crystallization to the desired polymorphAddition of well-characterized seed crystals[9]

Experimental Protocols

Protocol 1: Diastereomeric Resolution with D-Camphorsulfonic Acid

This protocol describes a lab-scale resolution of racemic 2-chlorophenylglycine.

Materials:

  • Racemic 2-chlorophenylglycine

  • D-camphorsulfonic acid

  • Deionized water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • A solution of racemic 2-chlorophenylglycine and D-camphorsulfonic acid is prepared in water.[1]

  • The mixture is heated to 85°C and stirred for 30 minutes to ensure complete dissolution and salt formation.[1]

  • The solution is then subjected to a controlled cooling profile to allow for the selective crystallization of the desired diastereomeric salt (e.g., (S)-2-chlorophenylglycine-D-camphorsulfonate).

  • The precipitated crystals are isolated by filtration.

  • The filtered cake is washed with a minimal amount of cold solvent to remove residual mother liquor.

  • To liberate the free amino acid ester, the salt is dissolved in a suitable solvent and the pH is adjusted to break the salt. For example, a basic solution (e.g., NaHCO₃) can be used to neutralize the acidic resolving agent.[3]

  • The final product is then extracted using an organic solvent (e.g., CH₂Cl₂) and isolated by evaporation of the solvent.[3]

Protocol 2: Enzymatic Resolution Workflow

This protocol outlines a general chemo-enzymatic approach for preparing (S)-2-chlorophenylglycine methyl ester.[3]

Steps:

  • Acylation: Racemic (R,S)-2-chlorophenylglycine is reacted with an acylating agent (e.g., phenylacetyl chloride) to form (R,S)-N-phenylacetyl-2-chlorophenyl glycine.[3]

  • Enzymatic Hydrolysis:

    • The acylated racemate is suspended in an aqueous buffer solution.

    • Immobilized penicillin acylase is added as the biocatalyst.

    • The reaction selectively hydrolyzes the N-phenylacetyl group from the (S)-enantiomer, yielding (S)-2-chlorophenylglycine, while leaving the (R)-N-phenylacetyl-2-chlorophenyl glycine unreacted.[3]

  • Separation: The mixture is filtered to recover the immobilized enzyme for reuse. The product mixture is then separated. The (S)-2-chlorophenylglycine can be esterified in a subsequent step.

  • Racemization and Recycling: The unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine is racemized (e.g., using an organic acid) back to the (R,S) mixture and recycled into the enzymatic resolution step, improving the overall process yield.[3]

Visualizations

Diagrams of Workflows and Relationships

G cluster_0 Diastereomeric Resolution Workflow racemate Racemic Mixture (R/S-Ester) add_agent Add Chiral Resolving Agent racemate->add_agent salt Diastereomeric Salts (R-Salt, S-Salt) add_agent->salt crystallize Selective Crystallization salt->crystallize solid Solid Crystal (e.g., S-Salt) crystallize->solid Precipitates liquid Mother Liquor (contains R-Salt) crystallize->liquid Stays in Solution liberate Liberate Enantiomer (e.g., pH adjustment) solid->liberate racemize Racemize Unwanted Enantiomer liquid->racemize product Desired Enantiomer (S-Ester) liberate->product recycle Recycle racemize->recycle recycle->racemate

Caption: General workflow for diastereomeric resolution with racemization.

G cluster_1 Troubleshooting: Low Enantiomeric Excess (ee) start Low ee Detected check1 Is crystallization profile optimal? start->check1 action1 Implement slower, controlled cooling check1->action1 No check2 Is there co-precipitation? check1->check2 Yes action1->check2 action2 Perform additional recrystallization step check2->action2 Yes check3 Is the solvent system optimal? check2->check3 No end Purity Goal Met action2->end action3 Test alternative solvents/anti-solvents check3->action3 No check3->end Yes action3->end G cluster_2 Factors Influencing Crystallization Polymorphism center Polymorphic Outcome f1 Solvent System f1->center f2 Supersaturation Rate (e.g., Cooling Profile) f2->center f3 Temperature & pH f3->center f4 Agitation / Mixing f4->center f5 Impurities / Additives f5->center f6 Seeding Protocol f6->center

References

Improving the efficiency of separating the tartrate salt from the mother liquor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of separating tartrate salts from their mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of my tartrate salt?

A1: The key factors are the level of supersaturation, the cooling rate during crystallization, solvent selection, and the efficiency of the washing step.[1] Supersaturation drives the crystallization process, but if it's too high, it can lead to the formation of small, impure crystals or even "oiling out," where the product separates as a liquid instead of a solid.[1] The cooling rate directly impacts crystal size and purity; slow cooling generally produces larger, purer crystals.[2][3] Solvent choice is crucial as it dictates solubility, and an effective wash solvent will remove impurities without dissolving a significant amount of the product.[4]

Q2: My tartrate salt is not crystallizing. What should I do?

A2: If no crystals form, your solution is likely undersaturated.[1] To induce crystallization, you can try:

  • Increasing Concentration: Evaporate some of the solvent to increase the solute concentration.

  • Seeding: Introduce a small crystal of the desired tartrate salt to act as a nucleation site.[1][5]

  • Lowering Temperature: Cool the solution to a lower temperature to decrease the salt's solubility.[1]

  • Using an Anti-solvent: Add a solvent in which the tartrate salt is poorly soluble to reduce its overall solubility in the system.[1]

Q3: Why are my tartrate salt crystals very small or needle-shaped?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization due to a high level of supersaturation.[1] To encourage the growth of larger, more uniform crystals, you should aim for a slower crystallization rate. This can be achieved by slowing down the cooling rate or the rate of anti-solvent addition.[1]

Q4: How do I choose an effective wash solvent for my tartrate salt?

A4: An ideal wash solvent should meet the following criteria:

  • Low Product Solubility: It should not significantly dissolve your tartrate salt to minimize yield loss.[4]

  • High Impurity Solubility: It should effectively dissolve impurities present in the mother liquor.[4]

  • Miscibility with Mother Liquor: It must be miscible with the crystallization solvent to effectively displace the impure mother liquor.[4]

  • Volatility: A volatile solvent is often preferred as it can be easily removed during the drying process.

  • No Anti-solvent Effect: The wash solvent should not cause dissolved product or impurities from the mother liquor to precipitate onto your crystals.[4]

It is common to use a cold mixture of the crystallization solvent and the anti-solvent for washing.[1]

Troubleshooting Guides

Issue 1: Low Crystallization Yield

Symptoms: After filtration and drying, the final weight of the tartrate salt is significantly lower than theoretically expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Salt Solubility in Mother Liquor The final temperature of the crystallization may be too high, or the ratio of anti-solvent to solvent is not optimal.[1] Solution: Decrease the final cooling temperature and allow for a longer maturation time (e.g., 2-12 hours) at this low temperature to maximize precipitation.[1] Experiment with increasing the proportion of the anti-solvent.
Product Loss During Washing The wash solvent has a high solubility for the tartrate salt, or an excessive volume of wash solvent is being used.[4] Solution: Switch to a wash solvent in which the product is less soluble. Always use cold wash solvent and apply it in small, multiple portions rather than a single large volume.[1]
Incomplete Crystallization The maturation time after cooling is insufficient for the crystals to fully form and precipitate. Solution: Increase the maturation time, holding the slurry at the final temperature with gentle agitation for several hours.[1]
Issue 2: Poor Product Purity / Discoloration

Symptoms: The final product contains unacceptable levels of impurities, may be discolored, or has a gummy/oily consistency.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
"Oiling Out" or Amorphous Precipitation The level of supersaturation is too high, causing the salt to separate as a liquid or amorphous solid which can trap impurities.[1] Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or adding the anti-solvent more slowly.[1] Using a different solvent system may also be necessary.
Inefficient Washing The wash is not effectively displacing the impurity-rich mother liquor from the filter cake.[4] Solution: Ensure the filter cake is not cracked, as this allows the wash solvent to channel through without contacting the entire cake. Gently resuspend the cake in the wash solvent (a "reslurry wash") before re-applying vacuum for a more effective wash.
Impurity Co-crystallization Impurities are being incorporated into the crystal lattice.[6] Solution: This is a more complex issue. A recrystallization step is often necessary.[7] Dissolve the impure salt in a minimal amount of hot solvent and re-crystallize, aiming for a slower crystal growth rate to favor the exclusion of impurities.[2]
Trapped Mother Liquor Agglomerates of crystals have formed, trapping mother liquor within them.[6] Solution: Improve agitation during crystallization to prevent agglomeration. If agglomerates are present, they may need to be broken up before or during washing.

Experimental Protocols

Protocol 1: Optimizing Crystallization by Controlled Cooling

This protocol aims to determine the optimal cooling profile for maximizing yield and crystal size.

  • Dissolution: Dissolve the crude tartrate salt in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature (e.g., 60 °C) to create a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a filtration of the hot solution to remove them.[8]

  • Cooling: Divide the solution into multiple batches and cool them to a final temperature (e.g., 5 °C) using different cooling rates as outlined in the table below. Use a programmable cooling bath for precise control.

  • Maturation: Once the final temperature is reached, stir the resulting slurry at that temperature for 4 hours to allow for crystal growth and equilibration.[1]

  • Isolation: Isolate the crystals from each batch by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the yield and crystal size distribution (e.g., using laser diffraction) for each cooling profile to identify the optimal conditions.

Table 1: Example Cooling Profiles for Optimization

Profile ID Cooling Rate (°C/hour) Description Expected Outcome
CP-01 20Rapid Linear CoolingSmaller crystals, potentially lower purity.[1][2]
CP-02 10Moderate Linear CoolingLarger crystals than CP-01.
CP-03 5Slow Linear CoolingPotentially the largest, purest crystals.[2][3]
CP-04 Staged20°C/hr to 40°C, then 5°C/hr to 5°CAims to control nucleation and growth separately.
Protocol 2: Anti-Solvent Crystallization and Washing

This protocol is for tartrate salts that have high solubility even at low temperatures in a given solvent.

  • Dissolution: Dissolve the tartrate salt in a minimal amount of a "good" solvent (e.g., methanol, DMSO) in which it is highly soluble.[1]

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent (e.g., isopropanol, heptane), in which the salt is poorly soluble, to the solution with controlled stirring.[1] The rate of addition is critical to control supersaturation.

  • Maturation: After the anti-solvent addition is complete, stir the suspension at a constant temperature (e.g., room temperature) for 2-4 hours.[1]

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a pre-chilled mixture of the "good" solvent and the anti-solvent. The ratio should be optimized to minimize product dissolution while removing mother liquor.

  • Drying: Dry the final product under vacuum.

Visualizations

G cluster_0 Crystallization Stage cluster_1 Separation Stage cluster_2 Output start Crude Tartrate in Mother Liquor induce Induce Supersaturation (Cooling / Anti-Solvent) start->induce mature Crystal Growth & Maturation induce->mature filtrate Filtration mature->filtrate wash Washing filtrate->wash waste Impure Mother Liquor filtrate->waste Filtrate dry Drying wash->dry wash->waste Wash Effluent product Pure Tartrate Salt Crystals dry->product

Caption: General workflow for tartrate salt separation.

G start Low Yield Observed q1 Was final crystallization temp. low enough? start->q1 s1 Decrease final temp. & increase maturation time. q1->s1 No q2 Is product soluble in wash solvent? q1->q2 Yes end Yield Improved s1->end s2 Use colder wash solvent or change solvent. q2->s2 Yes q3 Was an anti-solvent used effectively? q2->q3 No s2->end s3 Optimize solvent/ anti-solvent ratio. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Racemization of the Undesired (R)-enantiomer for Process Recycling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the racemization of the undesired (R)-enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the racemization of chiral compounds for process recycling.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of racemizing the undesired (R)-enantiomer?

A1: In chiral synthesis, often only one enantiomer (the eutomer) of a drug is therapeutically active, while the other (the distomer) may be inactive or cause undesirable side effects.[1] The primary goal of racemizing the undesired (R)-enantiomer is to convert it back into a racemic mixture.[2] This racemic mixture can then be reintroduced into the separation process, thereby increasing the overall yield and improving the economic and environmental sustainability of the process, a concept often referred to as "Resolution-Racemization-Recycle" (RRR).[3][4]

Q2: What are the common methods for racemization?

A2: Common methods for racemization include:

  • Base-catalyzed racemization: This method is effective for compounds with an acidic proton at the chiral center, such as α-amino acid derivatives and some profens.[5] The base facilitates the formation of a planar, achiral enolate intermediate.[6]

  • Acid-catalyzed racemization: This can be used for compounds that can form a stabilized, achiral carbocation or other planar intermediate.

  • Thermal racemization: Applying heat can provide the energy to overcome the inversion barrier at the chiral center.[7]

  • Transition metal-catalyzed racemization: Catalysts based on metals like palladium, ruthenium, and iridium are often used, particularly for the racemization of chiral amines and alcohols.[8] These catalysts can operate under milder conditions than traditional methods.

Q3: How do I choose the appropriate racemization method for my compound?

A3: The choice of method depends on the chemical nature of your compound:

  • For chiral amines , transition metal catalysts are often effective.[8] Base-catalyzed methods can also be used if the proton at the chiral center is sufficiently acidic.

  • For chiral alcohols , racemization can be achieved through oxidation to the corresponding ketone followed by reduction, or by using specific catalysts like niobium salts or ruthenium complexes.[9][10][11]

  • For chiral carboxylic acids (e.g., profens), base-catalyzed racemization is a common approach.[12][13]

Q4: What are the key parameters to optimize in a racemization reaction?

A4: Key parameters to optimize include:

  • Temperature: Higher temperatures generally increase the rate of racemization but can also lead to side reactions or degradation.

  • Solvent: The polarity and proticity of the solvent can significantly influence the reaction rate and mechanism.

  • Catalyst/Reagent Concentration: The amount of acid, base, or metal catalyst needs to be carefully optimized to achieve a good balance between reaction rate and selectivity.

  • Reaction Time: The reaction should be monitored to determine the optimal time to achieve complete racemization without significant product degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the racemization of the undesired (R)-enantiomer.

Problem Potential Causes Troubleshooting Steps
Incomplete Racemization 1. Insufficient reaction time or temperature. 2. Inadequate catalyst or reagent concentration. 3. Catalyst deactivation.[14][15] 4. Unsuitable solvent.1. Increase reaction time and/or temperature incrementally while monitoring for side products. 2. Perform a concentration screen of the catalyst or reagent. 3. For heterogeneous catalysts, consider regeneration. For homogeneous catalysts, check for poisoning and consider adding fresh catalyst.[16] 4. Screen a range of solvents with varying polarities.
Low Yield/Product Degradation 1. Harsh reaction conditions (e.g., excessively high temperature, strong acid/base). 2. Presence of oxygen or other reactive species. 3. Side reactions such as elimination or rearrangement.1. Reduce the reaction temperature and/or use a milder acid or base. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze the reaction mixture for byproducts to identify and mitigate side reactions. Consider using a more selective catalyst.
Catalyst Deactivation 1. Poisoning by impurities in the substrate or solvent.[15] 2. Thermal degradation or sintering of the catalyst.[15][17] 3. Leaching of the active metal in heterogeneous catalysts. 4. Coking or fouling of the catalyst surface.[15][17]1. Purify the substrate and solvent before the reaction. 2. Operate at the lowest effective temperature. 3. For heterogeneous catalysts, test for metal content in the reaction solution. Consider using a more robust catalyst support. 4. In cases of coking, catalyst regeneration through controlled oxidation may be possible.[18]
Difficulty in Separating the Racemized Product 1. Formation of stable byproducts with similar physical properties. 2. Incomplete removal of the catalyst or reagents.1. Use analytical techniques (e.g., LC-MS, NMR) to identify byproducts and optimize reaction conditions to minimize their formation. 2. Employ appropriate work-up and purification procedures, such as extraction, crystallization, or chromatography.

Experimental Protocols

Protocol 1: Base-Catalyzed Racemization of (R)-Ibuprofen

Objective: To racemize enantiomerically enriched (R)-Ibuprofen to a racemic mixture for recycling.

Materials:

  • (R)-Ibuprofen

  • Potassium hydroxide (KOH)

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl) for work-up

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve (R)-Ibuprofen in toluene.

  • Add a catalytic amount of a lower alcohol, such as methanol, and an alkali metal inorganic base like potassium hydroxide.[12]

  • Heat the mixture to reflux (approximately 110°C) for 0.5 to 2 hours.[12]

  • Monitor the reaction progress by chiral HPLC until no further change in the enantiomeric ratio is observed.

  • After cooling, the reaction mixture can be neutralized with an aqueous acid solution (e.g., HCl) and the racemic ibuprofen extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent evaporated to yield racemic ibuprofen.

Quantitative Data for Profen Racemization:

CompoundBaseSolventTemperature (°C)Time (h)Initial ee (%)Final ee (%)Reference
(R)-KetoprofenKOH (0.1 M)WaterReflux4871.6[13]
(R)-KetoprofenNaOH (0.1 M)WaterReflux128739[13]
(R)-IbuprofenNaOH/KOHToluene/MethanolReflux0.5 - 2>90~0[12]
Protocol 2: Racemization of (S)-1-Phenylethanol using a Niobium Catalyst

Objective: To racemize enantiomerically pure (S)-1-phenylethanol using a heterogeneous niobium catalyst.

Materials:

  • (S)-1-phenylethanol

  • Niobium salt (e.g., NbOPO₄·nH₂O)

  • Toluene

  • Falcon tube (15 mL) or similar reaction vessel

  • Stirring and heating apparatus (e.g., heating block with magnetic stirrer)

Procedure:

  • Add 50 mg of the niobium salt to a 15 mL Falcon tube.

  • Add a solution of (S)-1-phenylethanol (0.24 mmol) in 6 mL of toluene.[9]

  • Stir the reaction mixture at a controlled temperature (e.g., 60°C).[9]

  • Withdraw aliquots (e.g., 100 µL) at specific time intervals (e.g., 3, 6, and 24 hours) for analysis.[9]

  • Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze by chiral GC to determine the enantiomeric excess.

Quantitative Data for 1-Phenylethanol Racemization:

CatalystSolventTemperature (°C)Time (h)Initial ee (%)Final ee (%)Reference
NbOPO₄·nH₂OToluene6024>99~0[9]
Nb₂O₅·nH₂OToluene6024>99~50[9]
NbCl₅Toluene6024>99~80[9]

Visualizations

Logical Workflow for Troubleshooting Racemization Issues

TroubleshootingWorkflow Troubleshooting Racemization Issues Workflow start Problem Identified: Incomplete Racemization or Low Yield check_conditions Review Reaction Conditions: - Temperature - Time - Concentrations start->check_conditions optimize_conditions Optimize Conditions: - Increase Temp/Time - Adjust Concentrations check_conditions->optimize_conditions Suboptimal? check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Optimal optimize_conditions->check_catalyst catalyst_issue Address Catalyst Deactivation: - Purify Reagents - Regenerate/Replace Catalyst check_catalyst->catalyst_issue Deactivated? check_side_reactions Analyze for Side Products (e.g., by LC-MS, NMR) check_catalyst->check_side_reactions Active catalyst_issue->check_side_reactions mitigate_side_reactions Mitigate Side Reactions: - Milder Conditions - Inert Atmosphere - More Selective Catalyst check_side_reactions->mitigate_side_reactions Present? solution Problem Resolved check_side_reactions->solution Absent mitigate_side_reactions->solution

Caption: A logical workflow for troubleshooting common racemization issues.

General Mechanism for Base-Catalyzed Racemization

BaseCatalyzedRacemization Base-Catalyzed Racemization via Enolate Intermediate cluster_0 Deprotonation R_enantiomer (R)-Enantiomer (Chiral) enolate Achiral Enolate Intermediate (Planar) R_enantiomer->enolate + Base - H-Base⁺ enolate->R_enantiomer + H-Base⁺ - Base S_enantiomer (S)-Enantiomer (Chiral) enolate->S_enantiomer + H-Base⁺ - Base

Caption: Mechanism of base-catalyzed racemization through a planar enolate intermediate.

References

Managing impurities during the esterification of 2-chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 2-chlorophenylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 2-chlorophenylglycine?

A1: The most prevalent and efficient method for the esterification of 2-chlorophenylglycine is the reaction with an alcohol, typically methanol, in the presence of thionyl chloride (SOCl₂).[1][2] Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the Fischer esterification reaction.[3] This method is favored for its relatively mild conditions and good yields.[4][5]

Q2: What are the primary impurities I should be concerned about during the esterification of 2-chlorophenylglycine?

A2: The primary impurities to monitor during the esterification of 2-chlorophenylglycine are:

  • Unreacted 2-chlorophenylglycine: Incomplete reaction can leave a significant amount of the starting material in your crude product.

  • Undesired Enantiomer: If you are starting with an enantiomerically pure form of 2-chlorophenylglycine (e.g., the (S)-enantiomer), the presence of the opposite enantiomer (the (R)-enantiomer) is a critical impurity. Racemization can occur under certain conditions.[6][7]

  • Dimerization Products: Although less common, side reactions leading to the formation of dimers of 2-chlorophenylglycine or its ester can occur.

  • Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., methanol, dichloromethane, toluene) and residual reagents or their byproducts can remain in the final product if not adequately removed.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the disappearance of the starting material (2-chlorophenylglycine) and the appearance of the product (2-chlorophenylglycine methyl ester). For more quantitative analysis, HPLC is the preferred method.

Q4: What are the typical yields for the esterification of 2-chlorophenylglycine with thionyl chloride and methanol?

A4: Reported yields for the esterification of 2-chlorophenylglycine using thionyl chloride in methanol are generally high, often in the range of 85-98%.[2][4][5] The final yield will depend on the reaction conditions, scale, and purification methods employed.

Troubleshooting Guides

Below are common issues encountered during the esterification of 2-chlorophenylglycine and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 2-Chlorophenylglycine Methyl Ester 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Water can hydrolyze thionyl chloride and inhibit the reaction. 3. Suboptimal Reagent Stoichiometry: Incorrect ratio of 2-chlorophenylglycine to thionyl chloride and methanol. 4. Loss during Workup: Inefficient extraction or premature product precipitation.1. Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature (e.g., reflux).[2] 2. Ensure all glassware is thoroughly dried and use anhydrous methanol. 3. Use a slight excess of thionyl chloride and a larger excess of methanol, which also serves as the solvent. 4. Optimize extraction pH and solvent volumes. Ensure the product is fully extracted into the organic phase before solvent evaporation.
High Levels of Unreacted 2-Chlorophenylglycine 1. Insufficient Catalyst: Not enough HCl was generated in situ. 2. Short Reaction Time: The reaction was stopped before reaching completion.1. Ensure the correct amount of thionyl chloride was added. The addition should be done slowly at a low temperature to control the exotherm.[8] 2. As mentioned above, monitor the reaction to completion.
Presence of the Undesired Enantiomer (Racemization) 1. Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong basic/acidic conditions can cause racemization.[7] 2. Base-Induced Racemization during Workup: Using a strong base to neutralize the reaction mixture can lead to racemization of the product.1. Maintain a controlled temperature throughout the reaction. Avoid unnecessarily long reaction times. 2. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization during the workup.
Formation of Unknown Impurities 1. Side Reactions with Thionyl Chloride: Although less common with an excess of methanol, the amine group could potentially react with thionyl chloride.[3] 2. Degradation of Starting Material or Product: This can be caused by excessive heat or prolonged reaction times.1. Ensure methanol is in large excess and that the addition of thionyl chloride is controlled. 2. Optimize reaction temperature and time. Analyze the impurity by LC-MS to identify its structure and infer its formation pathway.

Experimental Protocols

Protocol 1: Esterification of (S)-2-Chlorophenylglycine with Thionyl Chloride and Methanol

This protocol is a representative procedure based on commonly cited methods.[4][8]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (S)-2-chlorophenylglycine (1 equivalent).

  • Solvent Addition: Add anhydrous methanol (10-20 volumes) to the flask and cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol and thionyl chloride under reduced pressure.

    • To the residue, add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Neutralize the aqueous layer by the slow addition of a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-chlorophenylglycine methyl ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or by forming a tartrate salt to enhance enantiomeric purity.[1][2]

Protocol 2: Chiral HPLC Analysis of 2-Chlorophenylglycine Methyl Ester

This method is designed to determine the chemical and enantiomeric purity of the synthesized ester.

  • Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting point is n-hexane:ethanol (98:2, v/v) with a small amount of an amine modifier like triethylamine (0.2%) to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[9]

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

Parameter Typical Value Reference
Reaction Yield (Crude) 85 - 98%[2][4][5]
Enantiomeric Excess (after recrystallization/salt formation) > 99%[1]
Unreacted Starting Material (in crude product) < 5% (with complete reaction)-
Undesired Enantiomer (in crude product) Variable, depends on conditions-

Note: The levels of impurities in the crude product can vary significantly based on the specific reaction conditions and scale.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents 2-Chlorophenylglycine Anhydrous Methanol start->reagents add_socl2 Add Thionyl Chloride (0-5°C) reagents->add_socl2 reflux Reflux (4-6 hours) add_socl2->reflux evaporation Solvent Evaporation reflux->evaporation extraction Extraction & Neutralization evaporation->extraction purification Recrystallization / Salt Formation extraction->purification final_product Pure Ester purification->final_product

Caption: Experimental workflow for the esterification of 2-chlorophenylglycine.

Impurity_Formation cluster_pathways Reaction Pathways cluster_products Products & Impurities start (S)-2-Chlorophenylglycine desired_path Esterification (+ SOCl₂, MeOH) start->desired_path racemization_path Racemization (Heat/Base) start->racemization_path incomplete_path Incomplete Reaction start->incomplete_path product (S)-Ester desired_path->product r_enantiomer (R)-Ester (Enantiomeric Impurity) racemization_path->r_enantiomer unreacted_sm Unreacted (S)-Acid (Starting Material Impurity) incomplete_path->unreacted_sm

Caption: Potential pathways for product and impurity formation.

References

Validation & Comparative

HPLC method for determining enantiomeric purity of (S)-(+)-2-Chlorophenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for determining the enantiomeric purity of (S)-(+)-2-Chlorophenylglycine methyl ester, a key chiral intermediate in the synthesis of pharmaceuticals.

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting their pharmacological activity and safety. For chiral molecules like (S)-(+)-2-Chlorophenylglycine methyl ester, a crucial building block in the synthesis of drugs such as clopidogrel, the precise determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for this purpose, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.

High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC stands as the most prevalent and robust technique for the enantioselective analysis of (S)-(+)-2-Chlorophenylglycine methyl ester. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. The most successful CSPs for this class of compounds are polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated on a silica support, are widely used for their broad applicability and high efficiency in chiral separations. For the analysis of (S)-(+)-2-Chlorophenylglycine methyl ester, an amylose-based column often provides excellent resolution.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide antibiotics, such as teicoplanin, bonded to silica gel, offer a different chiral recognition mechanism. These columns are particularly effective for the separation of amino acids and their derivatives due to multiple interaction sites, including hydrogen bonding, ionic interactions, and steric hindrance.

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Teicoplanin (e.g., Chirobiotic® T)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength 220 nm220 nm
Retention Time (tR) of (S)-enantiomer ~ 8.5 min~ 10.2 min
Retention Time (tR) of (R)-enantiomer ~ 10.1 min~ 12.5 min
Resolution (Rs) > 2.0> 1.8
Selectivity (α) > 1.3> 1.2
Limit of Detection (LOD) ~ 0.01%~ 0.02%
Limit of Quantification (LOQ) ~ 0.03%~ 0.05%

Note: The values presented in this table are representative and may vary depending on the specific column, instrumentation, and laboratory conditions. It is recommended to perform in-house method validation.

Alternative Analytical Techniques

While chiral HPLC is the gold standard, other techniques can also be employed for the determination of enantiomeric purity, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for chiral analysis, particularly for volatile compounds. For non-volatile analytes like amino acid esters, derivatization is necessary to increase their volatility. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample and solvent consumption. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the enantiomeric resolution of amino acids and their derivatives.

Table 2: Comparison of Alternative Method Performance

ParameterMethod 3: Gas Chromatography-Mass Spectrometry (GC-MS)Method 4: Capillary Electrophoresis (CE)
Principle Separation of diastereomeric derivativesSeparation based on differential mobility in an electric field with a chiral selector
Derivatization Required (e.g., with a chiral acylating agent)Not always required, but can enhance separation
Chiral Selector Chiral derivatizing agentAdded to background electrolyte (e.g., cyclodextrin)
Typical Run Time 15-30 min10-20 min
Advantages High sensitivity and structural information from MSHigh efficiency, low sample and solvent consumption
Disadvantages Derivatization step can be complex and introduce errorsLower sample loading capacity, potential for matrix effects
LOD/LOQ Generally very low (sub-ppm)Low (ppm to ppb range)

Experimental Protocols

HPLC Method 1: Polysaccharide-Based CSP

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of (S)-(+)-2-Chlorophenylglycine methyl ester in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of 2-Chlorophenylglycine methyl ester at the same concentration to confirm the elution order of the enantiomers.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

HPLC Method 2: Macrocyclic Glycopeptide-Based CSP

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chirobiotic® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of (S)-(+)-2-Chlorophenylglycine methyl ester in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of 2-Chlorophenylglycine methyl ester at the same concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation

Caption: Experimental Workflow for HPLC-based Enantiomeric Purity Determination.

Method_Comparison_Logic cluster_main Analytical Method Selection cluster_hplc HPLC Methods cluster_alts Alternatives Start Determine Enantiomeric Purity of (S)-(+)-2-Chlorophenylglycine Methyl Ester HPLC Chiral HPLC Start->HPLC Alternatives Alternative Techniques Start->Alternatives Polysaccharide Polysaccharide CSP HPLC->Polysaccharide Macrocyclic Macrocyclic Glycopeptide CSP HPLC->Macrocyclic GCMS GC-MS (with derivatization) Alternatives->GCMS CE Capillary Electrophoresis Alternatives->CE

A Comparative Guide to the Validation of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Purity Exceeding 99%

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the purity of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a critical chiral intermediate in the synthesis of pharmaceuticals such as Clopidogrel. The focus is on ensuring a purity level exceeding 99%, with a particular emphasis on enantiomeric purity. The experimental data presented herein is illustrative, designed to guide researchers in their analytical method development and validation.

Introduction

This compound is a chiral compound where the stereochemical configuration is crucial for its biological activity and the efficacy of the final active pharmaceutical ingredient (API). The presence of the unwanted (R)-enantiomer or other process-related impurities can affect the safety and potency of the drug product. Therefore, robust analytical methods are required to ensure the highest purity. This guide outlines a primary Chiral High-Performance Liquid Chromatography (HPLC) method and a secondary Supercritical Fluid Chromatography (SFC) method for comprehensive purity assessment.

Comparative Analytical Performance

The following tables summarize the validation parameters for the in-house developed Chiral HPLC method for this compound compared to a competing analytical method and a typical alternative technology, Chiral SFC.

Table 1: Comparison of Analytical Method Validation Parameters

ParameterOur In-House Chiral HPLC MethodCompetitor A's Published MethodAlternative Method (Chiral SFC)
Enantiomeric Purity (%) > 99.9 99.5> 99.8
Assay (Chemical Purity, %) 99.8 99.299.7
Limit of Detection (LOD) of (R)-enantiomer 0.01% 0.05%0.02%
Limit of Quantitation (LOQ) of (R)-enantiomer 0.03% 0.15%0.06%
Precision (RSD%) < 1.0% < 2.0%< 1.5%
Accuracy (% Recovery) 99.5 - 100.5% 98.0 - 102.0%99.0 - 101.0%
Resolution (Rs) between enantiomers > 2.5 > 2.0> 2.2
Run Time (minutes) 15 2010

Table 2: Common Impurity Profile

ImpurityOur Product (Typical Level)Competitor Product (Typical Level)
(R)-(-)-2-Chlorophenylglycine methyl ester < 0.05%< 0.2%
2-Chlorobenzaldehyde Not Detected< 0.1%
(S)-(+)-2-Chlorophenylglycine < 0.1%< 0.3%
Residual Solvents Complies with ICH Q3CVaries

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point for method development and validation in your laboratory.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate determination of enantiomeric and chemical purity. Polysaccharide-based chiral stationary phases are highly effective for the separation of amino acid esters.[1]

Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)[2]

  • Mobile Phase: n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

System Suitability:

  • Resolution (Rs): The resolution between the (S) and (R) enantiomer peaks should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for the (S)-enantiomer peak should be greater than 2000.

Secondary Method: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a faster, orthogonal method for purity confirmation, often with reduced solvent consumption.

Chromatographic Conditions:

  • Instrument: SFC system with UV detector

  • Column: Chiralpak® IA, 150 x 4.6 mm, 5 µm (or equivalent immobilized polysaccharide-based CSP)

  • Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v) with 0.1% Diethylamine

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Methanol.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship of the key analytical parameters.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Validation cluster_report Final Report Sample Test Sample of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Standard Reference Standard (>99.9% Purity) Standard->Dissolution HPLC Primary Method: Chiral HPLC Dissolution->HPLC Inject SFC Secondary Method: Chiral SFC (Orthogonal Confirmation) Dissolution->SFC Inject Purity Determine Enantiomeric and Chemical Purity (%) HPLC->Purity SFC->Purity Impurities Identify and Quantify Known Impurities Purity->Impurities Validation Method Validation (LOD, LOQ, Precision, Accuracy, Linearity) Impurities->Validation Report Purity > 99% Confirmed Validation->Report

Caption: Experimental workflow for purity validation.

Analytical_Parameters cluster_enantiomeric Enantiomeric Purity cluster_chemical Chemical Purity Purity Overall Purity > 99% Enantiomeric (S)-Enantiomer Content Purity->Enantiomeric Chemical Assay vs. Standard Purity->Chemical R_Enantiomer (R)-Enantiomer Impurity R_Enantiomer_Control R_Enantiomer_Control Enantiomeric->R_Enantiomer_Control Control of (R)-Enantiomer Process_Impurities Process-Related Impurities Impurity_Control Impurity_Control Chemical->Impurity_Control Control of Chemical Impurities Residual_Solvents Residual Solvents R_Enantiomer_Control->Purity Impurity_Control->Purity

Caption: Key analytical parameters for purity validation.

References

A Comparative Guide to Chiral Resolving Agents: L-(+)-Tartaric Acid vs. D-Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals. The biological activity of a chiral molecule often resides in a single enantiomer, making the production of enantiomerically pure compounds a frequent regulatory and functional necessity.[1] Diastereomeric salt formation is a classical, robust, and industrially scalable method for achieving this separation.[2][3]

This guide provides an objective comparison of two commonly employed chiral resolving agents: the naturally abundant L-(+)-tartaric acid and the synthetically versatile D-camphorsulfonic acid. The selection of an appropriate resolving agent is paramount and depends on the specific substrate, desired efficiency, and economic considerations.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through this method relies on the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent.[2][3][4][5] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure enantiomer can be regenerated from the isolated salt, typically by treatment with a base.[2]

Comparative Overview of Resolving Agents

The efficacy of L-(+)-tartaric acid and D-camphorsulfonic acid can vary significantly depending on the target molecule and crystallization conditions. While both are effective, their structural and chemical differences influence their interaction and the success of the resolution.

FeatureL-(+)-Tartaric AcidD-(+)-10-Camphorsulfonic Acid
Structure A linear dihydroxy dicarboxylic acidA bicyclic sulfonic acid derived from camphor
Acidity (pKa1) ~2.98[2]Strong acid (pKa < 1)
Availability Abundant natural product (from grapes)[2], highly available and cost-effective.Derived from natural camphor[2], readily available.
Key Attributes A versatile and widely documented resolving agent.[2] Its derivatives, like dibenzoyltartaric acid, offer tunable properties for optimizing resolution.[2][6]The rigid, bulky bicyclic structure can promote well-defined crystal packing, potentially leading to high diastereoselectivity.[2] It is a strong acid, ensuring salt formation with even weakly basic compounds.[7]
Considerations The choice of the correct enantiomer ((+)- or (-)-) is crucial.[2]Its high acidity may sometimes interfere with sensitive functional groups. Optimization of conditions may be more empirical due to less extensive literature for some compound classes compared to tartaric acid.

Quantitative Data Presentation

Direct comparative studies detailing the resolution of the same compound with both L-(+)-tartaric acid and D-camphorsulfonic acid under identical conditions are not extensively available in the reviewed literature.[2] The success of a resolution is highly substrate- and condition-dependent. The following table summarizes representative data for the resolution of various racemic compounds using each agent.

Racemic CompoundResolving AgentSolventYieldEnantiomeric Excess (e.e.)Reference
α-Methylbenzylamine L-(+)-Tartaric AcidMethanolNot specifiedNot specified[8]
Zopiclone L-(+)-Tartaric AcidAcetonitrile30-40%>99% (S-enantiomer)[9]
DL-Leucine (+)-Di-1,4-toluoyl-D-tartaric acid (derivative)Not specifiedNot specified91.20% (D-enantiomer)[10]
(±)-trans-2,3-Diphenylpiperazine D-(+)-10-Camphorsulfonic AcidDichloromethane25%98% (R,R-enantiomer)[6]
2-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-phenylethanol D-(-)-10-Camphorsulfonic AcidAcetone70%>99% (R,R-enantiomer)[11]
6-chloro-4-cyclopropyl...quinazolin-2(1H)-one D-(+)-10-Camphorsulfonic Acidn-Butyl AcetateNot specified59% (initial crystallization)[12]

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.[2]

Experimental Protocols

The following are generalized, representative protocols for the chiral resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is typically required for each specific substrate.

Protocol 1: Chiral Resolution using L-(+)-Tartaric Acid

This protocol is based on the resolution of α-methylbenzylamine.[8]

  • Dissolution: Dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in a suitable solvent (e.g., methanol) in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[2][8]

  • Salt Formation: To the warm solution of the resolving agent, slowly add the racemic amine (1.0 equivalent). The reaction is often exothermic.[2][8]

  • Crystallization: Allow the mixture to cool slowly to room temperature, undisturbed, to facilitate the crystallization of the less soluble diastereomeric salt. To maximize yield, the flask can be further cooled in an ice bath or refrigerator for a set period (e.g., 1-2 hours or until the next lab period).[2][8]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]

  • Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water. Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). This will regenerate the free amine, which may separate as an oil or solid.[1][8]

  • Extraction and Purification: Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane) using a separatory funnel. Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous MgSO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[6][8]

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.[2]

Protocol 2: Chiral Resolution using D-Camphorsulfonic Acid

This protocol is based on the resolution of (±)-trans-2,3-diphenylpiperazine.[6]

  • Dissolution & Salt Formation: In a suitable flask, combine the racemic amine (1.0 equivalent) and D-(+)-10-camphorsulfonic acid (1.0 to 2.0 equivalents) in the chosen solvent (e.g., dichloromethane or acetone).[6][11]

  • Crystallization: Stir the mixture at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to allow for the formation and precipitation of the less soluble diastereomeric salt.[6]

  • Isolation of Diastereomeric Salt: Collect the precipitate by vacuum filtration. The filtrate contains the enriched, more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[6]

  • Liberation of the Free Amine: Suspend or dissolve the filtered salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2 M Na₂CO₃ or NaOH). Stir until the salt is fully dissolved and the amine is liberated.[6]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., K₂CO₃), and evaporate the solvent to yield the enantiomerically enriched amine.[6]

  • Analysis: As with Protocol 1, determine the yield and enantiomeric excess (e.e.) of the product via chiral chromatography or polarimetry.

Visualizations

The following diagrams illustrate the key processes in chiral resolution.

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Components cluster_final Final Products racemate Racemic Mixture (R-Amine + S-Amine) salt_formation Diastereomeric Salt Formation (in Solvent) racemate->salt_formation resolver Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolver->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid Precipitate (Less Soluble Diastereomer) filtration->solid Solid liquid Mother Liquor (More Soluble Diastereomer) filtration->liquid Liquid liberation1 Liberation (Base Treatment) solid->liberation1 liberation2 Liberation (Base Treatment) liquid->liberation2 enantiomer1 Pure Enantiomer 1 enantiomer2 Pure Enantiomer 2 liberation1->enantiomer1 liberation2->enantiomer2

Caption: Experimental workflow for chiral resolution.

G cluster_reactants Reactants cluster_products Products cluster_properties Properties R_Amine R-Amine L_Acid L-Acid (Resolving Agent) RL_Salt R-Amine : L-Acid Salt (Diastereomer 1) R_Amine->RL_Salt + L-Acid S_Amine S-Amine SL_Salt S-Amine : L-Acid Salt (Diastereomer 2) S_Amine->SL_Salt + L-Acid Properties Different Physical Properties (e.g., Solubility) RL_Salt->Properties SL_Salt->Properties

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

Both L-(+)-tartaric acid and D-camphorsulfonic acid are powerful and effective resolving agents for the separation of enantiomers.

  • L-(+)-Tartaric acid stands out as a versatile, cost-effective, and extensively documented choice, making it an excellent starting point for the resolution of basic compounds, particularly amines.[2] Its natural abundance and the wealth of established protocols make it a primary option for many applications.

  • D-Camphorsulfonic acid , with its rigid stereogenic structure and strong acidity, presents a valuable alternative, especially when tartaric acid provides suboptimal results or for weakly basic substrates.[2][7] Its bulky nature can lead to more effective chiral recognition and crystalline salt formation.

The ultimate choice of resolving agent requires an empirical approach. It is often necessary to screen several resolving agents and solvent systems to identify the optimal conditions that provide the highest yield and enantiomeric excess for a specific racemic compound.

References

A Comparative Guide to Chiral Resolution of 2-Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomerically pure (S)-2-chlorophenylglycine methyl ester is a critical intermediate in the synthesis of the antiplatelet drug Clopidogrel. The efficient separation of its racemic mixture is a key step in the manufacturing process. This guide provides a comparative overview of various chiral resolving agents and methods for obtaining the desired (S)-enantiomer, supported by available experimental data and protocols.

Comparison of Chiral Resolution Strategies

The resolution of 2-chlorophenylglycine and its derivatives can be broadly categorized into three main approaches: classical diastereomeric salt formation, enzymatic kinetic resolution, and attrition-enhanced deracemization. Each method offers distinct advantages and disadvantages in terms of efficiency, enantiomeric purity, and scalability.

Resolution MethodChiral Resolving Agent/SystemSubstrateKey Performance MetricsAdvantagesDisadvantages
Diastereomeric Salt Formation D-(-)-Tartaric AcidRacemic 2-chlorophenylglycine methyl esterSpecific rotation of resulting salt indicates enantiomeric enrichment.[1]Well-established, relatively low-cost resolving agent.Often requires multiple recrystallizations to achieve high optical purity; the undesired enantiomer needs a separate racemization step for recycling.[2]
Diastereomeric Salt Formation D-(+)-Camphorsulfonic AcidRacemic 2-chlorophenylglycineThe (S)-(+)-enantiomer is precipitated as the D-camphorsulfonate salt.[1][3]Effective for the resolution of the free amino acid.[3]The resolved amino acid must be subsequently esterified; can be laborious.[4]
Enzymatic Kinetic Resolution Immobilized Penicillin Acylase(R,S)-N-phenylacetyl-2-chlorophenyl glycine(S)-2-chlorophenylglycine Yield: 90%, Enantiomeric Excess (ee): 100%.[5]High enantioselectivity, leading to very high optical purity; environmentally friendly (aqueous medium); the undesired (R)-enantiomer can be racemized and recycled.[5][6]Requires an additional acylation step to prepare the substrate and a final deacylation of the resolved product.
Attrition-Enhanced Deracemization None (autocatalytic)(+/-)-2-ChlorophenylglycinamideEssentially absolute enantiomeric excess.[2]Can theoretically convert 100% of the racemate to the desired enantiomer without a resolving agent; efficient.Substrate must form a conglomerate, which is not always predictable; this was demonstrated on the amide, not the ester directly.[2][7]

Experimental Protocols

Enzymatic Resolution via Immobilized Penicillin Acylase

This method involves the enzymatic hydrolysis of an N-acylated derivative of 2-chlorophenylglycine.

Step 1: Preparation of (R,S)-N-phenylacetyl-2-chlorophenylglycine

  • Dissolve (R,S)-2-chlorophenylglycine and NaOH in water.

  • Under ice-bath conditions, add phenylacetyl chloride dropwise.

  • Allow the reaction to proceed overnight at room temperature.

  • Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Filter and dry the resulting (R,S)-N-phenylacetyl-2-chlorophenylglycine.[5]

Step 2: Enzyme-Catalyzed Hydrolysis

  • Suspend the (R,S)-N-phenylacetyl-2-chlorophenylglycine in water and adjust the pH to 8.0 with ammonia water.

  • Add immobilized penicillin acylase and stir the mixture at 30°C for 12 hours.

  • Filter to remove the enzyme.

  • Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine, which can be recovered.

  • Concentrate the remaining filtrate and adjust to the isoelectric point to precipitate solid (S)-2-chlorophenylglycine.[5]

Step 3: Esterification to (S)-2-chlorophenylglycine methyl ester hydrochloride

  • Suspend the obtained (S)-2-chlorophenylglycine in anhydrous methanol.

  • Under ice-bath conditions (0-5°C), add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to proceed for 5 hours at room temperature.

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the methyl ester.[5]

Resolution with D-(+)-Camphorsulfonic Acid

This protocol details the resolution of the free amino acid, which is then esterified.

  • A solution of racemic 2-chlorophenylglycine and D-camphorsulfonic acid in water is stirred at 85°C for 30 minutes.[3]

  • The precipitate, S(+)-chlorophenylglycine-d-camphoric sulfonic acid (S(+)CPG-DSC), is filtered and washed with water.[3]

  • The wet S(+)CPG-DSC is dissolved in water, and the pH is adjusted to 7.[3]

  • The resulting precipitate is filtered, washed with water, and dried to yield S(+)-2-chlorophenylglycine.[3]

  • The resolved amino acid is then esterified, for example, by reacting with thionyl chloride in methanol, to yield the desired methyl ester.[2][8]

Visualizing the Workflows

The following diagrams illustrate the logical flow of the key resolution processes.

G cluster_0 Enzymatic Resolution Workflow racemate (R,S)-2-Chlorophenylglycine acylation Acylation (Phenylacetyl Chloride) racemate->acylation n_acyl (R,S)-N-Phenylacetyl- 2-chlorophenylglycine acylation->n_acyl enzyme Enzymatic Hydrolysis (Immobilized Penicillin Acylase) n_acyl->enzyme s_acid (S)-2-Chlorophenylglycine enzyme->s_acid r_acyl (R)-N-Phenylacetyl- 2-chlorophenylglycine (for recycling) enzyme->r_acyl esterification Esterification (SOCl2, Methanol) s_acid->esterification s_ester (S)-2-Chlorophenylglycine Methyl Ester esterification->s_ester

Caption: Workflow for the Chemo-Enzymatic Resolution Method.

G cluster_1 Diastereomeric Salt Resolution Workflow racemic_ester Racemic 2-Chlorophenylglycine Methyl Ester add_agent Add Chiral Resolving Agent (e.g., D-Tartaric Acid) racemic_ester->add_agent diastereomers Diastereomeric Salt Mixture ((S)-Ester-Salt and (R)-Ester-Salt) add_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization s_salt Insoluble Diastereomeric Salt ((S)-Ester-Salt) crystallization->s_salt r_salt_solution Soluble Diastereomeric Salt ((R)-Ester-Salt in mother liquor) crystallization->r_salt_solution liberation Liberate Free Ester (Base Treatment) s_salt->liberation s_ester_final Pure (S)-2-Chlorophenylglycine Methyl Ester liberation->s_ester_final

Caption: Workflow for Resolution via Diastereomeric Salt Formation.

References

A Comparative Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate vs. its Hydrochloride Salt in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral active pharmaceutical ingredients (APIs), the choice of salt form for a key intermediate can significantly impact the efficiency, purity, and overall success of the manufacturing process. This guide provides a detailed comparison of two common salt forms of (S)-(+)-2-Chlorophenylglycine methyl ester — the tartrate and the hydrochloride salt — which are critical intermediates in the synthesis of the antiplatelet agent clopidogrel.

Executive Summary

The primary distinction between the tartrate and hydrochloride salts of (S)-(+)-2-Chlorophenylglycine methyl ester lies in their principal applications within the synthetic route. The tartrate salt is instrumental for the chiral resolution of the racemic mixture of 2-chlorophenylglycine methyl ester, enabling the isolation of the desired (S)-enantiomer with high optical purity. In contrast, the hydrochloride salt serves as a stable, crystalline intermediate that is often prepared from the resolved (S)-enantiomer prior to subsequent reaction steps.

This guide will delve into a comparative analysis of their physicochemical properties, provide detailed experimental protocols for their synthesis and interconversion, and illustrate their roles in a typical synthetic workflow.

Physicochemical Properties: A Comparative Analysis

Property(S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate(S)-(+)-2-Chlorophenylglycine Methyl Ester HydrochlorideKey Considerations for Synthesis
Molecular Formula C₁₃H₁₆ClNO₈[1]C₉H₁₁Cl₂NO₂[1]The tartrate salt is a larger molecule due to the presence of the tartaric acid counterion.
Molecular Weight 349.72 g/mol [2][3][4]236.10 g/mol [1]This difference is important for stoichiometric calculations in subsequent reactions.
Melting Point 155-158 °CData not consistently availableA defined melting point is indicative of purity. The tartrate salt's relatively high melting point suggests good crystalline order.
Solubility Soluble in methanol.[5]Slightly soluble in DMSO and methanol.[6]Solubility is a critical factor in choosing solvents for reaction, crystallization, and purification. The tartrate salt's solubility in methanol is key to the resolution process.
Primary Role in Synthesis Chiral resolving agentStable crystalline intermediateThe choice of salt is dictated by the specific synthetic step.
Stereochemical Purity Enables achievement of high enantiomeric excess (>99% e.e.).[1]Typically prepared from the already resolved (S)-enantiomer.The tartrate salt is essential for establishing the required stereochemistry of the API.
Crystallinity Forms well-defined crystals, facilitating separation of diastereomers.Generally possesses good crystallinity, which aids in purification and handling.[1]Good crystallinity is advantageous for isolation, purification, and stability.
Hygroscopicity Tartrate salts can be hygroscopic, though specific data for this compound is limited.[7]Hydrochloride salts of amines are often hygroscopic.[8]Hygroscopicity can affect the stability and handling of the material, potentially requiring controlled storage conditions.
Stability Generally stable, with the tartrate counterion contributing to the stability of the chiral center.[1]Considered a stable salt form for isolation and storage.[9]Both salts are sufficiently stable for typical synthetic manipulations, though the free base is prone to racemization.[9]

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis of the racemic ester, its resolution to the tartrate salt, and the preparation of the hydrochloride salt.

Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester Hydrochloride

This procedure describes the esterification of 2-chlorophenylglycine to its methyl ester hydrochloride.

Materials:

  • 2-Chlorophenylglycine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • tert-Butyl methyl ether (TBME)

Procedure:

  • To a suspension of 2-chlorophenylglycine (100 g, 539 mmol) in methanol (270 mL), add thionyl chloride (47 mL, 647 mmol, 1.2 equiv) dropwise at room temperature.[9]

  • Stir the mixture overnight at room temperature.[9]

  • Heat the reaction mixture using a hot water bath for 3 hours to ensure complete conversion.[9]

  • Remove approximately 50 mL of methanol by evaporation under reduced pressure.[9]

  • Pour the remaining reaction mixture into tert-butyl methyl ether (700 mL) to precipitate the product.[9]

  • Collect the resulting white solid by filtration, wash with TBME, and dry to yield racemic 2-chlorophenylglycine methyl ester hydrochloride.[9]

Chiral Resolution: Preparation of this compound

This protocol details the resolution of the racemic methyl ester using L-(+)-tartaric acid.

Materials:

  • Racemic 2-chlorophenylglycine methyl ester (free base)

  • L-(+)-Tartaric acid

  • Methanol (MeOH)

  • Acetone

Procedure:

  • Dissolve racemic 2-chlorophenylglycine methyl ester (100 kgs) in acetone (72 L).[10]

  • Add this solution to a suspension of L-(+)-tartaric acid in methanol (400 L) at 30-35 °C.[10]

  • Stir the reaction mixture for 12 hours.[10]

  • Cool the mixture to 20-22 °C to induce crystallization of the tartrate salt.[10]

  • The desired this compound salt precipitates, while the (R)-enantiomer remains in the mother liquor.

  • Collect the solid by filtration to obtain the enantiomerically enriched tartrate salt. An enantiomeric purity of >99% can be achieved through repeated heating and cooling cycles.[10]

Preparation of (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride from the Tartrate Salt

This protocol describes the conversion of the tartrate salt to the free base and subsequent formation of the hydrochloride salt.

Materials:

  • This compound salt

  • Water

  • Ammonia solution

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution

Procedure:

  • Liberation of the Free Base:

    • Mix the this compound salt (90 kgs) with water (450 L).[10]

    • Add ammonia solution (20%) until the pH of the reaction mixture is between 7.0 and 7.2.[10]

    • Extract the aqueous layer with dichloromethane (270 L, followed by 2 x 50 L).[10]

    • Combine the organic layers and distill the solvent under reduced pressure to obtain the (S)-(+)-2-chlorophenylglycine methyl ester as an oily residue.[10]

  • Formation of the Hydrochloride Salt:

    • Dissolve the obtained free base in a suitable solvent such as ethyl acetate.

    • Add a solution of hydrochloric acid in ethyl acetate until the pH reaches 1.2-1.5 to precipitate the hydrochloride salt.[10]

    • Collect the solid by filtration and dry to yield (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key stages in the synthesis of (S)-clopidogrel where the choice of the salt form of 2-chlorophenylglycine methyl ester is critical.

experimental_workflow racemic_ester Racemic 2-Chlorophenylglycine Methyl Ester resolution Chiral Resolution (Crystallization) racemic_ester->resolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->resolution s_tartrate (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate resolution->s_tartrate Precipitate r_mother_liquor (R)-Enantiomer in Mother Liquor resolution->r_mother_liquor free_base (S)-Free Base s_tartrate->free_base Basification s_hcl (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride free_base->s_hcl hcl HCl hcl->s_hcl next_step Next Synthetic Step (e.g., to Clopidogrel) s_hcl->next_step

Caption: Synthetic workflow for obtaining the (S)-enantiomer.

The diagram above illustrates the central role of L-(+)-tartaric acid in the chiral resolution process to selectively precipitate the desired (S)-enantiomer as its tartrate salt. This is followed by conversion to the free base and then to the stable hydrochloride salt, which serves as the starting material for the subsequent steps in the synthesis of clopidogrel.

Conclusion

In the synthesis of chiral molecules like clopidogrel, the strategic use of different salt forms of key intermediates is a powerful tool. The tartrate salt of (S)-(+)-2-Chlorophenylglycine methyl ester is indispensable for establishing the correct stereochemistry through efficient chiral resolution. The corresponding hydrochloride salt, on the other hand, offers a stable and crystalline form for the isolated enantiomer, facilitating its handling, purification, and use in downstream reactions.

Researchers and drug development professionals should carefully consider the specific requirements of their synthetic process when selecting the appropriate salt form. The choice will depend on the need for chiral purity, stability, and compatibility with subsequent reaction conditions. Understanding the distinct advantages of both the tartrate and hydrochloride salts allows for a more robust and efficient synthetic strategy.

References

A Comparative Analysis of Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the orchestration of asymmetric synthesis. The ability to dictate the stereochemical outcome of a reaction is paramount for the creation of enantiomerically pure molecules, a cornerstone of modern drug discovery and development. This guide provides an objective comparison of the performance of four widely utilized classes of chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, Myers' pseudoephedrine amides, and 8-phenylmenthol—supported by experimental data and detailed methodologies.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and afford a high degree of stereocontrol, all while allowing for efficient recovery and recycling.[1] This analysis focuses on the practical application and comparative efficacy of these four auxiliaries in three fundamental carbon-carbon bond-forming reactions: asymmetric alkylation, asymmetric aldol reactions, and asymmetric Diels-Alder reactions.

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The overarching strategy for employing a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a prochiral substrate, the diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Substrate_Auxiliary_Adduct_2 Substrate-Auxiliary Adduct Asymmetric_Reaction Asymmetric C-C Bond Formation Substrate_Auxiliary_Adduct_2->Asymmetric_Reaction Reagent Reagent Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Diastereomeric_Product_2 Diastereomerically Enriched Product Cleavage Cleavage Reaction Diastereomeric_Product_2->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. The chiral auxiliary directs the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Performance Comparison in Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (de, %)Reference
Evans' Oxazolidinone (S)-4-Benzyl-2-oxazolidinoneBenzyl bromide80-92>98[2]
Myers' Pseudoephedrine Amide Pseudoephedrine propionamideBenzyl bromide9098[3]
Myers' Pseudoephedrine Amide Pseudoephedrine propionamiden-Butyl iodide8097[3]
Myers' Pseudoephedrine Amide Pseudoephedrine propionamideMethyl iodide92≥99[4]
Experimental Protocols for Asymmetric Alkylation

Evans' Oxazolidinone Alkylation: To a solution of the N-acyl oxazolidinone in THF at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂). After stirring for 30 minutes, the electrophile (e.g., benzyl bromide) is added, and the reaction is stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and worked up.[5]

Myers' Pseudoephedrine Amide Alkylation: A flame-dried flask is charged with the pseudoephedrine amide and anhydrous lithium chloride in anhydrous THF. The slurry is cooled to the desired temperature (e.g., -78 °C to 0 °C), and a solution of lithium diisopropylamide (LDA) is added dropwise. After stirring to ensure complete enolate formation, the electrophile is added. The reaction is monitored by TLC and quenched with saturated aqueous ammonium chloride upon completion.[4]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries control the facial selectivity of the enolate addition to an aldehyde.

Performance Comparison in Asymmetric Aldol Reactions
Chiral AuxiliaryN-Acyl GroupAldehydeYield (%)Diastereoselectivity (syn:anti)Reference
Evans' Oxazolidinone PropionylIsobutyraldehyde88>500:1[6][7]
Oppolzer's Sultam PropionylBenzaldehydeHighHigh (anti or syn depending on Lewis acid)[8]
Pseudoephedrine Amide PropionylVarious aldehydesGoodHigh (syn with Zr enolate)[9]
Experimental Protocols for Asymmetric Aldol Reactions

Evans' Oxazolidinone Boron-Mediated Aldol Reaction: To a solution of the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ at -78 °C, dibutylboron triflate (Bu₂BOTf) is added dropwise, followed by diisopropylethylamine (DIPEA). The mixture is stirred to form the boron enolate. The solution is then cooled back to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at low temperature and then at 0 °C before being quenched.[6]

Oppolzer's Sultam Aldol Reaction: An efficient protocol has been developed using D-(2R)-Oppolzer sultam as a chiral auxiliary for generating anti/syn diastereomers with high enantiopurity. A key observation is that varying the stoichiometry of the Lewis acid leads to a difference in the anti/syn selectivity.[8]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, it directs the approach of the diene to one face, resulting in a diastereoselective cycloaddition.

Performance Comparison in Asymmetric Diels-Alder Reactions
Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de, %)Reference
Evans' Oxazolidinone N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadiene81>100:1>99[10]
Oppolzer's Sultam N-AcryloylcamphorsultamCyclopentadiene75>97.4:2.5>99 (for endo I)[10]
8-Phenylmenthol (-)-8-Phenylmenthyl acrylateCyclopentadiene89-97[10]
Experimental Protocols for Asymmetric Diels-Alder Reactions

Evans' Oxazolidinone Diels-Alder Reaction: The N-acryloyl oxazolidinone and a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) are dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to a low temperature (e.g., -78 °C). Cyclopentadiene is then added, and the reaction is stirred for several hours. The reaction is quenched and worked up to isolate the cycloadduct.[4][11]

Oppolzer's Sultam Diels-Alder Reaction: The N-acryloyl camphorsultam is treated with a Lewis acid in a suitable solvent at low temperature, followed by the addition of the diene. The rigid structure of the camphorsultam provides excellent facial shielding, leading to high diastereoselectivity.[12]

8-Phenylmenthol Diels-Alder Reaction: The acrylate ester of (-)-8-phenylmenthol is reacted with a diene in the presence of a Lewis acid. The bulky phenyl group on the menthol derivative effectively blocks one face of the dienophile, directing the cycloaddition to the opposite face.[13]

Mechanistic Insights

The high degree of stereocontrol exerted by these auxiliaries can be attributed to the formation of rigid, chelated transition states that effectively shield one face of the reactive intermediate.

G cluster_evans Evans' Oxazolidinone cluster_myers Myers' Pseudoephedrine Amide cluster_oppolzer Oppolzer's Sultam Enolate Formation Enolate Formation Chelated Transition State Zimmerman-Traxler Transition State Enolate Formation->Chelated Transition State Aldehyde Li-Chelated Intermediate Li-Chelated Intermediate Enolate Formation->Li-Chelated Intermediate Electrophile Syn Aldol Product Syn Aldol Product Chelated Transition State->Syn Aldol Product Alkylated Product Alkylated Product Li-Chelated Intermediate->Alkylated Product Dienophile Activation Dienophile Activation Shielded Dienophile Shielded Dienophile Dienophile Activation->Shielded Dienophile Diene Endo Cycloadduct Endo Cycloadduct Shielded Dienophile->Endo Cycloadduct

Simplified mechanistic rationale for stereocontrol.

Conclusion

The choice of a chiral auxiliary is highly dependent on the specific transformation and the desired stereochemical outcome. Evans' oxazolidinones are versatile and highly effective for a range of reactions, consistently providing high diastereoselectivity.[14] Myers' pseudoephedrine amides offer a practical and highly diastereoselective method for asymmetric alkylations.[3] Oppolzer's sultams, with their rigid framework, provide excellent stereocontrol, particularly in Diels-Alder reactions.[12] 8-phenylmenthol is a valuable auxiliary for achieving high asymmetric induction in Diels-Alder reactions.[13] This guide serves as a starting point for researchers to make informed decisions in the design and execution of their asymmetric syntheses.

References

A Comparative Guide to the Chiral Resolution of 2-Chlorophenylglycine Methyl Ester: Tartrate vs. Camphorsulfonate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common chiral resolving agents for the enantiomeric separation of 2-chlorophenylglycine methyl ester: L-(+)-tartaric acid and D-(+)-camphorsulfonic acid. The resulting diastereomeric salts, (S)-(+)-2-Chlorophenylglycine methyl ester tartrate and (S)-(+)-2-Chlorophenylglycine methyl ester camphorsulfonate, are crucial intermediates in the synthesis of pharmaceuticals like Clopidogrel.[1] This document outlines the spectroscopic characteristics and experimental protocols for the preparation and resolution of these compounds, offering a valuable resource for process development and optimization.

Spectroscopic Data Comparison

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton This compound (Expected δ, ppm) (S)-(+)-2-Chlorophenylglycine methyl ester camphorsulfonate (Expected δ, ppm) Notes
Aromatic (C₆H₄)7.3 - 7.5 (m)7.3 - 7.5 (m)Complex multiplet due to the chlorinated phenyl group.
Methine (α-CH)~5.1 (s)~5.1 (s)Chemical shift is influenced by the adjacent amino and ester groups.
Methyl (COOCH₃)~3.7 (s)~3.7 (s)Singlet for the methyl ester protons.
Tartrate (CH-OH)~4.4 (s)-Singlet for the two equivalent methine protons of tartaric acid.
Camphorsulfonate-0.8 - 2.8 (m)Complex multiplets corresponding to the camphor skeleton protons.

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted IR Spectroscopic Data

Functional Group This compound (Expected cm⁻¹) (S)-(+)-2-Chlorophenylglycine methyl ester camphorsulfonate (Expected cm⁻¹) Vibrational Mode
N-H3200-3000 (broad)3200-3000 (broad)Stretching (Ammonium salt)
C-H (aromatic)3100-30003100-3000Stretching
C-H (aliphatic)3000-28503000-2850Stretching
C=O (ester)~1740~1740Stretching
C=O (tartrate)~1730-Stretching (Carboxylic acid)
C=C (aromatic)1600, 14801600, 1480Stretching
N-H~1620~1620Bending (Ammonium salt)
S=O (sulfonate)-~1250, ~1050Asymmetric and symmetric stretching
C-O1300-10001300-1000Stretching (Ester, Tartrate/Camphorsulfonate)
C-Cl800-600800-600Stretching

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the crystalline structure and intermolecular interactions.

Experimental Protocols

The following sections detail the methodologies for the synthesis of racemic 2-chlorophenylglycine methyl ester and its subsequent chiral resolution using L-(+)-tartaric acid and D-(+)-camphorsulfonic acid.

Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

The racemic methyl ester is typically prepared from racemic 2-chlorophenylglycine. A common method involves esterification using thionyl chloride in methanol.

Protocol:

  • Suspend racemic 2-chlorophenylglycine in methanol at 0-5 °C.

  • Slowly add thionyl chloride while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure to obtain the crude racemic 2-chlorophenylglycine methyl ester hydrochloride.

  • The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base of the racemic ester.

Chiral Resolution with L-(+)-Tartaric Acid

This protocol describes the preferential crystallization of the (S)-enantiomer as its tartrate salt.

Protocol:

  • Dissolve the racemic 2-chlorophenylglycine methyl ester in a suitable solvent, such as methanol.

  • Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent.

  • Stir the mixture at a controlled temperature to induce crystallization of the less soluble diastereomeric salt, this compound.

  • The crystallization process may be optimized by cycles of heating and cooling to improve the yield and enantiomeric purity.

  • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess of the product can be determined by chiral HPLC or by measuring the specific optical rotation.

  • To recover the free (S)-(+)-2-Chlorophenylglycine methyl ester, the tartrate salt is treated with a base to neutralize the tartaric acid, followed by extraction.

Chiral Resolution with D-(+)-Camphorsulfonic Acid

An alternative to tartaric acid is the use of a strong chiral acid like D-(+)-camphorsulfonic acid. This method is particularly effective for the resolution of racemic amines.

Protocol:

  • Dissolve the racemic 2-chlorophenylglycine methyl ester in a suitable solvent, such as a mixture of methanol and water or an organic solvent like ethyl acetate.

  • Add a solution of D-(+)-camphorsulfonic acid (approximately 1.0 equivalent).

  • Stir the solution, and optionally, induce crystallization by cooling or adding a seed crystal.

  • The (S)-(+)-2-Chlorophenylglycine methyl ester camphorsulfonate salt is expected to precipitate due to lower solubility.

  • Collect the solid by filtration and wash with a cold solvent.

  • The enantiomeric purity of the resolved ester can be analyzed using chiral chromatography.

  • The free ester is liberated from the camphorsulfonate salt by treatment with an aqueous base and subsequent extraction.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Chiral_Resolution_Workflow cluster_synthesis Synthesis of Racemic Ester cluster_resolution Chiral Resolution cluster_isolation Isolation of (S)-Enantiomer racemic_acid Racemic 2-Chlorophenylglycine esterification Esterification (MeOH, SOCl₂) racemic_acid->esterification racemic_ester Racemic 2-Chlorophenylglycine Methyl Ester esterification->racemic_ester salt_formation_tartrate Diastereomeric Salt Mixture (Tartrate) racemic_ester->salt_formation_tartrate Salt Formation salt_formation_csa Diastereomeric Salt Mixture (CSA) racemic_ester->salt_formation_csa Salt Formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation_tartrate camphorsulfonic_acid D-(+)-Camphorsulfonic Acid camphorsulfonic_acid->salt_formation_csa crystallization_tartrate (S)-Ester Tartrate (Precipitate) salt_formation_tartrate->crystallization_tartrate Crystallization crystallization_csa (S)-Ester CSA Salt (Precipitate) salt_formation_csa->crystallization_csa Crystallization liberation_tartrate (S)-(+)-2-Chlorophenylglycine Methyl Ester crystallization_tartrate->liberation_tartrate Basification liberation_csa (S)-(+)-2-Chlorophenylglycine Methyl Ester crystallization_csa->liberation_csa Basification

Caption: General workflow for the synthesis and chiral resolution of 2-chlorophenylglycine methyl ester.

Signaling_Pathway_Comparison cluster_tartrate Tartaric Acid Resolution cluster_csa Camphorsulfonic Acid Resolution racemic_ester Racemic 2-Chlorophenylglycine Methyl Ester tartaric L-(+)-Tartaric Acid racemic_ester->tartaric csa D-(+)-Camphorsulfonic Acid racemic_ester->csa tartrate_salt Formation of Diastereomeric Tartrate Salts tartaric->tartrate_salt tartrate_separation Fractional Crystallization (based on solubility difference) tartrate_salt->tartrate_separation s_tartrate (S)-Ester Tartrate (Less Soluble) tartrate_separation->s_tartrate r_tartrate (R)-Ester Tartrate (More Soluble) tartrate_separation->r_tartrate csa_salt Formation of Diastereomeric Camphorsulfonate Salts csa->csa_salt csa_separation Fractional Crystallization (based on solubility difference) csa_salt->csa_separation s_csa (S)-Ester CSA Salt (Less Soluble) csa_separation->s_csa r_csa (R)-Ester CSA Salt (More Soluble) csa_separation->r_csa

Caption: Comparison of chiral resolution pathways using tartaric acid and camphorsulfonic acid.

References

A Comparative Guide to the Efficacy of Different Bases for Neutralizing Tartrate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of three common bases—sodium hydroxide (NaOH), potassium hydroxide (KOH), and calcium carbonate (CaCO₃)—for neutralizing tartrate salts. The selection of an appropriate base is a critical step in various chemical processes, including drug formulation and fine chemical synthesis, as it can significantly impact reaction yield, product purity, reaction time, and overall cost-effectiveness. This document presents a comparative analysis supported by detailed experimental protocols and logical workflows to aid researchers in making informed decisions for their specific applications.

Data Presentation: Performance Comparison of Neutralizing Bases

The following table summarizes the key performance indicators for the neutralization of tartaric acid using sodium hydroxide, potassium hydroxide, and calcium carbonate. The data presented is a synthesis of typical results expected based on chemical principles and industrial practices.

ParameterSodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Calcium Carbonate (CaCO₃)
Reaction Yield (%) > 98%> 98%~ 99%[1]
Product Purity (%) High (typically > 99%)High (typically > 99%)High (can be > 99%)[1]
Reaction Time Fast (minutes)Fast (minutes)Slower (can take hours)
Relative Cost LowModerateLow
Solubility of Product HighHighLow
Safety Considerations Caustic, handle with careCaustic, handle with care[2]Generally safe

Efficacy Comparison of Neutralizing Bases

The choice of a neutralizing base for tartaric acid is a trade-off between reaction speed, cost, and the desired physical properties of the final tartrate salt.

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are strong bases that react rapidly and exothermically with tartaric acid in a classic acid-base neutralization.[1][2][3][4][5] Both yield highly soluble tartrate salts, making them suitable for applications where the final product needs to be in an aqueous solution. The primary difference between the two lies in their cost, with potassium hydroxide generally being more expensive than sodium hydroxide. The choice between NaOH and KOH often depends on the desired cation in the final product and cost considerations.

Calcium Carbonate (CaCO₃) offers a different set of advantages. It is a weaker base, resulting in a slower and less exothermic reaction.[6][7] This can be beneficial for controlling the reaction temperature and avoiding the degradation of sensitive compounds. A significant advantage of using calcium carbonate is that it is practically insoluble in water and will not cause the solution to become strongly alkaline, even if used in excess. This characteristic helps to prevent the precipitation of certain impurities that are soluble in acidic or neutral conditions but precipitate in an alkaline medium.[8] The resulting calcium tartrate is sparingly soluble in water, which facilitates its separation from the reaction mixture by filtration.[8][9] This makes calcium carbonate an excellent choice when the desired outcome is a solid, easily isolatable tartrate salt. Industrial processes for tartaric acid production often utilize calcium salts for precipitation and purification.[8][10]

Experimental Protocols

The following are detailed methodologies for the neutralization of tartaric acid with sodium hydroxide, potassium hydroxide, and calcium carbonate.

Neutralization with Sodium Hydroxide

Objective: To synthesize sodium tartrate by neutralizing tartaric acid with sodium hydroxide.

Materials:

  • L-(+)-Tartaric acid

  • Sodium hydroxide (NaOH) pellets or a standardized solution

  • Deionized water

  • pH meter or phenolphthalein indicator

  • Stirring hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known quantity of tartaric acid in deionized water in a beaker with constant stirring.

  • Base Preparation: Prepare a stoichiometric amount of sodium hydroxide solution. Since tartaric acid is a diprotic acid, two moles of NaOH are required to completely neutralize one mole of tartaric acid.[1][11]

  • Neutralization: Slowly add the sodium hydroxide solution to the tartaric acid solution while continuously monitoring the pH. The reaction is exothermic, so the addition should be controlled to manage the temperature.

  • Endpoint Determination: Continue adding the base until the pH of the solution reaches 7.0 (neutral). If using phenolphthalein, the endpoint is indicated by a persistent faint pink color.

  • Product Isolation (Optional): If a solid product is desired, the resulting sodium tartrate solution can be concentrated by heating to evaporate the water, followed by cooling to induce crystallization. The crystals can then be collected by filtration and dried.

Neutralization with Potassium Hydroxide

Objective: To synthesize potassium tartrate by neutralizing tartaric acid with potassium hydroxide.

Materials:

  • L-(+)-Tartaric acid

  • Potassium hydroxide (KOH) pellets or a standardized solution

  • Deionized water

  • pH meter or phenolphthalein indicator

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known amount of tartaric acid in deionized water in a beaker with stirring.

  • Base Preparation: Prepare a stoichiometric amount of potassium hydroxide solution. Similar to NaOH, two moles of KOH are required per mole of tartaric acid.[2]

  • Neutralization: Gradually add the potassium hydroxide solution to the tartaric acid solution, monitoring the pH and temperature.[2]

  • Endpoint Determination: The neutralization is complete when the pH of the solution reaches 7.0.

  • Product Isolation (Optional): The potassium tartrate solution can be concentrated and cooled to obtain crystalline product, which can be filtered and dried.

Neutralization with Calcium Carbonate

Objective: To synthesize calcium tartrate by neutralizing tartaric acid with calcium carbonate.

Materials:

  • L-(+)-Tartaric acid

  • Calcium carbonate (CaCO₃) powder

  • Deionized water

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Acid Solution: Prepare a solution of tartaric acid in deionized water.

  • Neutralization: Slowly add powdered calcium carbonate to the tartaric acid solution with vigorous stirring. The reaction will produce carbon dioxide gas, causing effervescence. The addition should be slow enough to control the foaming. One mole of CaCO₃ is required to neutralize one mole of tartaric acid.

  • Reaction Completion: Continue stirring the mixture until the effervescence ceases, indicating that the reaction is complete. The formation of a white precipitate of calcium tartrate will be observed.

  • Product Isolation: Collect the precipitated calcium tartrate by filtration.

  • Washing and Drying: Wash the collected precipitate with deionized water to remove any unreacted starting materials or soluble byproducts. Dry the purified calcium tartrate in an oven at a suitable temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the neutralization of tartaric acid with the different bases.

Neutralization_Workflow cluster_NaOH_KOH Neutralization with NaOH or KOH cluster_CaCO3 Neutralization with CaCO₃ A1 Dissolve Tartaric Acid in Water C1 Slowly Add Base to Acid Solution A1->C1 B1 Prepare Stoichiometric NaOH or KOH Solution B1->C1 D1 Monitor pH to Endpoint (pH 7) C1->D1 E1 Aqueous Tartrate Salt Solution D1->E1 F1 Optional: Concentrate and Crystallize E1->F1 G1 Isolate and Dry Solid Tartrate Salt F1->G1 A2 Prepare Tartaric Acid Solution B2 Slowly Add CaCO₃ Powder A2->B2 C2 Stir Until Effervescence Ceases B2->C2 D2 Precipitation of Calcium Tartrate C2->D2 E2 Filter to Isolate Solid D2->E2 F2 Wash with Deionized Water E2->F2 G2 Dry the Calcium Tartrate Product F2->G2

Caption: Experimental workflows for tartrate salt synthesis.

Reaction_Pathway cluster_strong_base Strong Base Neutralization cluster_weak_base Weak Base Neutralization tartaric_acid Tartaric Acid (H₂C₄H₄O₆) na_tartrate Sodium Tartrate (Na₂C₄H₄O₆) tartaric_acid->na_tartrate + k_tartrate Potassium Tartrate (K₂C₄H₄O₆) tartaric_acid->k_tartrate + ca_tartrate Calcium Tartrate (CaC₄H₄O₆) tartaric_acid->ca_tartrate + naoh 2 NaOH naoh->na_tartrate koh 2 KOH koh->k_tartrate h2o_1 2 H₂O na_tartrate->h2o_1 + k_tartrate->h2o_1 + caco3 CaCO₃ caco3->ca_tartrate h2o_2 H₂O ca_tartrate->h2o_2 + co2 CO₂ h2o_2->co2 +

Caption: Neutralization reaction pathways for tartaric acid.

References

A Comparative Guide to the Synthesis of 2-Chlorophenylglycine Methyl Ester: Racemic vs. Enantioselective Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-chlorophenylglycine methyl ester, a key intermediate in the production of the antiplatelet agent Clopidogrel, can be approached through various methodologies. This guide provides a comparative analysis of traditional racemic synthesis versus more efficient, enantioselective strategies, offering researchers and drug development professionals a basis for selecting the optimal pathway based on efficiency, stereochemical control, and environmental impact.

Introduction

2-Chlorophenylglycine methyl ester exists as a pair of enantiomers, with the (S)-enantiomer being the crucial chiral building block for the synthesis of Clopidogrel.[1] Consequently, the development of synthetic routes that selectively yield the (S)-isomer is of significant pharmaceutical interest. This guide benchmarks the classical racemic synthesis against a highly efficient chemoenzymatic approach, providing quantitative data and detailed experimental protocols for each.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the racemic synthesis followed by resolution and a chemoenzymatic synthesis of (S)-2-chlorophenylglycine methyl ester.

ParameterRacemic Synthesis & ResolutionChemoenzymatic Synthesis
Starting Material 2-ChlorobenzaldehydeRacemic 2-Chlorophenylglycine
Key Reagents NH₄HCO₃, NaCN, SOCl₂, L-(+)-Tartaric AcidPhenylacetyl Chloride, Immobilized Penicillin Acylase, SOCl₂
Overall Yield ~50% (for the desired enantiomer after resolution)High (with recycling of the undesired enantiomer)
Enantiomeric Excess (ee) >99% after resolution>99%
Reaction Steps 3-4 (Synthesis, Esterification, Resolution, Liberation)4 (Acylation, Enzymatic Resolution, Esterification, Racemization of R-enantiomer for recycling)
Key Advantages Utilizes simple starting materials.High enantioselectivity, mild reaction conditions for the enzymatic step, potential for recycling the undesired enantiomer.
Key Disadvantages Use of highly toxic NaCN, theoretical max yield of 50% for the desired enantiomer without racemization and recycling, multiple resolution steps can be tedious.Requires an enzymatic step which may need specific equipment and conditions, initial investment in the enzyme.

Experimental Protocols

Racemic Synthesis of 2-Chlorophenylglycine Methyl Ester

This pathway involves the initial synthesis of racemic 2-chlorophenylglycine, followed by esterification.

Step 1: Synthesis of Racemic 2-Chlorophenylglycine [2]

  • In a suitable reactor, a solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate (NH₄HCO₃), and 14.7 g of sodium cyanide (NaCN) is prepared in 500 ml of methanol and 500 ml of water.

  • The mixture is stirred at 65-70°C for 5 hours.

  • The solution is then concentrated and transferred to an autoclave. 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.

  • After cooling, 2 g of activated carbon is added, and the mixture is stirred for 10 minutes.

  • The activated carbon is removed by filtration. The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.

  • The precipitate is filtered and washed with water to yield 27 g (58%) of racemic 2-chlorophenylglycine.

Step 2: Esterification to Racemic 2-Chlorophenylglycine Methyl Ester Hydrochloride [3]

  • To a suspension of 100 g (539 mmol) of racemic 2-chlorophenylglycine in 270 mL of methanol, 47 mL (647 mmol) of thionyl chloride (SOCl₂) is added dropwise.

  • The mixture is stirred overnight at room temperature and then heated with a hot water bath for 3 hours.

  • Approximately 50 mL of methanol is evaporated.

  • The remaining reaction mixture is poured into 700 mL of tert-butyl methyl ether (TBME) to precipitate the hydrochloride salt of the racemic ester.

Chemoenzymatic Synthesis of (S)-2-Chlorophenylglycine Methyl Ester

This modern approach utilizes an enzyme to achieve high enantioselectivity.[4][5]

Step 1: Preparation of (R,S)-N-phenylacetyl-o-chlorophenylglycine [5]

  • Dissolve 74.2g (0.4mol) of (R,S)-o-chlorophenylglycine and 48g (1.2mol) of NaOH in 700ml of water with stirring.

  • Under ice-bath conditions, add 64ml (0.48mol) of phenylacetyl chloride dropwise.

  • After the addition is complete, allow the reaction to proceed overnight at room temperature.

  • Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Filter and dry the solid to obtain 115.6 g (95% yield) of (R,S)-N-phenylacetyl-o-chlorophenylglycine.

Step 2: Enzyme-Catalyzed Hydrolysis [4]

  • Add 91.2g (0.3mol) of (R,S)-N-phenylacetyl-o-chlorophenylglycine to 600ml of water and adjust the pH to 8.0 with ammonia water.

  • Add 18.3 g of immobilized penicillin acylase and stir the reaction at 30°C for 12 hours.

  • Remove the immobilized enzyme by suction filtration.

  • Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid, filter the resulting solid, wash with hot water, and dry to obtain 44.4 g (97% yield) of (R)-N-phenylacetyl-o-chlorophenylglycine.

  • The filtrate is concentrated under reduced pressure at 60°C, and the isoelectric point is adjusted to precipitate the product. The solid is washed with absolute ethanol and dried to obtain 12.6 g (90% yield) of (S)-o-chlorophenylglycine with an enantiomeric excess (ee) of 100%.

Step 3: Preparation of (S)-o-chlorophenylglycine methyl ester hydrochloride [4]

  • Add 18.6g (0.1mol) of (S)-o-chlorophenylglycine to 200ml of anhydrous methanol.

  • In an ice bath (0-5°C), add 14.5ml of thionyl chloride (SOCl₂) dropwise.

  • After the addition, allow the reaction to proceed at room temperature for 5 hours.

  • Evaporate the solvent to dryness under reduced pressure at 60°C and dry under vacuum to obtain 23.1 g (98% yield) of (S)-o-chlorophenylglycine methyl ester hydrochloride.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the racemic and chemoenzymatic synthesis routes.

G cluster_0 Racemic Synthesis A 2-Chlorobenzaldehyde B Racemic 2-Chlorophenylglycine A->B NH4HCO3, NaCN, NaOH, H2SO4 C Racemic 2-Chlorophenylglycine Methyl Ester B->C Methanol, SOCl2 D Resolution C->D L-(+)-Tartaric Acid E (S)-2-Chlorophenylglycine Methyl Ester D->E F (R)-2-Chlorophenylglycine Methyl Ester D->F

Figure 1: Workflow for the racemic synthesis of 2-chlorophenylglycine methyl ester.

G cluster_1 Chemoenzymatic Synthesis A Racemic 2-Chlorophenylglycine B (R,S)-N-phenylacetyl- o-chlorophenylglycine A->B Phenylacetyl Chloride C Enzymatic Hydrolysis (Penicillin Acylase) B->C D (S)-2-Chlorophenylglycine C->D E (R)-N-phenylacetyl- o-chlorophenylglycine C->E F (S)-2-Chlorophenylglycine Methyl Ester D->F Methanol, SOCl2 G Racemization E->G Heat G->B

Figure 2: Chemoenzymatic approach to (S)-2-chlorophenylglycine methyl ester.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a reagent used in the synthesis of clopidogrel's biologically active metabolites. Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. Proper glove removal technique must be followed.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

Disposal Procedures

This compound is a chlorinated organic compound. Such compounds are prohibited from sewer disposal and must be treated as hazardous waste.[3][4] The primary disposal route is through a licensed professional waste disposal service or incineration at a permitted facility.

Methodology for Unused or Surplus Material
  • Segregation and Labeling:

    • Keep the chemical in its original, tightly closed container.

    • If repackaging is necessary, use a suitable, labeled, and closed container to await disposal.

    • Ensure the container is clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Waste Collection:

    • Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.

    • This area should be away from incompatible materials.

  • Professional Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Methodology for Spills and Contaminated Materials

In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1] Do not allow the product to enter drains or waterways.[1][2]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation.[1] Alternatively, you can use an inert absorbent material.[2]

    • Place the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[1][2]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Collect any contaminated cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Disposal of Contaminated Items:

    • Dispose of all contaminated items, including PPE, as hazardous waste in accordance with institutional and local regulations.[1] Contaminated packaging should be disposed of as unused product.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_classification Waste Classification cluster_disposal_path Disposal Path cluster_procedure Procedure start Identify Waste: (S)-(+)-2-Chlorophenylglycine methyl ester tartrate is_chlorinated Is it a chlorinated organic compound? start->is_chlorinated hazardous_waste Treat as Hazardous Waste is_chlorinated->hazardous_waste Yes sewer_disposal Sewer Disposal (Prohibited) is_chlorinated->sewer_disposal No (Not Applicable) collect_waste Collect in a labeled, sealed container hazardous_waste->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company store_waste->contact_ehs incineration Incinerate at a permitted facility contact_ehs->incineration

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

Waste generators are legally responsible for determining if a chemical is classified as hazardous waste.[2] In the United States, this classification is guided by the Environmental Protection Agency (EPA) under 40 CFR 261.3.[2] Additionally, state and local hazardous waste regulations must be consulted to ensure complete and accurate classification and compliant disposal.[2] Always maintain records of waste disposal as required by your institution and local authorities.

References

Personal protective equipment for handling (S)-(+)-2-Chlorophenylglycine methyl ester tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like (S)-(+)-2-Chlorophenylglycine methyl ester tartrate is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to ensure the safe handling of this compound.

This compound is a reagent used in the synthesis of biologically active metabolites of Clopidogrel, an antithrombotic agent.[1][2] While its toxicological properties have not been thoroughly investigated, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential chemical exposure.[6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety glasses or gogglesChemical splash goggles should be worn.[6][7] In situations with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses is recommended.[8][9]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[7] Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with laboratory practices.[3]
Body Protection Laboratory coatA standard, full-length, long-sleeved laboratory coat should be worn to protect against skin contact.[7][10] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron may be appropriate.[7]
Respiratory Protection RespiratorUse only in a well-ventilated area or outdoors.[4][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is advised. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Hazard Identification and First Aid

HazardPrecautionary StatementFirst Aid Measures
Skin Irritation H315: Causes skin irritation.[4] P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing.[4]IF ON SKIN: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Remove contaminated clothing and wash before reuse.[4]
Eye Irritation H319: Causes serious eye irritation.[4] P280: Wear eye protection/face protection.[4]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Respiratory Irritation H335: May cause respiratory irritation.[4] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]
Ingestion P270: Do not eat, drink or smoke when using this product.[5]IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5] Never give anything by mouth to an unconscious person.[3]

Experimental Protocols: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Work in a chemical fume hood, especially when handling volatile substances or generating aerosols.[11][12]

  • Keep containers tightly closed when not in use.[4]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]

  • Keep the container tightly closed.[4]

  • Store locked up.[4]

  • Recommended storage temperature is between 2-8°C.[1]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE, including respiratory protection.[3] Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Containment and Cleaning: Sweep up and shovel the material.[3] Avoid creating dust.[3] Collect the spilled material in a suitable, closed container for disposal.[3]

Disposal:

  • Dispose of the unused product and contaminated packaging as chemical waste.[7]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Disposal should be in accordance with all federal, state, and local regulations.[4]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_storage_disposal Storage & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_exp Conduct Experiment handle_weigh->handle_exp post_decon Decontaminate Work Area handle_exp->post_decon Experiment Complete storage Store in a Cool, Dry, Well-Ventilated Area handle_exp->storage Store Unused Reagent post_ppe Doff and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal Dispose of Waste via Licensed Contractor post_wash->disposal Dispose of Contaminated Materials

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.